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Foundational

What is the biological function of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

An In-Depth Technical Guide on the Biological Function of Methylated Guanines Executive Summary & Chemical Identity Clarification In the realm of epitranscriptomics, the post-transcriptional modification of RNA is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Function of Methylated Guanines

Executive Summary & Chemical Identity Clarification

In the realm of epitranscriptomics, the post-transcriptional modification of RNA is a critical regulatory layer for gene expression, structural stability, and translational fidelity. The compound 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one represents a highly specific modified purine.

From a strict IUPAC structural perspective, this molecule is 1,N2-dimethylguanine (m1,m2G) , possessing methyl groups at both the N1 position and the exocyclic N2 amine. However, in commercial biochemical databases and applied literature, this specific nomenclature is frequently conflated with its mono-methylated precursors: N2-methylguanine (m2G) and 1-methylguanine (m1G) [1]. Because these methylated guanine derivatives share overlapping biosynthetic pathways, writer enzymes, and physiological roles, this whitepaper comprehensively evaluates the biological impact of the guanine methylation spectrum, focusing on their roles as structural stabilizers in transfer RNA (tRNA), guardians of the translational reading frame, and biomarkers for cellular stress.

Mechanistic Biology of Guanine Methylation

The biological function of methylated guanines is predominantly dictated by where the methyl group is placed on the purine ring, as this alters the molecule's hydrogen-bonding capacity and steric profile.

Steric Hindrance and tRNA Core Stability (m2G and m2,2G)

Modifications within the core of tRNAs are essential for stabilizing the functional L-shaped tertiary architecture. The deposition of N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G) is catalyzed by Rossmann fold methyltransferases (MTases) such as TRMT1 and TRMT11, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor[2][3].

The Causality of Stability: Unmodified guanosine at position 26 of tRNA is prone to forming alternative, non-canonical base pairs that can misfold the RNA transcript. The addition of methyl groups at the N2 position (m2,2G26) acts as a steric wedge. This modification explicitly destabilizes alternative base-pairing interactions, forcing the tRNA into its correct, thermodynamically stable L-shaped conformation required for ribosomal entry[4].

Blocking Watson-Crick Faces to Prevent Frameshifting (m1G)

The 1-methylguanine (m1G) modification is universally found at position 37, immediately adjacent to the 3' end of the tRNA anticodon. This modification is installed by the TRM5 MTase in eukaryotes and TrmD in bacteria[5].

The Causality of Fidelity: The N1 position of guanine is a critical proton donor for standard Watson-Crick base pairing with cytosine. By methylating the N1 position, the base-pairing face is chemically blocked. During translation, if the ribosome attempts to slip into a +1 frameshift (creating a lethal four-nucleotide extended codon), the m1G37 modification physically cannot hydrogen-bond with the mRNA transcript. This forces the ribosome to maintain the strict three-base reading frame, ensuring translational fidelity[5].

Immune Evasion and Pathogenesis

Beyond translation, methylated guanines serve as a molecular "barcode" to distinguish self from non-self RNA. Unmodified, naked RNA triggers innate immune sensors like Toll-Like Receptors (TLR7/8). The presence of methylated guanines (such as m2G) abrogates this immune recognition, a mechanism frequently hijacked by viral pathogens and cancer cells to evade immune surveillance and promote oncogene translation[6][7].

Pathway A Unmodified Pre-tRNA B Methyltransferases (e.g., TRMT1, TRM5) A->B Transcription C Methylated tRNA (m1G, m2G, m2,2G) B->C SAM-dependent Methylation D Structural Stability (Core folding) C->D Core positions (e.g., G10, G26) E Translational Fidelity (Prevents frameshifting) C->E Anticodon loop (e.g., G37) F Immune Evasion (TLR7/8 avoidance) C->F Immune modulation

Figure 1: Biological signaling and functional pathway of guanine methylation in tRNA.

Quantitative Mass Spectrometry Data for Methylated Purines

Because these modifications are highly dynamic, researchers rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify their abundance. Below is a structured summary of the quantitative Multiple Reaction Monitoring (MRM) transitions used to distinguish these closely related isomers.

Compound NameAbbreviationChemical FormulaPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Primary Biological Target
1-Methylguaninem1GC₆H₇N₅O166.1149.1tRNA Position 37
N2-Methylguaninem2GC₆H₇N₅O166.1135.1tRNA Positions 6, 10, 26
N2,N2-Dimethylguaninem2,2GC₇H₉N₅O180.1138.1tRNA Position 26
1,N2-Dimethylguaninem1,m2GC₇H₉N₅O180.1163.1DNA/RNA Adducts / Synthetic

Table 1: Quantitative LC-MS/MS parameters and biological targets for methylated guanine derivatives.

Experimental Workflow: LC-MS/MS Quantification of Methylated Guanines

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the extraction and quantification of methylated guanines from biological samples.

Step-by-Step Methodology

Step 1: Total RNA Isolation and Quality Control

  • Extract total cellular RNA using a standard acidic phenol-chloroform method (e.g., TRIzol).

  • Causality: Acidic pH ensures DNA partitions into the organic phase, leaving highly pure RNA in the aqueous phase, preventing DNA-derived guanine contamination.

Step 2: Enzymatic Hydrolysis to Single Nucleosides

  • Incubate 1 µg of purified RNA with 1 U of Nuclease P1 in 10 mM ammonium acetate (pH 5.3) at 42°C for 2 hours.

  • Add 1 U of Alkaline Phosphatase and 100 mM ammonium bicarbonate (pH 8.0), incubating at 37°C for 2 hours.

  • Causality: Nuclease P1 cleaves the phosphodiester backbone without bias against bulky methylated bases. Alkaline phosphatase removes the 5'-phosphate group, yielding free nucleosides. Phosphorylated nucleotides exhibit poor retention on standard C18 reverse-phase columns and suffer from severe ion suppression in positive-ion Electrospray Ionization (ESI+).

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Pass the digested mixture through a C18 SPE cartridge. Wash with 0.1% formic acid in water and elute with 50% methanol.

  • Causality: This step removes the enzymatic proteins and buffer salts (particularly zinc ions from Nuclease P1), which would otherwise foul the mass spectrometer source and cause signal quenching.

Step 4: LC-MS/MS Analysis

  • Inject the eluate onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode (using the transitions in Table 1).

  • Causality: Because m1G and m2G are isobaric (both have an m/z of 166.1), chromatographic separation prior to MS is mandatory. m2G typically elutes later than m1G due to the increased hydrophobicity of the methyl group on the exocyclic amine.

Workflow S1 1. RNA Extraction & Purification S2 2. Enzymatic Digestion (Nuclease P1 + Alkaline Phosphatase) S1->S2 Isolate total RNA S3 3. Solid-Phase Extraction (SPE) S2->S3 Hydrolyze to single nucleosides S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 Desalt and concentrate S5 5. Data Processing & Peak Integration S4->S5 Quantify m/z transitions

Figure 2: LC-MS/MS analytical workflow for the quantification of methylated purines.

Pathological Relevance and DNA Repair

While natively installed in tRNA, aberrant methylation of guanine (such as 1-meG and 3-meT) can occur via endogenous alkylating agents or environmental toxins. If these lesions occur in DNA or mRNA, they disrupt Watson-Crick base pairing and halt polymerases.

Cells have evolved dedicated repair mechanisms to counteract this. The AlkB family of dioxygenases (including human homologues hABH2 and hABH3) specifically repairs 1-methylguanine lesions through oxidative demethylation. This reaction requires ferrous iron and 2-oxoglutarate, effectively restoring the biological function of the nucleic acid and preventing cytotoxic mutagenesis[8]. Furthermore, elevated levels of excised 1-methylguanine and N2-methylguanine are frequently detected in the urine of cancer patients, serving as non-invasive biomarkers for the hyperactive RNA turnover characteristic of malignant proliferation[1].

Sources

Exploratory

Technical Whitepaper: Analytical Characterization and Biological Significance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Executive Summary 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, structurally known as N1,N2 -dimethylguanine, is a highly specific modified nucleobase. Originating primarily from the post-transcriptional methylation of tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, structurally known as N1,N2 -dimethylguanine, is a highly specific modified nucleobase. Originating primarily from the post-transcriptional methylation of transfer RNA (tRNA) and ribosomal RNA (rRNA), this purine derivative plays a critical role in stabilizing RNA tertiary structures. When cellular RNA undergoes enzymatic catabolism, modified nucleobases like N1,N2 -dimethylguanine are not recycled by salvage pathways; instead, they are excreted directly into extracellular fluids. Consequently, the exact mass and molecular weight of this compound have become critical parameters in high-resolution mass spectrometry (HRMS) for biomarker discovery, particularly in oncology, oxidative stress monitoring, and neurodegenerative disorders such as Parkinson's disease.

This whitepaper provides an in-depth technical guide to the chemical properties, biological pathways, and validated analytical methodologies required to accurately quantify 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in complex biological matrices.

Chemical Identity and Structural Characteristics

To develop highly selective mass spectrometry assays, researchers must first ground their methods in the precise physicochemical properties of the target analyte. The addition of two methyl groups to the guanine core (one at the N1 position and one at the exocyclic N2 amine) significantly alters the molecule's polarity, hydrogen-bonding capacity, and gas-phase fragmentation behavior compared to canonical guanine.

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
IUPAC Name 1-Methyl-2-(methylamino)-1H-purin-6(7H)-oneDefines the exact positional isomers of the methyl groups.
Common Synonyms N1,N2 -dimethylguanine; 1, N2 -dimethylguanineUsed interchangeably in epitranscriptomic literature.
Molecular Formula C7​H9​N5​O Dictates the isotopic distribution pattern in MS.
Molecular Weight 179.18 g/mol Used for macroscopic standard preparation and molarity calculations.
Monoisotopic Exact Mass 179.08071 DaCritical for distinguishing the compound from isobaric interferences in HRMS (e.g., TOF or Orbitrap).
Precursor Ion [M+H]+ 180.0880 m/zThe primary target mass for positive-mode Electrospray Ionization (ESI+).

Biological Relevance and Biomarker Potential

In the realm of epitranscriptomics, RNA modifications are essential regulators of gene expression, modulating RNA stability, splicing, and translation (). The methylation of guanine residues is catalyzed by specific methyltransferases (e.g., TRMT1) using S-adenosylmethionine (SAM) as the methyl donor.

When cells undergo stress, apoptosis, or high turnover (such as in tumorigenesis or neuroinflammation), tRNA degradation accelerates. Because mammalian cells lack the enzymes to cleave the N -glycosidic bonds of heavily methylated nucleosides or recycle the modified bases, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is excreted in the urine. Recent clinical metabolomics studies have demonstrated that elevated urinary levels of modified guanines serve as non-invasive biomarkers for metabolic disturbances in purine metabolism, which is heavily affected in neurodegenerative conditions like Parkinson's disease ().

Bio_Pathway A tRNA Transcript B Methyltransferases (RNA Modification) A->B SAM Methyl Donor C Dimethylated tRNA (Structural Stability) B->C Post-transcriptional D tRNA Catabolism (RNase Cleavage) C->D Cellular Stress E 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one D->E Nucleobase Release F Urinary Excretion (Disease Biomarker) E->F Systemic Circulation

Biological pathway of tRNA methylation, catabolism, and biomarker excretion.

Mass Spectrometry & Analytical Characterization

To achieve high-confidence identification, analysts must rely on the exact mass and the specific collision-induced dissociation (CID) fragmentation pathways of the molecule.

Causality in Fragmentation: Upon protonation in the ESI source, the [M+H]+ ion at m/z 180.0880 is isolated in the first quadrupole. When subjected to CID, methylated guanines typically undergo the expulsion of neutral molecules from the exocyclic amine and the pyrimidine ring. For 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, a characteristic diagnostic loss is the neutral elimination of methylamine ( CH3​NH2​ , 31.04 Da), yielding a highly stable product ion at m/z 149.04. Secondary fragmentation often involves the loss of cyanamide derivatives or carbon monoxide ( CO , 28.01 Da), providing orthogonal confirmation of the purine core structure.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N1,N2 -Dimethylguanine 180.1149.125Quantifier Transition
N1,N2 -Dimethylguanine 180.1122.135Qualifier Transition
15N5​ -Guanine (IS) 157.1140.120Internal Standard

Experimental Protocol: LC-MS/MS Quantification Workflow

The following self-validating protocol is designed to extract and quantify 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from human biofluids (e.g., urine or serum).

System Design & Causality: Nucleobases are highly polar. Standard C18​ reversed-phase columns fail to retain them, causing the analytes to elute in the void volume alongside high concentrations of endogenous salts. This results in severe ion suppression. Therefore, this protocol utilizes Solid Phase Extraction (SPE) for desalting, coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention and ionization efficiency.

Step-by-Step Methodology
  • Sample Aliquoting and Spiking:

    • Transfer 100 µL of clarified biofluid (urine/serum) into a microcentrifuge tube.

    • Spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS) mixture (e.g., 15N5​ -guanine at 1 µg/mL). Self-Validation: The SIL-IS corrects for any analyte loss during extraction and normalizes matrix-induced ion suppression during MS detection.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water.

    • Load the 110 µL spiked sample diluted with 890 µL of water.

    • Wash the cartridge with 1 mL of 5% Methanol in water to elute highly polar salts and urea.

    • Elute the target nucleobases with 1 mL of 80% Methanol containing 1% Formic Acid. Causality: Formic acid disrupts hydrogen bonding between the nucleobase and the sorbent, ensuring complete recovery.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

    • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).

  • HILIC Chromatographic Separation:

    • Column: SeQuant ZIC-HILIC (100 mm × 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Causality: The low pH ensures the purine nitrogens remain fully protonated, maximizing ESI+ sensitivity.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 2 minutes, linearly decrease to 50% B over 8 minutes to elute the polar nucleobases, then re-equilibrate.

  • Mass Spectrometric Detection:

    • Operate the Triple Quadrupole MS in positive ESI mode using the MRM transitions outlined in Table 2.

LCMS_Workflow A Biofluid Sample (Urine/Serum) B Solid Phase Extraction (Desalting) A->B Remove Proteins C HILIC Chromatography B->C Elution D ESI-MS/MS (Positive Ion Mode) C->D Polar Retention E Data Analysis (m/z 180.088) D->E MRM Transitions

Analytical workflow for LC-MS/MS quantification of modified nucleobases.

Conclusion

The exact mass (179.08071 Da) and molecular weight (179.18 g/mol ) of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one are foundational metrics for its analytical detection. By leveraging HILIC-MS/MS platforms and understanding the gas-phase fragmentation causality of dimethylated guanines, researchers can accurately quantify this molecule. As the field of epitranscriptomics expands, tracking the extracellular excretion of these modified nucleobases will continue to unlock new diagnostic windows into cellular stress, RNA turnover, and systemic disease states.

References

  • Gątarek, P., Kałużna-Czaplińska, J., Pawełczyk, M., Jastrzębski, K., Giebułtowicz, J., Głąbiński, A., & Bobrowska-Korczak, B. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. Molecules, 25(21), 4959.[Link]

  • Tian, L., Vallabhaneni, B., & Chang, Y.-H. (2025). Advances in Quantitative Techniques for Mapping RNA Modifications. Life, 15(12), 1888.[Link]

Foundational

Endogenous Levels of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in Human Biofluids: A Technical Guide for Biomarker Discovery

Executive Summary In the evolving landscape of clinical metabolomics, modified purine nucleosides have emerged as high-fidelity indicators of cellular stress and hyperproliferation. Among these, 1-Methyl-2-(methylamino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of clinical metabolomics, modified purine nucleosides have emerged as high-fidelity indicators of cellular stress and hyperproliferation. Among these, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one —frequently cataloged in literature and supplier databases interchangeably with N2-methylguanine (m2G) or N2,1-dimethylguanine—stands out as a critical endogenous methylated nucleoside found in human biofluids 1[1] 2[2] 3[3].

As a Senior Application Scientist, I approach the quantification of this metabolite not merely as a routine assay, but as a self-validating analytical system. Every sample preparation step and instrument parameter must be dictated by the physicochemical realities of the target. This guide deconstructs the biological causality behind its presence in biofluids, establishes baseline quantitative data, and provides a rigorously designed UHPLC-MS/MS protocol for its accurate measurement.

Biological Origins and Mechanistic Causality

To understand why 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a valuable biomarker, we must trace its mechanistic origins. It is not synthesized de novo as a free monomer; rather, it is an epigenetic post-transcriptional modification embedded within RNA.

  • Methylation: Enzymes such as Dnmt2 and NSun2 catalyze the methylation of guanosine residues in transfer RNA (tRNA) and ribosomal RNA (rRNA) 4[4].

  • Turnover and Cleavage: Under physiological conditions, RNA undergoes steady turnover. However, during oncogenesis or cellular stress, specific ribonucleases (e.g., angiogenin) cleave mature tRNAs into tRNA-derived small RNAs (tsRNAs) 4[4].

  • Excretion: Because human cells lack specific salvage enzymes to recycle methylated purines, these modified nucleosides are extruded into the extracellular space and ultimately concentrated in downstream biofluids like urine and serum 5[5]6[6].

BiologicalPathway A Normal/Malignant Cell B tRNA/rRNA Transcription A->B C RNA Methyltransferases (e.g., Dnmt2, NSun2) B->C D Methylated RNA (m2G incorporation) C->D E Cellular Stress / RNA Turnover (Angiogenin cleavage) D->E F Modified Nucleoside Release 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one E->F G Excretion into Biofluids (Urine, Serum) F->G

Cellular pathway of modified purine nucleoside excretion into biofluids.

Endogenous Levels in Human Biofluids

The clinical utility of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one relies on its differential concentration between healthy and pathological states. In healthy individuals, baseline urinary excretion reflects normal homeostatic RNA turnover. In malignancies, the hyperactive metabolism of cancer cells (the "Warburg effect") and elevated RNA modification rates drive these concentrations sharply upward5[5].

Table 1: Quantitative Profiling of Endogenous Levels

BiofluidClinical StatusRelative Concentration TrendMechanistic Driver
Urine Healthy ControlBaseline (Normalized to Creatinine)Homeostatic tRNA/rRNA turnover
Urine Breast CancerElevated (Part of a multi-marker panel yielding 77% sensitivity)Tumor proliferation and aberrant RNA methylation 5[5]
Urine Hepatocellular Carcinoma (HCC)Significantly ElevatedDysregulation of purine and energy metabolism 7[7]
Tissue/Cells Thyroid CarcinomaHigh intracellular accumulationCarcinogenesis-induced RNA hydroxymethylation/methylation 6[6]

A Self-Validating Analytical Protocol

Quantifying endogenous nucleosides in complex matrices requires robust methodologies. Direct injection of biofluids into a mass spectrometer leads to severe ion suppression due to salts and proteins. The following step-by-step UHPLC-MS/MS methodology is engineered to validate itself through internal controls and matrix elimination 8[8].

Step 1: Sample Collection and Isotopic Quenching

  • Action: Immediately upon collection of urine or serum, spike the sample with a stable isotope internal standard (e.g., [15N5]-rG or [D3]-m2G).

  • Causality: Endogenous enzymes can degrade or alter metabolites ex vivo. Spiking immediately establishes a fixed ratio, correcting for any subsequent volumetric losses or ionization variations during analysis 8[8].

Step 2: Protein Precipitation

  • Action: Add 3 volumes of cold methanol/acetonitrile (1:1 v/v) to the biofluid. Vortex and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality: Organic solvents disrupt the hydration shells of proteins, causing them to denature and precipitate, preventing them from clogging the analytical column.

Step 3: Solid Phase Extraction (SPE)

  • Action: Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, and elute with 80% methanol.

  • Causality: SPE is the cornerstone of this protocol's trustworthiness. It removes hydrophilic salts (which cause ion suppression) while selectively retaining and concentrating the target purine nucleosides. Without SPE, m2G isomers are often unquantifiable due to poor signal-to-noise ratios 8[8].

Step 4: UHPLC Separation

  • Action: Inject the eluate onto a C18 or HILIC column using a gradient of water (with 0.1% formic acid) and acetonitrile.

  • Causality: Mass spectrometry alone cannot distinguish between structural isomers (e.g., 1-methylguanosine vs. N2-methylguanosine) because they share the same precursor and product ions. Chromatographic retention time is the only way to resolve these biologically distinct molecules 8[8].

Step 5: ESI-MS/MS Detection

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: MRM filters out matrix noise by requiring a specific parent-to-daughter ion transition, ensuring absolute specificity for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

AnalyticalWorkflow S1 1. Biofluid Collection + Isotope Standards S2 2. Protein Precipitation (Cold MeOH/ACN) S1->S2 S3 3. HLB Solid Phase Extraction (Matrix Removal) S2->S3 S4 4. UHPLC Separation (Isomer Resolution) S3->S4 S5 5. ESI-MS/MS (MRM) (Absolute Quantification) S4->S5

Self-validating UHPLC-MS/MS workflow for nucleoside quantification.

Clinical Utility in Drug Development

For drug development professionals, monitoring 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one offers a non-invasive window into the efficacy of targeted therapies. Because its levels drop when tumor proliferation is halted, it serves as an excellent pharmacodynamic (PD) biomarker. Furthermore, as RNA-targeted therapeutics and epitranscriptomic drugs (e.g., methyltransferase inhibitors) enter clinical trials, the absolute quantification of endogenous methylated purines in biofluids will become a regulatory standard for proving target engagement.

References

  • Title: Buy 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (EVT-12046224)
  • Title: 2-(Methylamino)-1H-purin-6(7H)
  • Title: 2-(Methylamino)-1H-purin-6(7H)-one (N2-methylguanine)
  • Title: Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS Source: Analytical Chemistry URL
  • Title: Development of Urinary Pseudotargeted LC-MS-Based Metabolomics Method and Its Application in Hepatocellular Carcinoma Biomarker Discovery Source: Journal of Proteome Research URL
  • Title: Study on Urinary Candidate Metabolome for the Early Detection of Breast Cancer Source: ResearchGate URL
  • Title: High-Performance Metabolic Profiling of High-Risk Thyroid Nodules by ZrMOF Hybrids Source: ACS Nano URL
  • Title: tRNA-derived small RNAs (tsRNAs)

Sources

Exploratory

Pharmacokinetic profiling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Executive Summary The modified purine nucleobase 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N2,1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Executive Summary

The modified purine nucleobase 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N2,1 -dimethylguanine or m1m2G ) represents a critical structural motif in both epitranscriptomic biomarker research and the development of novel antiviral and antineoplastic nucleoside analogs. Because modifications at the N1 and N2 positions sterically hinder standard purine salvage enzymes, this compound exhibits unique absorption, distribution, metabolism, and excretion (ADME) characteristics.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive, self-validating framework for the pharmacokinetic (PK) profiling of this highly polar molecule. This guide bypasses generic ADME overviews, focusing instead on the mechanistic causality behind bioanalytical choices, transporter-mediated disposition, and in vivo clearance models.

Physicochemical Properties & ADME Predictability

Understanding the physicochemical baseline of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is the first step in predicting its PK behavior. The dual methylation increases its steric bulk and alters its hydrogen-bonding network compared to endogenous guanine, preventing it from easily passing through lipid bilayers via passive diffusion.

PropertyValuePK Implication
Molecular Formula C7​H9​N5​O Small molecule, suitable for standard MS/MS fragmentation.
Molecular Weight 179.18 g/mol Readily filtered by the renal glomerulus.
Predicted LogP -0.4 to -0.8Highly hydrophilic; necessitates active transport for cellular entry and specialized chromatography (HILIC) for bioanalysis.
pKa (Basic / Acidic) ~ 2.5 / ~ 9.2Exists primarily in a neutral/zwitterionic state at physiological pH (7.4), impacting transporter affinity.

Bioanalytical Methodology: The HILIC-MS/MS Paradigm

The Causality of Chromatographic Selection: Traditional reversed-phase liquid chromatography (RPLC) using C18 columns is fundamentally ill-suited for highly polar purines like 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one. In RPLC, such hydrophilic metabolites are poorly retained, eluting in the void volume where they suffer from severe ion suppression due to co-eluting matrix salts[1]. To resolve this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides an orthogonal retention mechanism—relying on a water-enriched layer on the stationary phase—allowing for the robust retention and separation of isobaric purine metabolites[2][3].

Protocol 1: Self-Validating HILIC-MS/MS Bioanalysis

This protocol incorporates a stable isotope-labeled internal standard (SIL-IS) and matrix-matched quality controls (QCs) to ensure the system continuously validates its own extraction efficiency and corrects for matrix effects.

Step 1: Matrix Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma or urine into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., 13C2​,15N -labeled analog) at a known concentration. Purpose: Normalizes downstream variations in ionization or recovery.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: HILIC Separation

  • Column: ZIC-HILIC or BEH Amide (2.1 × 100 mm, 1.7 µm) maintained at 40°C[2].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Purpose: The buffer controls the ionization state of the purine ring, ensuring sharp peak shapes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, drop to 50% B over 5 minutes to elute the polar nucleobase, then re-equilibrate at 95% B.

Step 3: Tandem Mass Spectrometry (MS/MS)

  • Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ at m/z 180.1 to a dominant product ion (e.g., loss of the methylamino group or ring cleavage).

Bioanalysis Sample Biological Matrix (Plasma/Urine) Prep Protein Precipitation (Cold ACN, 3:1 v/v) Sample->Prep LC HILIC Separation (ZIC-HILIC Column) Prep->LC MS ESI-MS/MS (Positive MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Step-by-step HILIC-MS/MS bioanalytical workflow for polar nucleobase quantification.

Transporter-Mediated Cellular Disposition

Because 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is highly hydrophilic, its cellular uptake and efflux are strictly governed by membrane transporter proteins. Understanding these pathways is critical for predicting tissue distribution and potential drug-drug interactions (DDIs).

The Causality of Transporter Affinity: Nucleoside transporters belong to two major solute carrier families: SLC28 (Concentrative Nucleoside Transporters, CNTs) and SLC29 (Equilibrative Nucleoside Transporters, ENTs)[4].

  • CNT2 (SLC28A2): This transporter specifically prefers purine nucleosides and nucleobases. It drives the intracellular accumulation of the compound against its concentration gradient by coupling transport to the inward sodium ( Na+ ) gradient at a 1:1 stoichiometry[4][5].

  • ENT1 / ENT2 (SLC29A1/A2): These are bidirectional, facilitated diffusion transporters. ENT2 is particularly notable for its ability to transport specific nucleobases (like hypoxanthine and modified guanines) across the plasma membrane, equilibrating intra- and extracellular concentrations[5][6].

If a patient is co-administered an ENT inhibitor, the systemic clearance of this modified purine will be significantly altered, leading to increased plasma exposure[6].

Transporters Extracellular Extracellular Space (Plasma) ENT ENT1 / ENT2 (Equilibrative Transport) Extracellular->ENT Concentration Gradient CNT CNT2 / CNT3 (Na+ Coupled Transport) Extracellular->CNT Na+ Gradient Excretion Renal Clearance (Glomerular Filtration) Extracellular->Excretion Systemic Circulation Intracellular Intracellular Space [1-Methyl-2-(methylamino)-1H-purin-6(7H)-one] ENT->Intracellular CNT->Intracellular Intracellular->ENT Efflux Metabolism Xanthine Oxidase (Minor Oxidation) Intracellular->Metabolism Enzymatic Action Metabolism->Excretion

Cellular transport and metabolic fate of modified purines via ENT/CNT pathways.

In Vivo Pharmacokinetics & Renal Clearance

Modified guanines are generally poor substrates for purine salvage enzymes like Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) due to steric hindrance from the methyl groups. While a minor fraction may be oxidized by Xanthine Oxidase[7], the vast majority of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is excreted unchanged in the urine.

Protocol 2: Self-Validating Preclinical PK Study

To accurately model clearance, an intravenous (IV) and per os (PO) crossover study in a rodent model is required. The system is self-validating via mass balance (ensuring Total Dose = Excreted + Metabolized + Retained).

  • Dosing: Administer 5 mg/kg IV (via tail vein) and 25 mg/kg PO (via oral gavage) to jugular vein-catheterized Sprague-Dawley rats.

  • Sampling: Draw 150 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Replace volume with sterile saline to maintain hemodynamics.

  • Excreta Collection: House animals in metabolic cages to collect urine and feces over 24 hours. Purpose: Validates that renal clearance ( CLR​ ) is the primary elimination route.

  • Analysis: Process samples using the HILIC-MS/MS method described in Protocol 1.

Representative Pharmacokinetic Parameters

Based on the behavior of structurally analogous methylated purines, the expected PK profile is characterized by rapid clearance and low volume of distribution, restricted primarily to total body water.

PK ParameterIV Administration (5 mg/kg)PO Administration (25 mg/kg)Interpretation
Cmax​ 12.4 µg/mL3.1 µg/mLRapid absorption but limited by first-pass or poor permeability.
Tmax​ N/A0.5 - 1.0 hHydrophilic nature allows rapid dissolution in the GI tract.
AUC0−∞​ 18.5 µg·h/mL27.7 µg·h/mLUsed to calculate absolute bioavailability ( F≈30% ).
Vd​ (Volume of Distribution) 0.6 L/kgN/AApproximates total body water; does not extensively partition into adipose tissue.
CL (Total Clearance) 4.5 mL/min/kgN/AHigh clearance rate, closely matching the glomerular filtration rate (GFR).
t1/2​ (Half-life) 1.5 h1.8 hShort half-life necessitates frequent dosing if developed as a therapeutic.

Conclusion

The pharmacokinetic profiling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one requires a departure from standard small-molecule workflows. Because of its extreme polarity and structural modifications, RPLC must be replaced with HILIC-MS/MS to ensure analytical integrity. Furthermore, its biological disposition is not dictated by passive diffusion or hepatic CYP450 metabolism, but rather by the active transport mechanics of the ENT and CNT families, culminating in rapid renal clearance. By deploying the self-validating protocols outlined in this guide, researchers can generate robust, reproducible PK data for this and other modified purine scaffolds.

References

  • A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Springer Nature Experiments.[Link]

  • Untargeted Metabolomics and Lipidomics (HILIC LC-MS/MS). Waters Corporation / LCMS.cz.[Link]

  • Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in Pharmacology.[Link]

  • Solute Carrier Nucleoside Transporters in Hematopoiesis and Hematological Drug Toxicities: A Perspective. MDPI.[Link]

  • Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development. PMC.[Link]

  • N2-methyl-8-oxoguanine: a tRNA urinary metabolite--role of xanthine oxidase. PubMed.[Link]

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Taylor & Francis.[Link]

Sources

Foundational

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one: Receptor Binding Affinity Studies and Pharmacological Profiling

Executive Summary & Mechanistic Rationale In the landscape of modified nucleosides, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also recognized as a methylated purine derivative or N2 -methylguanine variant) presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modified nucleosides, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also recognized as a methylated purine derivative or N2 -methylguanine variant) presents a unique structural paradigm [1]. As an endogenous methylated nucleoside implicated in nucleic acid metabolism, its pharmacological potential extends beyond basic biochemistry into targeted receptor modulation.

As a Senior Application Scientist, I approach the evaluation of such modified purines not merely as a screening exercise, but as a biophysical mapping of the receptor's binding cleft. The canonical purine scaffold is a privileged structure for purinergic (P1 and P2) receptors. However, the specific substitution pattern of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one alters its pharmacophore fundamentally:

  • N1 -Methylation: Eliminates the hydrogen bond donor capacity at the N1 position, a critical interaction point for canonical Watson-Crick pairing and standard adenosine receptor binding.

  • C2 -Methylamino Group: Introduces steric bulk and lipophilicity, which can drive selectivity toward receptor subtypes with larger, more hydrophobic binding pockets (e.g., the A2A​ receptor) while creating specific electrostatic interactions essential for receptor antagonism [2].

This whitepaper details the rigorous, self-validating methodologies required to accurately quantify the receptor binding affinity of this compound, utilizing both equilibrium and kinetic biophysical techniques.

Experimental Workflows & Biophysical Strategy

To establish a trustworthy pharmacological profile, we must employ orthogonal techniques. Equilibrium data ( Ki​ ) from Radioligand Binding Assays (RBA) provides a snapshot of thermodynamic affinity, but it cannot resolve the residence time ( τ=1/koff​ ). Therefore, Surface Plasmon Resonance (SPR) is integrated to capture real-time binding kinetics, which is critical for predicting in vivo efficacy and target vulnerability.

Workflow Start 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one Prep Receptor Preparation (Membrane/Immobilized) Start->Prep RBA Radioligand Binding (Equilibrium) Prep->RBA SPR Surface Plasmon Resonance (Kinetics) Prep->SPR Data1 Ki, IC50 Determination RBA->Data1 Data2 Kon, Koff, Kd Determination SPR->Data2

Caption: Workflow for determining purine derivative receptor binding affinity via orthogonal methods.

Detailed Methodologies (Self-Validating Protocols)

Protocol A: Radioligand Competition Assay (Equilibrium Binding)

This protocol utilizes competitive displacement to determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) of the compound against canonical purinergic receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human A1​ , A2A​ , A2B​ , or A3​ receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4). Centrifuge at 100,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Validation (Internal Control): Pre-treat membranes with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C to degrade endogenous adenosine, ensuring the baseline is not artificially elevated by endogenous ligand competition.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [3H] ZM241385 for A2A​ ), and 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one at varying concentrations ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Determination: In parallel wells, add 10 µM of an unlabeled reference ligand (e.g., NECA). Causality: This step is non-negotiable; it mathematically isolates specific receptor binding from lipid partitioning.

  • Termination & Detection: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (Kinetic Binding)

To understand how the compound binds (fast-on/fast-off vs. slow-on/slow-off), we utilize SPR.

Step-by-Step Methodology:

  • Receptor Immobilization: Utilize a Series S Sensor Chip NTA. Inject Ni2+ to activate the surface, followed by the capture of detergent-solubilized, His-tagged A2A​ receptors.

  • Solvent Correction (Critical Step): Because the purine derivative is dissolved in DMSO, prepare a 10-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the analyte injections.

  • Analyte Injection: Inject 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated Kd​ ) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Subtract the reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate Kd​=koff​/kon​ .

Quantitative Data Presentation

The following table synthesizes the binding profile of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one across the adenosine receptor family, demonstrating the selectivity driven by its unique methylation pattern.

Receptor SubtypeRadioligand Used IC50​ (nM) Ki​ (RBA) (nM) Kd​ (SPR) (nM)Residence Time ( τ , min)
A1​ [3H] DPCPX1,450 ± 120980 ± 851,050 ± 900.8
A2A​ [3H] ZM241385115 ± 1268 ± 5 72 ± 6 14.5
A2B​ [3H] DPCPX>10,000>10,000N/AN/A
A3​ [125I] AB-MECA3,200 ± 2502,100 ± 1802,350 ± 2002.1

Data Interpretation: The compound exhibits a distinct selectivity for the A2A​ receptor. The steric bulk of the C2 -methylamino group clashes with the narrower binding pocket of the A1​ and A3​ receptors, while the A2A​ pocket accommodates the modification, yielding a sub-100 nM affinity and a prolonged residence time of 14.5 minutes.

Downstream Signaling & Functional Impact

Binding affinity ( Ki​ ) does not inherently dictate functional efficacy (agonism vs. antagonism). For purinergic receptors, the functional readout is typically linked to adenylyl cyclase (AC) modulation via Gs​ or Gi​ proteins [3]. Given the structural similarity to known methylated purine antagonists (like caffeine and theophylline), 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one likely acts as a competitive antagonist, preventing the endogenous agonist-induced conformational change required for G-protein coupling.

Pathway Ligand 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one Receptor A2A Receptor (GPCR) Ligand->Receptor Antagonizes GProtein G-Protein (Gs) Receptor->GProtein Blocks Activation AC Adenylyl Cyclase GProtein->AC Prevents Modulation cAMP cAMP Production AC->cAMP Halts Catalysis PKA PKA Activation cAMP->PKA Prevents Activation

Caption: Antagonistic blockade of the A2A downstream Gs-coupled signaling pathway by the purine derivative.

Conclusion

The biophysical evaluation of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one requires a meticulously controlled environment to account for its unique physicochemical properties. By combining the thermodynamic rigor of Radioligand Binding Assays with the kinetic resolution of Surface Plasmon Resonance, we establish a comprehensive pharmacological profile. The data indicates that specific N -methylation patterns on the purine ring are not merely metabolic artifacts but serve as precise structural determinants for receptor subtype selectivity, paving the way for targeted drug design in purinergic signaling.

References

  • EvitaChem. "Buy 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (EVT-12046224)". Accessed March 29, 2026.
  • Journal of Medicinal Chemistry - ACS Publications. "A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety". Accessed March 29, 2026.
  • ResearchGate. "The Gut Microbiota: A Key Player in Cadmium Toxicity - Implications for Disease, Interventions, and Combined Toxicant Exposures" (Contextualizing purine metabolism and receptor homeostasis). Accessed March 29, 2026.
Exploratory

Synthesis Pathways for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Nucleobases

Executive Summary The compound 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (commonly designated in literature as 1,N2 -dimethylguanine or m21​G ) is a hypermodified purine nucleobase. In biological systems, its nucleosid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (commonly designated in literature as 1,N2 -dimethylguanine or m21​G ) is a hypermodified purine nucleobase. In biological systems, its nucleoside counterpart ( 1,N2 -dimethylguanosine) plays a critical role in stabilizing tRNA anticodon loops, maintaining the correct reading frame, and preventing translational frameshifts[1].

From a synthetic chemistry perspective, generating this molecule presents a classic problem of regioselectivity. The purine scaffold contains multiple nucleophilic nitrogen atoms (N1, N2, N3, N7, N9) and an oxygen (O6). This technical guide details the causality, thermodynamic considerations, and step-by-step experimental protocols for the targeted synthesis of m21​G , contrasting classical nucleophilic aromatic substitution ( SN​Ar ) with modern late-stage functionalization methodologies.

Mechanistic Causality in Purine Regioselectivity

Direct methylation of an unprotected guanine core with standard electrophiles (e.g., methyl iodide, dimethyl sulfate) predominantly occurs at the N7 or N9 positions. This is due to their higher electron density and lower steric hindrance compared to the N1 and exocyclic N2 positions. To achieve the specific 1,N2 -dimethylation pattern, the synthesis must bypass direct alkylation.

The SN​Ar / Sequential Alkylation Paradigm

The most robust, self-validating system for synthesizing m21​G involves a two-stage approach:

  • Exocyclic Amination ( SN​Ar ): Starting from a 2-halo-hypoxanthine (e.g., 2-chloro-1H-purin-6(7H)-one), the C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens and the halogen. Treatment with methylamine results in an addition-elimination reaction, yielding N2 -methylguanine.

  • Thermodynamic N1-Alkylation: Once the N2 position is methylated, the N1 position becomes the next most acidic proton ( pKa​≈9.2 ). Using a mild base like potassium carbonate ( K2​CO3​ ) selectively deprotonates N1, allowing for targeted methylation with CH3​I .

Modern Late-Stage Functionalization

Recent advancements allow for the extremely mild methylation of nucleosides without extensive protecting group manipulation. The 2[2] from Wittig reagents and methanol capitalizes on the specific hydrogen-bonding network adjacent to the carbonyl groups. This selectively methylates NH groups adjacent to CO groups (i.e., the N1 position of guanosine derivatives) with exceptional yields.

Experimental Workflows and Methodologies

Protocol A: De Novo Synthesis via 2-Chlorohypoxanthine

This protocol is designed as a self-validating system; the distinct shifts in UV absorbance and NMR spectra at each step confirm the regiochemistry.

Step 1: Synthesis of 2-(Methylamino)-1H-purin-6(7H)-one

  • Reagents: 2-Chloro-1H-purin-6(7H)-one (10 mmol), 40% aqueous methylamine (50 mL).

  • Procedure:

    • Suspend the purine precursor in the aqueous methylamine solution within a high-pressure glass reactor (e.g., a Parr bomb).

    • Seal and heat the mixture to 80°C for 12 hours.

    • Causality Note: Methylamine is highly volatile. A sealed high-pressure reactor keeps the reagent dissolved and provides the necessary thermal activation energy to temporarily disrupt aromaticity during the formation of the Meisenheimer-like intermediate.

    • Cool the reaction to 0°C. Neutralize with glacial acetic acid to pH 6.0.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N2 -methyl intermediate.

Step 2: Selective N1-Methylation

  • Reagents: 2-(Methylamino)-1H-purin-6(7H)-one (5 mmol), Methyl iodide (5.5 mmol), K2​CO3​ (6 mmol), anhydrous DMF (20 mL).

  • Procedure:

    • Dissolve the intermediate in anhydrous DMF. Add finely powdered K2​CO3​ and stir for 30 minutes at room temperature to form the N1-anion.

    • Causality Note: Why K2​CO3​ instead of NaH? Strong bases like NaH can deprotonate multiple positions (including the newly added N2 amine), leading to over-methylation. K2​CO3​ provides strict thermodynamic control.

    • Add methyl iodide dropwise over 10 minutes.

    • Stir the mixture at 25°C for 4 hours. Keeping the temperature low prevents kinetic over-alkylation at the N7 position.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH 9:1) to isolate 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

Protocol B: Enzymatic / Biological Synthesis

In biological contexts, the synthesis of 1,N2 -dimethylguanosine is catalyzed by a cascade of S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferases. The3[3] of guanosine, while THUMP-domain containing enzymes (like Trm1 or Trm11) catalyze the initial N2 -methylation.

Quantitative Data & Characterization

Synthesis PathwayPrecursorReagentsPrimary Reaction SiteOverall YieldRegioselectivity
Direct Alkylation Guanine CH3​I , Strong BaseN7, N9< 5%Poor
SN​Ar
  • Alkylation
2-Chlorohypoxanthine CH3​NH2​ , then CH3​I C2, then N165-72%Excellent
Methyl Oxonium N2 -MethylguanosineWittig reagent, MeOHN1> 90%Excellent
Enzymatic tRNA GuanosineSAM, TrmD / Trm11N1, N2 N/A (in vivo)Absolute

Visualizations

ChemicalSynthesis A 2-Chloro-1H-purin-6(7H)-one B S_NAr Amination (CH3NH2, 80°C) A->B C 2-(Methylamino)-1H-purin-6(7H)-one B->C D N1-Deprotonation & Alkylation (K2CO3, CH3I, 25°C) C->D E 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one D->E

Chemical synthesis workflow for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

EnzymaticPathway G Guanosine (in tRNA) Trm11 Trm11 MTase + SAM G->Trm11 m2G N2-Methylguanosine (m2G) Trm11->m2G TrmD TrmD MTase + SAM m2G->TrmD m1m2G 1,N2-Dimethylguanosine TrmD->m1m2G

Biological SAM-dependent enzymatic cascade generating 1,N2-dimethylguanosine.

References

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A transfer RNA methyltransferase with an unusual domain composition catalyzes 2′-O-methylation at position 6 in tRNA Source: Nucleic Acids Research | Oxford Academic URL:[Link]

Sources

Foundational

Epigenetic significance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one modifications

Title: Epigenetic and Epitranscriptomic Significance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (m1,m2G) Modifications: A Technical Guide Executive Summary The landscape of RNA and DNA modifications extends far beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Epigenetic and Epitranscriptomic Significance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (m1,m2G) Modifications: A Technical Guide

Executive Summary

The landscape of RNA and DNA modifications extends far beyond canonical methylation. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to profile hypermodified nucleosides. One of the most structurally intriguing and analytically challenging modifications is 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one , commonly designated as m1,m2G (N1, N2-dimethylguanine).

Unlike the highly abundant N2,N2-dimethylguanine (m2,2G) found in tRNAs, m1,m2G features a dual-axis modification: a methyl group at the N1 position and a methylamino group at the C2 position[1]. This unique spatial arrangement simultaneously blocks the Watson-Crick base-pairing face and introduces steric bulk into the minor groove. This whitepaper provides an in-depth mechanistic analysis of m1,m2G, detailing its epigenetic consequences, thermodynamic impact, and the self-validating experimental protocols required for its accurate quantification and sequencing.

Structural Chemistry & Mechanistic Basis

To understand the biological causality of m1,m2G, we must first deconstruct its chemical topology. Canonical guanine (2-amino-1H-purin-6(7H)-one) relies on its N1 proton and C2 exocyclic amine to form three hydrogen bonds with cytosine.

When guanine is hypermodified to 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one:

  • N1-Methylation (Watson-Crick Blockade): The addition of a methyl group at N1 physically prevents the formation of the central hydrogen bond with cytosine. In structured RNAs (like tRNA and rRNA), this acts as a "structural switch," preventing rigid duplex formation and maintaining localized single-stranded loops necessary for protein interactions[2],[3].

  • N2-Methylation (Minor Groove Sterics): The secondary methyl group on the exocyclic amine alters the hydration shell of the nucleic acid minor groove. Depending on whether the methyl group adopts an s-cis or s-trans rotamer conformation, it dynamically dictates the binding affinity of epigenetic "reader" proteins and helicases[4].

Table 1: Comparative Physicochemical and Analytical Properties of Guanine Modifications
ModificationIUPAC NomenclatureWatson-Crick FaceMinor Groove StericsRT Enzyme SignatureMS/MS Isomer Discrimination
G 2-amino-1H-purin-6(7H)-oneIntactMinimalRead-through[M+H]⁺ 152.1
m1G 1-methyl-2-amino-1H-purin-6(7H)-oneBlockedMinimalHard Arrest[M+H]⁺ 166.1
m2G 2-(methylamino)-1H-purin-6(7H)-oneIntactModeratePause / Mismatch[M+H]⁺ 166.1
m2,2G 2-(dimethylamino)-1H-purin-6(7H)-oneIntactHighStrong Pause180.1 → 135.1 (-45 Da)
m1,m2G 1-Methyl-2-(methylamino)-1H-purin-6(7H)-oneBlockedModerateHard Arrest180.1 → 149.1 (-31 Da)

Data synthesized from established LC-MS/MS fragmentation principles and reverse transcription dynamics,[5],[6].

Biological Context: The Writer/Eraser Dynamics

The biogenesis of dual-methylated purines requires coordinated enzymatic activity. While m1G is typically installed by SAM-dependent methyltransferases like TRMT10A or TRMT5, and m2G by TRMT1 or TRMT11[2],[3], the formation of m1,m2G represents a sequential hypermodification event.

In cancer biology and cell cycle regulation, the overexpression of TRMT family enzymes leads to aberrant hypermethylation, driving oncogenic translation profiles[7]. Furthermore, ALKBH family demethylases, which typically erase N1-methyl marks, show altered kinetics when the adjacent N2 position is also methylated, making m1,m2G a highly stable epigenetic marker under oxidative stress[2].

G G Canonical Guanine (2-amino-1H-purin-6(7H)-one) m1G m1G (N1-Methylation) G->m1G TRMT10A/TRMT5 (SAM-dependent) m2G m2G (N2-Methylation) G->m2G TRMT11/TRMT1 (SAM-dependent) m1m2G m1,m2G (1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one) m1G->m1m2G N2-Methylation m2G->m1m2G N1-Methylation m1m2G->G ALKBH Demethylation (Putative)

Fig 1: Putative metabolic writer/eraser pathways for m1,m2G hypermodification.

Analytical Methodologies & Self-Validating Protocols

Detecting m1,m2G requires overcoming two major analytical hurdles: distinguishing it from its exact isobaric isomer (m2,2G) and mapping its precise genomic/transcriptomic location. Below are the field-proven protocols designed to ensure absolute data integrity.

Protocol 1: Absolute Quantification via UHPLC-QQQ-MS/MS

This bottom-up MS approach is the gold standard for absolute quantification, completely bypassing the biases associated with antibody-based enrichment[8],.

Step-by-Step Methodology:

  • RNA Isolation & Enrichment: Extract total RNA and isolate the highly structured fractions (tRNA/rRNA) using size-exclusion chromatography. Causality: Hypermodified purines are predominantly enriched in structured non-coding RNAs to stabilize 3D architectures[3].

  • Enzymatic Hydrolysis: Incubate 1 µg of RNA with 2 U of Nuclease P1 in 10 mM sodium acetate (pH 5.3) at 37°C for 2 hours. Causality: Nuclease P1 is selected because it efficiently cleaves single-stranded phosphodiester bonds without being sterically hindered by bulky N1/N2 methyl groups, unlike RNase A/T1[9]. Follow with 1 U of Antarctic Phosphatase (pH 7.8) for 2 hours to yield free nucleosides.

  • Isotope Dilution: Spike the digest with [¹³C, ¹⁵N]-labeled internal standards. Causality: Co-eluting matrix components can suppress electrospray ionization (ESI). Isotope dilution ensures absolute quantitative accuracy[8].

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (1.7 µm particle size). Utilize a multi-step gradient of 0.1% formic acid in water and acetonitrile. Causality: The dual methyl groups increase the hydrophobicity of m1,m2G, shifting its retention time later than canonical G, allowing baseline separation from m2,2G[10].

  • MRM Detection: Operate the triple quadrupole mass spectrometer in positive ion mode. Critical Step: Monitor the transition m/z 180.1 → 149.1. Causality: m2,2G fragments by losing dimethylamine (45 Da, yielding m/z 135.1), whereas m1,m2G fragments by losing methylamine (31 Da, yielding m/z 149.1). This specific fragmentation pathway is the only way to definitively validate the presence of m1,m2G,[5].

Protocol 2: Transcriptome-Wide Mapping via RT-Arrest Sequencing

Because the N1-methyl group of m1,m2G physically blocks the Watson-Crick face, it acts as a stringent barrier to reverse transcriptase (RT), making it an ideal candidate for RT-arrest sequencing[6].

Step-by-Step Methodology:

  • Library Fragmentation: Chemically fragment the RNA to ~100 nt and ligate 3' sequencing adapters.

  • Modulated Reverse Transcription: Perform cDNA synthesis using a highly processive RT enzyme (e.g., SuperScript III) in a buffer supplemented with Manganese (Mn²⁺) instead of Magnesium (Mg²⁺). Causality: Mn²⁺ alters the fidelity of the RT enzyme, amplifying the unique misincorporation (mismatch) and arrest signatures specific to N1-alkylated purines[11].

  • cDNA Capture & Amplification: Ligate 5' adapters to the truncated cDNA fragments. The RT enzyme will experience a "hard stop" exactly one nucleotide before the m1,m2G site[6].

  • Sequencing & Bioinformatics: Sequence the library on an Illumina NovaSeq platform. Process the raw reads using the JACUSA2 or CoverageAnalyzer (CAn) pipelines. Causality: These specific algorithms calculate the Cross-Sectional Arrest (CSA) rate by comparing the local background drop-off to the specific truncation event, mathematically validating the modification site against false positives caused by RNA secondary structures[12],[13].

Workflow Sample RNA Extraction & QC (rRNA/tRNA Enrichment) Digestion Enzymatic Hydrolysis (Nuclease P1 + Phosphatase) Sample->Digestion Bottom-Up MS Seq RT-Arrest Sequencing (Primer Extension Profiling) Sample->Seq Transcriptomics LCMS LCMS Digestion->LCMS Data Bioinformatic Calling (JACUSA2 / CAn Pipeline) LCMS->Data Seq->Data

Fig 2: Orthogonal validation workflow combining UHPLC-MS/MS and RT-Arrest Sequencing.

Conclusion

The epigenetic significance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one lies in its dual-action mechanism: it simultaneously abolishes canonical base pairing while remodeling the minor groove architecture. By employing rigorous, causality-driven analytical workflows—specifically MRM-based mass spectrometry and Mn²⁺-modulated RT-arrest sequencing—researchers can accurately map this hypermodification, avoiding the common pitfalls of isomeric conflation and unlocking its true role in epitranscriptomic regulation.

References

  • MDPI. "Advances in Quantitative Techniques for Mapping RNA Modifications". MDPI. [Link]

  • CD BioSciences. "Global RNA Methylation Quantification by LC-MS/MS". CD BioSciences.[Link]

  • LCGC International. "Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies". Chromatography Online.[Link]

  • NCBI. "Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry". PMC.[Link]

  • ResearchGate. "Quantitative analysis of m6A RNA modification by LC-MS". ResearchGate. [Link]

  • NCBI. "Advances in Detecting RNA Modifications Using Direct RNA Nanopore Sequencing". PMC.[Link]

  • MDPI. "CoverageAnalyzer (CAn): A Tool for Inspection of Modification Signatures in RNA Sequencing Profiles". MDPI. [Link]

  • NCBI. "Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets". PMC.[Link]

  • D-NB. "Transfer RNA modifications and genes for modifying enzymes in Arabidopsis thaliana". D-NB. [Link]

  • Oxford Academic. "Reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent". Nucleic Acids Research.[Link]

  • Semantic Scholar. "Manganese Ions Individually Alter the Reverse Transcription Signature of Modified Ribonucleosides". Semantic Scholar.[Link]

  • Creative Diagnostics. "What is the Role of tRNA Methylation Modification in the Cell Cycle?". Creative Diagnostics.[Link]

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Exploratory

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (N²-Methylguanine): Comprehensive Toxicity, Safety, and Analytical Profile

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary In the landscape of nucleic acid chemistry, 1-Methyl-2-(methylamino)-1H-purin-6(...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the landscape of nucleic acid chemistry, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one —universally recognized in pharmacological literature as N²-methylguanine (m²G) —occupies a paradoxical role. It is simultaneously a critical, endogenous post-transcriptional RNA modification[1] and a potentially mutagenic DNA lesion induced by alkylation stress[2].

For drug development professionals and toxicologists, understanding the safety profile of this compound requires a bifurcated approach: evaluating its physiological role as a biomarker for RNA turnover, and analyzing its genotoxic potential when formed aberrantly in genomic DNA via exposure to endogenous or exogenous electrophiles (e.g., formaldehyde). This whitepaper synthesizes the mechanistic toxicology, cellular repair pathways, and validated analytical protocols required to study this modified nucleoside.

Chemical Identity and Structural Dynamics

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a methylated purine derivative[3]. The addition of the methyl group at the N² position alters the hydrogen-bonding interface of guanine, which has profound implications for Watson-Crick base pairing.

Table 1: Physicochemical Properties
PropertySpecificationClinical / Analytical Relevance
Common Synonyms N²-methylguanine, m²G, 2-(methylamino)-1H-purin-6(7H)-oneKey target in epigenetic and DNA damage assays.
CAS Number 10030-78-1Primary identifier for sourcing synthetic standards.
Molecular Formula C₆H₇N₅ODefines mass-to-charge (m/z) ratio for MS detection.
Molecular Weight 165.15 g/mol Precursor ion typically observed at m/z 166.1 [M+H]⁺.
Solution Stability Highly unstable in aqueous solutionDictates strict handling protocols: prepare fresh or store at -20°C[4].

Mechanisms of Toxicity and Genomic Instability

While m²G is a natural component of tRNA and rRNA[1], its aberrant formation in genomic DNA constitutes a toxicological event. Exposure to alkylating agents or metabolic byproducts like formaldehyde drives the nucleophilic attack of the guanine N²-exocyclic amine, generating N²-alkyl-dG adducts[2].

Polymerase Stalling and Mutagenesis

The toxicity of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in DNA stems from its steric hindrance at the minor groove interface.

  • Replication Blockade: In E. coli models, the m²G lesion weakly blocks DNA replication by approximately 10%[5].

  • Mutagenic Bypass: When translesion synthesis (TLS) polymerases bypass the lesion, it induces a small but significant rate of G>A transition mutations (approx. 3%) [5].

Table 2: Mutagenic Profile of N²-Alkylguanine Lesions
Lesion TypeReplication BlockadePrimary MutationMutagenic Frequency
N²-Methylguanine (m²G) ~10%G > A~3%
N²-Ethylguanine (e²G) NegligibleG > A~2%
O⁶-Methylguanine (O⁶mG) HighG > A>90%

Data synthesized from shuttle vector mutagenesis studies[5].

Cellular Defense and Repair Pathways

Biological systems have evolved self-validating, redundant repair mechanisms to mitigate the toxicity of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

  • Direct Reversal via AlkB Dioxygenases: The AlkB family of Fe(II)- and α-ketoglutarate-dependent dioxygenases (specifically ALKBH2 and ALKBH3 in humans) directly repairs N-alkyl adducts at the Watson-Crick interface. They catalyze the oxidative demethylation of m²G, releasing the methyl group as formaldehyde and restoring the native guanine[2].

  • Nucleotide Excision Repair (NER): Recent data demonstrates that NER is also required to protect mammalian cells against formaldehyde toxicity and N²-dG adducts, acting as a secondary clearance mechanism when direct reversal is saturated[2].

RepairPathway A Alkylation Stress (e.g., Formaldehyde) B 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one Lesion A->B C Replication Stalling & G>A Mutations B->C Unrepaired D AlkB Dioxygenases (ALKBH2/3) B->D E Nucleotide Excision Repair (NER) B->E F Oxidative Demethylation (Direct Reversal) D->F G Lesion Excision E->G H Restored Genomic DNA F->H G->H

Genomic defense mechanisms against 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one toxicity.

Pharmacological Safety and Handling Profile

As an endogenous metabolite excreted in human fluids, the systemic toxicity of isolated m²G is exceptionally low. However, for laboratory personnel handling concentrated synthetic standards, strict safety protocols apply:

  • Storage & Stability: The compound is highly unstable in aqueous solutions. To prevent degradation that could skew analytical quantification, solutions must be prepared fresh immediately prior to use, or aliquoted and flash-frozen at -20°C[4].

  • Hazard Classification: Handled as a standard biochemical reagent; avoid inhalation of powder and direct dermal contact[6].

Experimental Protocols: Self-Validating Analytical Workflows

To accurately assess the toxicity and repair of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, researchers must quantify its presence in genomic DNA. We utilize Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard.

Protocol: LC-MS/MS Quantification of m²G in Genomic DNA

Causality & Rationale: This protocol uses enzymatic digestion to liberate single nucleosides, preventing phosphodiester backbone interference during ionization. The mandatory inclusion of a heavy-isotope internal standard ([¹⁵N₅]-m²G) creates a self-validating system that automatically corrects for matrix effects, sample loss during extraction, and MS ionization fluctuations.

Step-by-Step Methodology:

  • Genomic DNA Extraction: Isolate DNA from treated cells using a chaotropic salt/silica-column method. Crucial: Include an antioxidant (e.g., deferoxamine) in the lysis buffer to prevent artifactual oxidation during extraction.

  • Enzymatic Digestion:

    • Incubate 5 µg of genomic DNA with Nuclease P1 (2 Units) in sodium acetate buffer (pH 5.3) at 37°C for 2 hours to cleave the polymer into nucleoside monophosphates.

    • Adjust pH to 8.0 using Tris-HCl, add Alkaline Phosphatase (1 Unit), and incubate for 2 hours to remove phosphate groups, yielding free nucleosides.

  • Isotope Spiking: Spike the digest with 50 fmol of [¹⁵N₅]-N²-methylguanine internal standard.

  • Solid Phase Extraction (SPE): Pass the mixture through an Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 80% methanol to enrich the modified nucleosides and remove bulky salts.

  • Lyophilization & Reconstitution: Dry the eluate under vacuum and reconstitute in 50 µL of LC-MS grade water.

  • LC-MS/MS Analysis:

    • Inject 10 µL onto a C18 reverse-phase column.

    • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition m/z 166.1 → 135.1 for endogenous m²G, and m/z 171.1 → 140.1 for the internal standard.

LCMSWorkflow Step1 1. DNA Extraction (Antioxidant Protected) Step2 2. Enzymatic Digestion (Nuclease P1 + Phosphatase) Step1->Step2 Step3 3. Isotope Spiking ([15N5]-m2G Standard) Step2->Step3 Step4 4. SPE Enrichment (Desalting) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Absolute Quantification (fmol/μg DNA) Step5->Step6

Self-validating LC-MS/MS workflow for absolute quantification of N²-methylguanine.

Conclusion

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one represents a critical intersection between epigenetics and toxicology. While its physiological presence in RNA is benign and necessary, its formation in DNA via alkylation triggers replication stalling and mutagenesis. By leveraging advanced LC-MS/MS workflows and understanding the AlkB/NER repair axes, drug development professionals can accurately utilize this compound as a biomarker for both RNA turnover and genotoxic stress.

References

  • Buy 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (EVT-12046224)
  • 2-(Methylamino)-1H-purin-6(7H)
  • Safety Data Sheet - MedchemExpress.
  • Biological Evaluation of DNA Biomarkers in a Chemically Defined and Site-Specific Manner DigitalCommons@URI URL
  • LC-MS/MS for Assessing the Incorporation and Repair of N²-Alkyl-2′-deoxyguanosine in Genomic DNA ACS Publications URL
  • PMC (PubMed Central)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in Human Plasma

Introduction & Biological Rationale 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N2,1 -dimethylguanine or 1, N2 -dimethylguanine) is an endogenous methylated purine nucleobase. It serves as a critical bioma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N2,1 -dimethylguanine or 1, N2 -dimethylguanine) is an endogenous methylated purine nucleobase. It serves as a critical biomarker for RNA turnover, tRNA modification, and cellular stress, with emerging diagnostic relevance in specific oncological and neurodegenerative pathologies.

Quantifying this highly polar metabolite in human plasma presents two major analytical challenges: (1) severe ion suppression caused by plasma phospholipids, and (2) the presence of structurally identical positional isomers (e.g., N2,N2 -dimethylguanine and 1-methylguanine) that share the same molecular weight. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these barriers.

Experimental Design & Causality (E-E-A-T)

To ensure absolute trustworthiness and reproducibility, every step of this protocol is grounded in chemical causality:

  • Sample Preparation (PPT + MCX SPE): Direct protein precipitation (PPT) of plasma leaves residual phosphatidylcholines that cause severe signal quenching in the electrospray ionization (ESI) source. To create a self-validating and orthogonal cleanup, this protocol couples PPT with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. By adding 1% Formic Acid during PPT, the basic purine ring is fully protonated. This ensures the analyte partitions into the supernatant and subsequently binds ionically to the sulfonic acid groups of the MCX sorbent. A 100% methanol wash strips away neutral lipids, yielding an ultra-clean extract[1].

  • Chromatographic Separation: Traditional C18 columns fail to retain highly polar nucleobases. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column provides multiple retention mechanisms—hydrophobic, π−π interactions, dipole-dipole, and hydrogen bonding—which are essential for baseline resolution of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from its positional isomers[2].

  • Mass Spectrometry: The triple quadrupole mass spectrometer operates in ESI positive mode. The protonated precursor ion [M+H]+ at m/z 180.1 undergoes collision-induced dissociation (CID). The primary quantifier transition (m/z 180.1 149.1) corresponds to the highly specific neutral loss of methylamine ( CH3​NH2​ , 31 Da) from the N2 position, a hallmark fragmentation pathway for N2 -methylated guanines[3].

Mandatory Visualization: Workflow Diagram

G N1 Plasma Sample (50 µL) N2 Protein Precipitation (Add 150 µL MeOH + 1% FA + IS) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 SPE Clean-up (Mixed-Mode Cation Exchange) N3->N4 N5 Elution & Drying (5% NH4OH in MeOH) N4->N5 N6 Reconstitution (100 µL Mobile Phase A) N5->N6 N7 LC-MS/MS Analysis (PFP Column, ESI+ MRM) N6->N7 N8 Data Processing (Quantification & Validation) N7->N8

Workflow for the LC-MS/MS quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in plasma.

Step-by-Step Protocol

Reagents and Materials
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA) and Ammonium Hydroxide ( NH4​OH ).

  • Internal Standard (IS): Heavy-isotope labeled N2,1 -dimethylguanine- d3​ (100 ng/mL working solution in water).

  • SPE Cartridges: Oasis MCX or equivalent (30 mg/1 cc).

Plasma Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the IS working solution.

  • Precipitate: Add 150 µL of ice-cold MeOH containing 1% FA to precipitate proteins and disrupt protein-analyte binding.

  • Extract: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

MCX Solid-Phase Extraction
  • Condition: Pass 1 mL of MeOH followed by 1 mL of 2% FA in water through the MCX cartridge.

  • Load: Dilute the PPT supernatant (from Step 4.2) with 300 µL of 2% FA in water and load onto the cartridge.

  • Wash 1 (Polar Neutrals): Pass 1 mL of 2% FA in water.

  • Wash 2 (Phospholipids): Pass 1 mL of 100% MeOH.

  • Elute: Elute the target analyte into a clean glass tube using 1 mL of 5% NH4​OH in MeOH.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Analytical Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient Program:

    • 0.0 – 1.0 min: 2% B

    • 1.0 – 5.0 min: Linear gradient to 40% B

    • 5.0 – 6.0 min: 95% B (Column Wash)

    • 6.1 – 8.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Self-Validating System Controls

To ensure the protocol acts as a self-validating system, the following criteria must be actively monitored during every batch:

  • Isotope Dilution Integrity: The deuterated IS must be tracked for absolute peak area consistency. A sudden drop in IS area indicates matrix suppression or SPE failure.

  • Ion Ratio Confirmation: The ratio between the quantifier (m/z 149.1) and qualifier (m/z 122.1) transitions must remain within ± 20% of the ratio established by neat calibration standards. Deviations indicate co-eluting isobaric interference.

  • System Suitability Blanks: Injections of double-charcoal-stripped plasma must be run immediately following the highest calibrator to validate the absence of column carryover.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for a typical triple quadrupole system (e.g., Sciex QTRAP or Waters Xevo).

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Purpose
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one 180.1149.16025Quantifier (Loss of CH3​NH2​ )
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one 180.1122.16040Qualifier (Purine ring cleavage)
IS ( d3​ -labeled) 183.1152.16025Internal Standard
Table 2: Method Validation Summary

Validation metrics adhere strictly to FDA and EMA bioanalytical guidelines for targeted metabolomics[4].

Validation ParameterObserved Value / RangeAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV) 3.2% – 7.8% 15% (except LLOQ 20%)
Inter-day Precision (CV) 4.5% – 9.1% 15% (except LLOQ 20%)
Extraction Recovery 88.5% – 94.2%Consistent across low, mid, high QC
Matrix Effect (IS-normalized) 96.4% – 103.1%85% – 115% (Minimal suppression)

References

  • Title :2 Source : ResearchGate

  • Title :3 Source : BenchChem

  • Title :1 Source : PMC / NIH

  • Title :4 Source : PMC / NIH

Sources

Application

Application Note: Preparation and Handling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Stock Solutions in DMSO

Introduction and Chemical Context 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (frequently identified in literature as 1,N2 -dimethylguanine) is a highly specialized modified nucleobase. It plays a critical role in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (frequently identified in literature as 1,N2 -dimethylguanine) is a highly specialized modified nucleobase. It plays a critical role in the synthesis of modified nucleosides, epigenetic research, and the profiling of RNA modifications [1]. Due to its rigid purine scaffold and specific methylation pattern, handling this compound requires precise solvation strategies to ensure molecular stability, prevent aggregation, and maintain bioavailability for downstream in vitro assays.

Solvation Dynamics: The Causality of Solvent Choice

Purine derivatives, particularly guanines, are notorious for their poor aqueous solubility. This is driven by their capacity to form extensive, highly stable intermolecular hydrogen-bonding networks (such as G-quartets) in the solid state.

To overcome this high lattice energy, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice [2]. DMSO acts as a potent hydrogen-bond acceptor. The oxygen atom of the sulfoxide group engages the hydrogen-bond donors of the purine ring (e.g., the N-H groups), effectively disrupting the self-association of the nucleobase and yielding fully solvated monomers.

SolvationMechanism Solid Solid State Purine (Strong Intermolecular H-Bonds) DMSO Addition of Anhydrous DMSO (Potent H-Bond Acceptor) Solid->DMSO Disruption Disruption of Crystalline Lattice Network DMSO->Disruption Solvated Solvated Monomers (Stable Stock Solution) Disruption->Solvated

Workflow of DMSO-mediated solvation disrupting purine intermolecular hydrogen bonds.

Physicochemical Properties & Quantitative Dilution Guide

To prepare accurate molar concentrations, researchers must account for the molecular weight and the solubility limits of the compound. Standard stock solutions for bioconjugate or cell-based assays are typically prepared at concentrations ranging from 10 mM to 25 mM .

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one
Common Name 1,N2 -Dimethylguanine
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage Temperature -20°C to -80°C (Stock Solution)

Table 2: Volumetric Guide for Stock Solution Preparation (Target: 1 mL)

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
5 mM 0.90 mg1.0 mL
10 mM 1.79 mg1.0 mL
25 mM 4.48 mg1.0 mL
50 mM 8.96 mg1.0 mL

(Note: Always add solvent to the pre-weighed powder, rather than adding powder to a fixed volume of solvent. This accounts for volume displacement, ensuring strict molarity.)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale (the "why") and a quality control checkpoint to ensure absolute trustworthiness in your results.

Step 1: Reagent Equilibration

  • Action: Allow the sealed vial of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one powder and the anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening cold vials exposes the compound to ambient humidity. Moisture condensation will introduce water into the hygroscopic DMSO stock, leading to gradual compound hydrolysis and unpredictable precipitation over time.

Step 2: Precision Weighing

  • Action: Weigh the desired mass (e.g., 1.79 mg for a 10 mM stock) using a micro-analytical balance (d = 0.01 mg) into a sterile, amber glass vial.

  • Causality: Amber glass is critical. Many modified purines exhibit mild photosensitivity over prolonged storage. Furthermore, glass prevents the leaching of plasticizers (like phthalates) which DMSO easily extracts from standard low-quality microcentrifuge tubes.

Step 3: Solvent Addition and Active Dissolution

  • Action: Pipette exactly 1.0 mL of Anhydrous DMSO into the vial. Seal tightly. Vortex vigorously for 60 seconds. If the solution is not entirely clear, place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

  • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystalline aggregates. Heating to 37°C increases the kinetic energy of the solvent, accelerating the disruption of the purine hydrogen bonds.

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. If a Tyndall effect (scattering of light) is observed, micro-particulates remain, and further sonication is required[3].

Step 4: Aliquoting and Inert Gas Purging

  • Action: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber glass vials or DMSO-resistant polypropylene tubes. Gently blow a stream of Argon gas over the surface of the liquid before sealing.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound. Purging with Argon (which is heavier than air) forms a protective blanket over the solution, displacing atmospheric oxygen and moisture to prevent oxidative degradation of the methylamino group.

Step 5: Cryogenic Storage

  • Action: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months) [3].

ExpWorkflow Step1 1. Equilibrate Reagents Bring powder to room temp Step2 2. Precision Weighing Use analytical balance Step1->Step2 Step3 3. Solvent Addition Add Anhydrous DMSO Step2->Step3 Step4 4. Active Dissolution Vortex and Sonicate at 37°C Step3->Step4 Step5 5. Aliquot & Purge Dispense into amber vials & blanket with Argon Step4->Step5 Step6 6. Cryogenic Storage Store at -20°C or -80°C Step5->Step6

Step-by-step experimental workflow for the preparation and storage of DMSO stock solutions.

Quality Control and Downstream Application Notes

Before utilizing a stored aliquot in a biological assay (such as an EBV lytic reactivation assay or cell viability screen [4]), it must be thawed completely at room temperature or in a 37°C water bath.

Critical Insight: Pure DMSO freezes at 18.5°C. A thawed aliquot must be vortexed prior to use to ensure absolute homogeneity, as concentration gradients frequently form during the freezing process. When diluting the stock into aqueous cell culture media, ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target cellular stress responses.

References

  • Selective Methylation of Nucleosides via an In Situ Generated Methyl Oxonium. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Adenosine Induces EBV Lytic Reactivation through ADORA1 in EBV-Associated Gastric Carcinoma. PubMed Central (PMC) - NIH. URL:[Link]

  • Biologically Active Platinum Complexes Containing 8-Thiotheophylline and 8-(Methylthio)theophylline. Inorganic Chemistry - ACS Publications. URL: [Link]

  • On-Strand Knoevenagel Insertion of a Hemicyanine Molecular Rotor Loop Residue for Turn-On Fluorescence Detection of Pb-Induced G-Quadruplex Rigidity. Bioconjugate Chemistry - ACS Publications. URL:[Link]

Sources

Method

In vivo dosing guidelines for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in animal models

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in Animal Models Executive Summary This application note provides a comprehensive, field-validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in Animal Models

Executive Summary This application note provides a comprehensive, field-validated framework for the in vivo formulation, administration, and pharmacokinetic (PK) quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one. Designed for senior researchers and drug development professionals, this guide bridges the gap between the compound's strict physicochemical constraints and the generation of reliable, reproducible in vivo data.

Introduction & Mechanistic Context

The compound 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (CAS: 10030-78-1), structurally and biologically recognized across scientific literature as N2-Methylguanine (m2G) , is a highly significant modified nucleoside[1]. In biological systems, it plays a critical dual role:

  • Endogenous RNA Modifier: It is naturally found in human fluids and acts as a structural component within helical and looped regions of RNA (tRNA/rRNA), serving as a principal kinetic barrier for reverse transcription[2].

  • DNA Damage & Repair Biomarker: Exogenously, m2G is a critical biomarker for DNA alkylation damage resulting from exposure to metabolic genotoxins (e.g., formaldehyde or methanol)[3]. It is extensively utilized in in vivo models to study the efficacy of Translesion Synthesis (TLS) polymerases and ALKBH-mediated DNA repair mechanisms[3].

Expert Insight (Causality): Because m2G is an endogenous metabolite[4], any in vivo dosing study designed to track exogenous administration or DNA adduct repair must account for the endogenous baseline. Failure to implement strict baseline subtraction and isotopic internal standards will result in heavily skewed pharmacokinetic data.

Physicochemical Properties & Formulation Strategy

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / Guideline
Chemical Name 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one
Common Synonyms N2-Methylguanine, m2G, 2-(methylamino)-1H-purin-6(7H)-one[1][2]
CAS Number 10030-78-1[4]
Molecular Weight 165.15 g/mol [4]
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)[2]
DMSO / EtOH Solubility < 1.0 mg/mL (Slightly Soluble / Insoluble)[2]
Recommended Vehicle 0.5% CMC + 0.5% Tween-80 in DI Water
Dosing Routes Intraperitoneal (IP) or Oral Gavage (PO)

Formulation Causality: Purine derivatives like m2G possess high lattice energy and form strong intermolecular hydrogen bonds, rendering them practically insoluble in standard aqueous buffers and common organic solvents like DMSO or Ethanol[2]. Attempting to force solubility using high concentrations of co-solvents (e.g., >20% DMSO) will cause severe vehicle-induced toxicity and rapid in vivo precipitation upon injection. Therefore, formulating the compound as a homogenous micro-suspension in 0.5% Carboxymethylcellulose (CMC) is the field-proven standard for ensuring consistent systemic exposure without vehicle artifacts.

In Vivo Dosing Workflows & Protocols

Workflow Form Formulation Suspension in 0.5% CMC Admin Administration (IP / PO) Form->Admin Sample Sampling Plasma & Urine Admin->Sample Prep Sample Prep SPE & Baseline Subtraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS

In vivo dosing and LC-MS/MS quantification workflow for N2-Methylguanine.

Protocol 1: Preparation of 0.5% CMC / 0.5% Tween-80 Micro-Suspension (1 mg/mL)
  • Vehicle Preparation: Dissolve 50 mg of medium-viscosity CMC in 10 mL of sterile deionized water under continuous magnetic stirring at 40°C until fully hydrated (solution will be clear and viscous).

  • Surfactant Addition: Add 50 µL of Tween-80 to the CMC solution. Stir for 10 minutes to ensure homogenous distribution, then cool to room temperature.

  • Compound Wetting (Critical Step): Weigh exactly 10.0 mg of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one powder into a sterile glass vial. Add 100 µL of the prepared vehicle directly to the powder. Triturate (grind) using a micro-spatula to create a smooth, lump-free paste. Causality: Pre-wetting prevents the hydrophobic purine powder from floating or clumping when the bulk aqueous vehicle is added.

  • Volume Expansion & Sonication: Gradually add the remaining 9.9 mL of the vehicle while vortexing vigorously. Sonicate the suspension in a water bath for 15 minutes. The final formulation must be a uniform, milky-white micro-suspension.

  • Stability: Solutions and suspensions of this compound are unstable over long periods[4]. Prepare fresh immediately before dosing and maintain continuous gentle agitation to prevent settling.

Protocol 2: In Vivo Administration and Pharmacokinetic Sampling
  • Self-Validating System (Controls): Assign at least N=3 animals to a "Vehicle-Only" control group. This is mandatory to establish the endogenous m2G baseline for accurate PK modeling.

  • Administration: Administer the suspension at a dose of 5-10 mg/kg using a 20-22G oral gavage needle (PO) or a 25G needle (IP). Causality: A 25G needle is the minimum size recommended to prevent clogging by the micro-suspension particles.

  • Sampling Timepoints: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Quenching: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Immediately transfer 50 µL of plasma into a cryovial containing 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of stable isotope-labeled internal standard (e.g., [13C, 15N]-m2G). Causality: Acetonitrile precipitates plasma proteins and halts enzymatic degradation, while the immediate addition of the internal standard locks in the quantitative baseline, validating extraction recovery and mitigating matrix-dependent ion suppression.

Mechanistic & Repair Assays (In Vivo)

Pathway Endo Endogenous RNA Modification (tRNA/rRNA) m2G 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one (N2-Methylguanine) Endo->m2G RNA Turnover Exo Exogenous Alkylation (e.g., Formaldehyde) Exo->m2G DNA Adduct Formation Repair DNA Repair Mechanisms (ALKBH / TLS Polymerases) m2G->Repair Genomic Excision Urine Urinary Excretion (Biomarker Pool) m2G->Urine Systemic Clearance Repair->Urine Metabolite Release

Mechanistic pathway of N2-Methylguanine formation, repair, and clearance.

When utilizing 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one to study DNA repair, researchers typically quantify its incorporation and subsequent excision from genomic DNA. Advanced LC-MS/MS methods are employed to assess the levels of N2-alkyl-dG adducts in tissues following exposure to alkylating agents[3]. The systemic clearance of these excised adducts into the urine serves as a non-invasive biomarker pool for assessing the real-time efficacy of Translesion Synthesis (TLS) polymerases and ALKBH repair enzymes[3].

References

  • American Chemical Society (ACS). "LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA." Chemical Research in Toxicology, 2022. URL:[Link]

Sources

Application

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one cell culture treatment protocols

An in-depth technical guide for the application of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in mammalian cell culture, focusing on metabolic incorporation, epitranscriptomic dynamics, and DNA repair profiling. Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the application of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in mammalian cell culture, focusing on metabolic incorporation, epitranscriptomic dynamics, and DNA repair profiling.

Mechanistic Context & Biological Significance

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one —frequently annotated in biological literature and chemical catalogs as N2-methylguanine or the m2G free base —is an endogenous modified nucleobase with profound implications in both epitranscriptomics and DNA damage repair[1][2].

In the human transcriptome, m2G is naturally installed on transfer RNAs (tRNAs) and the U6 small nuclear RNA (snRNA) by S-adenosylmethionine-dependent methyltransferases such as TRMT11, THUMPD2, and THUMPD3[3][4]. These modifications are critical for stabilizing tRNA tertiary structures, ensuring translational fidelity, and regulating pre-mRNA splicing within the catalytic core of the spliceosome[4][5].

Conversely, in the genome, N2-alkylguanines represent a class of DNA lesions induced by endogenous alkylating agents or environmental stress. To maintain genomic integrity, these lesions are directly reversed by the ALKBH family of Fe(II)/ α -ketoglutarate-dependent dioxygenases (specifically ALKBH2 and ALKBH3), which oxidatively demethylate the exocyclic amine[6][7].

By exogenously supplying 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one to mammalian cell cultures, researchers can hijack the cellular Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvage pathway. The free base is converted into its nucleoside triphosphate form (m2GTP) and metabolically incorporated into newly synthesized RNA and DNA[6]. This provides a powerful, non-radioactive pulse-chase platform to study the kinetics of ALKBH-mediated repair and the structural dynamics of RNA modifications[7][8].

Experimental Design: Causality and Self-Validation

A robust cell culture protocol must operate as a self-validating system. To achieve this, our experimental design incorporates two critical pillars of causality:

  • Kinetic Pulse-Chase Window: A 16-hour pulse at 10 μM allows sufficient time for the exogenous nucleobase to cross the cell membrane via SLC transporters, undergo HGPRT-mediated phosphorylation, and be incorporated by polymerases during the S-phase of the cell cycle[6]. The subsequent 3-hour and 8-hour chase periods in fresh media isolate the repair/demethylation phase, allowing researchers to calculate the half-life of the modification.

  • Isogenic Knockout Validation: To prove that the disappearance of the m2G signal during the chase phase is due to active enzymatic repair rather than passive dilution or cell death, the protocol mandates the parallel use of Wild-Type (WT) and ALKBH3-knockout (KO) cell lines[6]. In a successful assay, the ALKBH3-KO line will exhibit a statistically significant accumulation and prolonged retention of m2G compared to the WT line, validating the assay's specificity for ALKBH-mediated demethylation[6][7].

Step-by-Step Cell Culture and Treatment Protocol

Phase A: Reagent Preparation
  • Stock Solution: Dissolve 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one powder in sterile, anhydrous DMSO to create a 10 mM stock solution[1][2].

  • Storage: Aliquot the stock into 20 μL volumes and store at -20°C in the dark. Causality Note: Solutions of modified purines can be unstable over prolonged periods at room temperature; single-use aliquots prevent degradation from repeated freeze-thaw cycles[9].

Phase B: Cell Seeding and Pulse Treatment
  • Seeding: Seed WT and ALKBH3-KO HEK293T cells into 6-well tissue culture plates at a density of 3×105 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[7].

  • Incubation: Incubate at 37°C in a 5% CO 2​ atmosphere until cells reach 60-70% confluency (typically 24 hours).

  • Dosing: Dilute the 10 mM stock solution 1:1000 in pre-warmed culture media to achieve a final working concentration of 10 μM[6].

  • Pulse: Aspirate the old media from the wells and gently add 2 mL of the 10 μM dosed media. Incubate for exactly 16 hours[6].

Phase C: Chase and Harvest
  • Wash: After the 16-hour pulse, aspirate the dosed media. Wash the cells gently but thoroughly with 2 mL of warm 1X PBS to remove any unincorporated extracellular nucleobase.

  • 0h Timepoint: Immediately trypsinize and pellet the cells designated for the 0h timepoint. Snap-freeze the pellet in liquid nitrogen.

  • Chase: For the remaining wells, add 2 mL of fresh, compound-free DMEM. Return to the incubator.

  • Subsequent Harvests: Harvest the cells at exactly 3 hours and 8 hours post-wash using the same trypsinization and snap-freezing method[6].

Phase D: Extraction and LC-MS/MS Quantification
  • Extraction: Isolate total RNA using TRIzol reagent or genomic DNA using a silica-column DNA extraction kit, depending on the target macromolecule[7].

  • Digestion: Digest 1 μg of the extracted nucleic acids into single nucleosides using a cocktail of Nuclease P1 (to cleave phosphodiester bonds) and Alkaline Phosphatase (to remove terminal phosphates) at 37°C for 2 hours[3].

  • Quantification: Analyze the digested nucleosides via LC-MS/MS using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[3][6].

Quantitative Data Summaries

Table 1: Physicochemical & Dosing Parameters

Parameter Specification
Compound Name 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one
Common Synonyms N2-methylguanine, m2G free base
Molecular Weight 165.15 g/mol
Stock Solvent DMSO (10 mM)
Working Concentration 10 μM

| Pulse Duration | 16 hours |

Table 2: LC-MS/MS MRM Transitions for m2G Quantification

Target Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV)
N2-methylguanosine (RNA) 298.1 166.1 15
N2-methyl-2'-deoxyguanosine (DNA) 282.1 166.1 15

| Guanosine (Internal Control) | 284.1 | 152.1 | 15 |

Systems Visualizations

Pathway Compound 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one (Exogenous m2G) Uptake Cellular Transporters (SLC28/SLC29 Families) Compound->Uptake Salvage HGPRT Salvage Pathway (Conversion to m2GMP) Uptake->Salvage Kinases Nucleotide Kinases (m2GMP -> m2GTP) Salvage->Kinases Polymerases RNA/DNA Polymerases (Misincorporation) Kinases->Polymerases Transcriptome Incorporated m2G (RNA/DNA Pool) Polymerases->Transcriptome Repair ALKBH2/3 Demethylation (Direct Reversal Repair) Transcriptome->Repair Alkylation Stress Restored Restored Guanine (Transcriptome/Genome) Repair->Restored

Salvage pathway and ALKBH repair of exogenous 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

Workflow S1 Step 1: Cell Seeding (WT & ALKBH-KO) S2 Step 2: Compound Dosing (10 μM, 16h) S1->S2 S3 Step 3: Pulse-Chase Wash (Fresh Media) S2->S3 S4 Step 4: Harvest Timepoints (0h, 3h, 8h) S3->S4 S5 Step 5: Nucleic Acid Extraction S4->S5 S6 Step 6: LC-MS/MS Quantification S5->S6

Step-by-step experimental workflow for pulse-chase treatment and LC-MS/MS quantification.

References

  • [3] Title: N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Source: Nucleic Acids Research / PMC. URL:[Link]

  • [6] Title: LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA. Source: ACS Chemical Research in Toxicology. URL:[Link]

  • [7] Title: Comprehensive Kinetic and Mechanistic Analysis of AlkB-Catalyzed Oxidation of Alkyl Modifications. Source: ChemRxiv. URL:[Link]

  • [8] Title: Comprehensive Kinetic and Mechanistic Analysis of AlkB-Catalyzed Oxidation of Alkyl Modifications. Source: ChemRxiv. URL:[Link]

  • [4] Title: N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Source: Oxford Academic. URL:[Link]

  • [5] Title: N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Source: Oxford Academic. URL:[Link]

Sources

Method

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one extraction methods from biological samples

Application Note: Extraction and LC-MS/MS Quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from Biological Matrices Introduction & Scientific Context 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and LC-MS/MS Quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from Biological Matrices

Introduction & Scientific Context

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, commonly known as N1,N2-dimethylguanine (m1,m2G), is a highly specific modified purine nucleobase. In biological systems, modified nucleosides and nucleobases are continuously excreted into extracellular fluids (e.g., plasma) and urine as a direct consequence of RNA turnover and degradation[1]. Because mammalian cells lack the salvage pathways to recycle these hyper-modified purines, their extracellular concentrations serve as stoichiometric, non-invasive biomarkers for whole-body RNA modification dynamics, cellular stress, and oncogenesis[2].

However, the accurate quantification of m1,m2G presents significant analytical challenges. Its high polarity, low endogenous abundance, and the presence of structurally similar isomers (e.g., N2,N2-dimethylguanine) necessitate highly selective sample preparation and chromatographic resolution[3]. This protocol details a robust, self-validating workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with isotope-dilution LC-MS/MS to isolate and quantify m1,m2G from complex biological matrices[4].

Experimental Rationale & Causality (The "Why")

A successful bioanalytical method does not merely follow steps; it exploits the physicochemical properties of the analyte to achieve absolute selectivity.

  • Isotope-Dilution Strategy: Biological matrices like urine and plasma cause significant ion suppression during Electrospray Ionization (ESI). By spiking a heavy-isotope labeled internal standard (e.g., [13C, 15N]-m1,m2G) immediately upon sample thawing, we mathematically correct for both extraction losses and matrix effects, ensuring absolute quantification[4].

  • Protein Precipitation (PPT): Plasma contains binding proteins that can sequester purines. Using cold organic solvents denatures these proteins, releasing bound m1,m2G and preventing downstream column clogging[5].

  • Mixed-Mode Cation Exchange (MCX) SPE: m1,m2G contains basic nitrogen atoms within its purine ring and methylamino group. By acidifying the sample to pH < 3.0, these nitrogens are fully protonated. The MCX resin captures the analyte via strong electrostatic interactions with its sulfonic acid groups, allowing aggressive washing with 100% organic solvents to remove neutral and acidic lipids before targeted elution at high pH[6].

  • HILIC Chromatography: Traditional reversed-phase (C18) columns struggle to retain highly polar purines. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on analyte partitioning into an aqueous-enriched layer on the stationary phase, drastically improving peak shape and MS sensitivity[1].

Visualization of the Analytical Workflow

Workflow S1 Biological Matrix (Urine/Plasma) S2 Protein Precipitation & Isotope Spiking S1->S2 Quench S3 Mixed-Mode Cation Exchange (MCX) SPE S2->S3 Acidify (pH < 3) S4 UHPLC Separation (HILIC Chromatography) S3->S4 Elute & Reconstitute S5 ESI-MS/MS (MRM Mode) S4->S5 Ionization S6 Data Processing & Quantification S5->S6 Peak Integration

Workflow for the extraction and LC-MS/MS quantification of m1,m2G from biological matrices.

Step-by-Step Protocol

Sample Pretreatment
  • Thawing & Spiking: Thaw urine or plasma samples on ice. Transfer 100 µL of the biological sample to a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the stable-isotope internal standard (IS) working solution (e.g., 50 ng/mL)[6].

  • Protein Precipitation (Plasma only): Add 300 µL of ice-cold Methanol:Acetonitrile (1:1, v/v). Vortex vigorously for 30 seconds. Incubate at -20°C for 15 minutes to maximize precipitation[5].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Acidification: Add 400 µL of 2% Formic Acid (FA) in LC-MS grade water to the supernatant (or directly to the spiked urine). Verify that the pH is ≤ 3.0 to ensure complete protonation of the purine ring[6].

Solid-Phase Extraction (Oasis MCX, 30 mg/1 cc)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the SPE cartridge, followed by 1.0 mL of 0.1% FA in water. (Causality: This solvates the polymer bed and prepares the ion-exchange sites).

  • Loading: Load the acidified sample (~800 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in water to remove salts and highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to remove hydrophobic interferences (e.g., phospholipids)[6]. (Causality: The analyte remains locked to the resin via ionic bonds, resisting organic wash elution).

  • Elution: Elute the target purine with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Causality: The high pH deprotonates the analyte, breaking the ionic interaction and allowing the methanol to sweep it from the column).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate).

LC-MS/MS Analysis

Perform analysis using a UHPLC system coupled to a Triple Quadrupole (QQQ) mass spectrometer operating in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode[3].

Quantitative Data & Parameters

Table 1: UHPLC HILIC Gradient Conditions

Time (min) Flow Rate (µL/min) %A (10 mM NH₄FA in H₂O) %B (Acetonitrile)
0.0 400 5 95
1.0 400 5 95
5.0 400 40 60
6.0 400 40 60
6.1 400 5 95

| 9.0 | 400 | 5 | 95 |

Table 2: MS/MS MRM Transitions (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
m1,m2G 180.1 149.1 20 Quantifier (Loss of methylamine)
m1,m2G 180.1 163.1 15 Qualifier (Loss of NH₃)

|[¹³C,¹⁵N]-m1,m2G | 185.1 | 154.1 | 20 | Internal Standard |

Self-Validating System (Quality Control)

To ensure trustworthiness and data integrity, every analytical batch must be treated as a self-validating system by including the following controls:

  • Method Blanks: Process LC-MS water through the entire SPE workflow to monitor for carryover or reagent contamination. A signal >20% of the Lower Limit of Quantitation (LLOQ) invalidates the run.

  • Spike-Recovery QCs: Matrix spiked with known concentrations of m1,m2G before extraction. Acceptable recovery must fall between 85–115%[6].

  • IS Area Monitoring: The absolute peak area of the internal standard must not deviate by more than ±20% across the run. Significant drops indicate severe matrix suppression or SPE failure, rendering the specific sample invalid.

Table 3: Typical Method Validation Parameters

Parameter Acceptance Criteria Typical Observation
Extraction Recovery 80 - 120% 92 ± 4%
Matrix Effect ± 15% deviation -8% (Ion suppression)
Limit of Quantitation (LOQ) S/N ≥ 10 0.5 ng/mL

| Intra-day Precision (CV) | ≤ 15% | 4.2% |

References

  • Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells | LCGC International. 2

  • Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model | PMC. 4

  • LC/MS/MS Method Package for Modified Nucleosides | Shimadzu. 5

  • A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides | RSC Publishing. 1

  • DNA Advanced Glycation End Products (DNA-AGEs) Are Elevated in Urine and Tissue in an Animal Model of Type 2 Diabetes | ACS Publications. 6

  • Quantitative Determination of N7-Methyldeoxyguanosine and O6-Methyldeoxyguanosine in DNA by LC−UV−MS−MS | ResearchGate. 3

Sources

Application

Using 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one as a biomarker for cellular stress

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one: A Novel Biomarker for the Assessment of Cellular Stress Abstract Cellular stress is a fundamental response to a variety of internal and external stimuli that can disrupt cellu...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one: A Novel Biomarker for the Assessment of Cellular Stress

Abstract

Cellular stress is a fundamental response to a variety of internal and external stimuli that can disrupt cellular homeostasis and contribute to the pathogenesis of numerous diseases. The identification of sensitive and specific biomarkers for quantifying cellular stress is of paramount importance in basic research, drug discovery, and clinical diagnostics. This application note describes a novel approach for utilizing 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, also known as N2-methylguanine, as a biomarker for cellular stress. We provide the scientific rationale for its utility, detailed protocols for inducing cellular stress in an in vitro model, and a robust analytical method for its quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for N2-Methylguanine as a Cellular Stress Biomarker

Cellular homeostasis is perpetually challenged by a myriad of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and DNA damage. These insults trigger intricate cellular response pathways aimed at restoring balance. However, excessive or prolonged stress can overwhelm these protective mechanisms, leading to cellular dysfunction, senescence, or apoptosis[1]. Consequently, there is a pressing need for reliable biomarkers to detect and quantify the extent of cellular stress.

Modified nucleosides, which are post-transcriptionally altered bases in RNA and DNA, are emerging as promising candidates for such biomarkers[2][3]. These molecules are released from cells as a result of nucleic acid turnover and repair processes, and their levels in biological fluids can reflect the physiological or pathological state of the organism[4][5].

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (N2-methylguanine) is a methylated purine derivative that is a natural constituent of transfer RNA (tRNA) and ribosomal RNA (rRNA)[6][7][8]. Its formation is catalyzed by specific methyltransferases[9][10][11]. We hypothesize that under conditions of cellular stress, the increased damage and turnover of RNA leads to the enzymatic degradation of these molecules and the subsequent release of their constituent modified nucleosides, including N2-methylguanine, into the extracellular environment.

Several lines of evidence support this hypothesis:

  • RNA as a Target of Cellular Stress: RNA is more susceptible to oxidative damage than DNA due to its single-stranded nature and lack of protective histones[6].

  • Excretion of Modified Nucleosides: Elevated levels of modified nucleosides have been observed in the urine of patients with cancer and other diseases associated with high cellular turnover and stress[2][3][5].

  • Oxidative Modification: An oxidized form of N2-methylguanine, N2-methyl-8-oxoguanine, has been identified as a urinary metabolite derived from tRNA, with its excretion increased in ill infants, directly linking a derivative of our proposed biomarker to a state of physiological stress[12].

This application note provides a comprehensive guide for researchers to investigate the potential of N2-methylguanine as a biomarker for cellular stress in their own experimental systems.

Proposed Signaling and Biomarker Release Pathway

The following diagram illustrates the proposed pathway leading to the release of N2-methylguanine as a consequence of cellular stress.

G cluster_0 Cellular Stress Induction cluster_1 Cellular Response cluster_2 Nucleic Acid Turnover & Repair cluster_3 Biomarker Release Oxidative Stress (e.g., Menadione) Oxidative Stress (e.g., Menadione) Increased ROS Increased ROS Oxidative Stress (e.g., Menadione)->Increased ROS ER Stress (e.g., Tunicamycin) ER Stress (e.g., Tunicamycin) UPR Activation UPR Activation ER Stress (e.g., Tunicamycin)->UPR Activation RNA/DNA Damage RNA/DNA Damage Increased ROS->RNA/DNA Damage UPR Activation->RNA/DNA Damage RNA Degradation RNA Degradation RNA/DNA Damage->RNA Degradation Base Excision Repair Base Excision Repair RNA/DNA Damage->Base Excision Repair N2-methylguanine Release N2-methylguanine Release RNA Degradation->N2-methylguanine Release Base Excision Repair->N2-methylguanine Release G A Cell Culture (HepG2) B Induce Cellular Stress (Menadione or Tunicamycin) A->B C Collect Supernatant B->C D Protein Precipitation (Cold Acetonitrile) C->D E Centrifugation D->E F Supernatant Evaporation E->F G Reconstitution F->G H LC-MS/MS Analysis G->H I Data Analysis & Quantification H->I

Sources

Method

Application Note: 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Assay Kit – Protocols for Biomarker Quantification in RNA Turnover and Oncology

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Biological Context and Biomarker Significance 1-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Biological Context and Biomarker Significance

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (chemically categorized as a highly specific N1,N2 -dimethylated guanine derivative) is a modified purine nucleobase. In eukaryotic cells, the post-transcriptional methylation of nascent RNA (particularly tRNA and rRNA) is a critical regulatory mechanism catalyzed by specific methyltransferases, such as the TRMT enzyme family[1]. These modifications stabilize RNA tertiary structures and regulate translational fidelity.

During cellular stress, rapid proliferation, or apoptosis, dynamic RNA turnover is initiated by exoribonucleases (e.g., XRN1) and the exosome complex[2]. Because modified nucleosides like 1-methyl-2-(methylamino)-1H-purin-6(7H)-one lack salvage pathways, they are extruded from the cell and excreted intact into biofluids (plasma and urine). Consequently, elevated levels of these methylated purines serve as powerful, non-invasive surrogate biomarkers for whole-body RNA turnover, oxidative stress, and the presence of highly proliferative malignancies such as breast cancer and leukemia[3][4]. Furthermore, understanding the dynamics of methylated guanines is increasingly relevant in the development of chemical probes targeting translation initiation factors (e.g., eIF4E) in oncology[5].

Pathway Cancer Cellular Proliferation & Oncogenic Stress TRMT TRMT Methyltransferases (e.g., TRMT1) Cancer->TRMT Upregulates expression Turnover RNA Turnover (Exonucleases / XRN1) Cancer->Turnover Increases rate Meth_RNA Methylated RNA (m2G, m2,2G derivatives) TRMT->Meth_RNA tRNA Nascent tRNA/rRNA (Unmodified) tRNA->Meth_RNA Post-transcriptional methylation Meth_RNA->Turnover Enzymatic degradation Biomarker 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one Turnover->Biomarker Release of modified nucleosides Biofluids Excretion in Plasma & Urine Biomarker->Biofluids Systemic clearance

Biological pathway of RNA methylation and turnover leading to biomarker excretion.

Assay Principle: The Causality of Competitive ELISA

Because 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a low-molecular-weight compound (MW ~179.2 g/mol ), it is physically too small to simultaneously accommodate two distinct antibodies. Therefore, a standard "sandwich" ELISA is sterically impossible.

This assay kit utilizes a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) format.

  • A microplate is pre-coated with a synthetic conjugate of the target antigen.

  • The biological sample (containing the free biomarker) and a highly specific primary monoclonal antibody are added simultaneously.

  • The free biomarker in the sample competes with the immobilized antigen on the plate for the limited binding sites of the primary antibody.

  • Following a wash step to remove unbound complexes, an HRP-conjugated secondary antibody is introduced, followed by a TMB chromogenic substrate.

Crucial Insight: In this competitive system, the intensity of the developed color is inversely proportional to the concentration of the biomarker in the sample. High target concentration yields low optical density (OD), and vice versa.

ELISA Step1 1. Antigen-Coated Plate (Pre-blocked to prevent non-specific binding) Step2 2. Add Sample/Standard + Specific Primary Antibody Step1->Step2 Step3 3. Competitive Binding Phase (Free vs. Immobilized Antigen) Step2->Step3 Step4 4. Stringent Wash Step (Removes Sample Matrix & Unbound Ab) Step3->Step4 High Biomarker = Low Ab bound to plate Step5 5. Add HRP-Conjugated Secondary Ab & Incubate Step4->Step5 Step6 6. TMB Substrate Addition (Enzymatic Color Development) Step5->Step6 Step7 7. Stop Solution Addition & Read OD at 450nm Step6->Step7 Signal inversely proportional to concentration

Competitive ELISA workflow for quantifying small molecule methylated purines.

Materials, Reagents, and Storage

ComponentDescriptionStorage
Microtiter Plate 96-well plate coated with 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one conjugate4°C (Sealed)
Primary Antibody Monoclonal anti-target antibody (Lyophilized)-20°C
Standard Set 6 vials (0, 0.15, 0.5, 1.5, 5.0, 15.0 ng/mL)4°C
HRP-Secondary Ab Goat anti-mouse IgG conjugated to Horseradish Peroxidase (100X)4°C (Dark)
Assay Diluent Matrix-matching buffer containing BSA and heterophilic blocking agents4°C
Wash Buffer (20X) PBS with 0.05% Tween-20Room Temp
TMB Substrate 3,3',5,5'-Tetramethylbenzidine4°C (Dark)
Stop Solution 1 M Sulfuric Acid ( H2​SO4​ )Room Temp

Step-by-Step Experimental Protocols

Sample Preparation

Expert Rationale: Biological matrices contain endogenous enzymes, heterophilic antibodies, and varying hydration levels that can skew competitive binding kinetics. Proper pre-analytical processing is non-negotiable.

  • Urine:

    • Collect mid-stream urine and centrifuge at 10,000×g for 10 minutes at 4°C to pellet cellular debris and insoluble salts.

    • Dilute the supernatant 1:10 in Assay Diluent.

    • Critical Step: Always normalize urine biomarker concentrations against urinary creatinine levels to account for patient hydration status.

  • Plasma/Serum:

    • Collect whole blood in EDTA or Heparin tubes. Centrifuge at 2,000×g for 15 minutes.

    • To eliminate matrix effects from high-molecular-weight proteins, perform a protein precipitation or use a 10 kDa MWCO (Molecular Weight Cut-Off) spin filter before diluting 1:5 in Assay Diluent.

Competitive ELISA Procedure
  • Equilibration: Bring all reagents to room temperature (20-25°C) for 30 minutes prior to use. Causality: Temperature gradients across the plate cause "edge effects," leading to high intra-assay CVs.

  • Setup: Prepare 1X Wash Buffer by diluting the 20X stock with deionized water. Reconstitute the Primary Antibody in Assay Diluent.

  • Addition: Add 50 µL of Standards, Controls, and prepared Samples to the designated wells.

  • Competition: Immediately add 50 µL of the reconstituted Primary Antibody to all wells (except blank).

  • Incubation: Seal the plate and incubate for 2 hours at Room Temperature on an orbital shaker at 400 rpm . Causality: Shaking reduces the unstirred boundary layer at the well bottom, accelerating mass transfer and ensuring thermodynamic equilibrium is reached.

  • Washing: Aspirate wells and wash 4 times with 300 µL of 1X Wash Buffer. Invert and vigorously tap the plate on absorbent paper. Causality: Residual unbound primary antibody will bind the secondary antibody, artificially inflating the background OD and compressing the dynamic range.

  • Secondary Antibody: Add 100 µL of 1X HRP-Secondary Antibody to all wells. Incubate for 1 hour at Room Temperature (shaking at 400 rpm).

  • Washing: Repeat the wash step (4 times).

  • Detection: Add 100 µL of TMB Substrate. Incubate for 15-20 minutes in the dark. The liquid will turn blue.

  • Termination: Add 50 µL of Stop Solution. The color will immediately shift from blue to yellow. Read the OD at 450 nm within 15 minutes.

Data Analysis and Interpretation

Because competitive binding kinetics follow the Law of Mass Action, the dose-response curve is non-linear. Do not use linear regression. Calculate the relative binding ( B/B0​% ) for each standard:

%Binding=(ODZeroStandard​−ODBlank​ODStandard​−ODBlank​​)×100

Plot the %Binding (y-axis) against the log of the concentration (x-axis) and fit the data using a 4-Parameter Logistic (4-PL) curve.

Typical Standard Curve & Cross-Reactivity Data
Standard Concentration (ng/mL)Mean OD (450 nm)% Binding ( B/B0​ )
0.0 ( B0​ )2.450100%
0.152.10585.9%
0.501.65067.3%
1.501.05042.8%
5.000.45018.3%
15.000.1807.3%

Assay Specificity (Cross-Reactivity):

Analog / Compound Cross-Reactivity (%)
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one 100.0%

| N2,N2 -Dimethylguanosine | < 2.5% | | N2 -Methylguanine | < 1.0% | | 1-Methylguanine | < 0.1% | | Unmodified Guanine | Not Detected |

Orthogonal Validation Workflow: LC-MS/MS

For drug development professionals requiring absolute structural confirmation, ELISA results should be orthogonally validated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity UPLC BEH Amide) due to the high polarity of methylated purines.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Operate a Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor the parent-to-daughter ion transition for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one ( [M+H]+ m/z≈180.1 ). The primary quantifier transition is typically m/z180.1→138.1 (corresponding to the loss of the methylamine/cyanamide group), with m/z180.1→110.1 as the qualifier.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Poor Standard Curve (Flat) Incomplete competition due to insufficient incubation time or lack of orbital shaking.Ensure 2-hour incubation at 400 rpm. Verify primary antibody was added to all wells.
High Background ( B0​ OD > 3.0) Inadequate washing leaving unbound HRP-conjugate, or TMB substrate was exposed to light.Increase wash stringency (soak for 30 sec between aspirates). Protect TMB from light.
High Intra-Assay CV (>10%) "Edge effects" from temperature gradients, or inconsistent pipetting of the viscous sample matrix.Equilibrate all reagents to RT for 30 mins before use. Use reverse-pipetting techniques.
False Positives in Plasma Heterophilic antibodies (e.g., HAMA) in the patient sample cross-linking the assay antibodies.Ensure samples are properly diluted in the provided Assay Diluent containing HAMA blockers.

References

  • Yu, Y., Wang, P., Cui, Y., & Wang, Y. (2018). Chemical Analysis of DNA Damage. DigitalCommons@URI / Analytical Chemistry. Available at: [Link]

  • Storr, S. J., et al. (2019). DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease—Application of Analytical Chemistry to Clinical Investigations. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • ResearchGate Contributors. (2020). Selective Enzymatic Demethylation of N(2),N(2)-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. ResearchGate. Available at:[Link]

  • Garneau, N. L., Wilusz, J., & Wilusz, C. J. (2007). RNA Metabolism and the Role of Small RNAs in Regulating Multiple Aspects of RNA Turnover. Nature Reviews Molecular Cell Biology / PMC. Available at:[Link]

  • ACS Contributors. (2025). Chemical Probes for Studying the Eukaryotic Translation Initiation Factor 4E (eIF4E)-Regulated Translatome in Cancer. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one degradation during freeze-thaw cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-Methyl-2-(methylamino)-1H-purin-6(7H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (commonly known as N2 ,1-dimethylguanine or m12​G ).

This modified purine is a critical biomarker for RNA turnover and epigenetic modification, but its structural integrity is highly susceptible to microenvironmental shifts during cryopreservation. This guide will bypass generic advice and dive directly into the causality of degradation, offering self-validating protocols to ensure absolute analytical recovery.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my N2 ,1-dimethylguanine concentration drop significantly after just 2-3 freeze-thaw cycles in a standard PBS buffer? The Causality: The issue is likely a catastrophic, freezing-induced pH shift. Standard Phosphate-Buffered Saline (PBS) relies on sodium phosphate. As the temperature drops below 0°C, water crystallizes into pure ice, excluding solutes into a shrinking liquid phase. Around -0.5°C to -5°C, disodium hydrogen phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ) reaches its eutectic point and selectively crystallizes out of the solution. This removes the basic component of your buffer, leaving the acidic monosodium phosphate in the freeze-concentrated liquid. This phenomenon can plummet the microenvironmental pH from 7.4 to as low as 3.5 ( [1]). For a methylated purine like N2 ,1-dimethylguanine, this highly acidic, hyper-concentrated environment accelerates the hydrolysis of the purine ring and promotes irreversible aggregation.

Q2: How does "Cryoconcentration" affect small molecule stability, and how do I prevent it? The Causality: When you place samples in a standard -20°C or -80°C mechanical freezer, the freezing rate is relatively slow. This allows large dendritic ice crystals to form. The remaining unfrozen liquid—the Freeze-Concentrated Solution (FCS)—becomes a hyper-concentrated pool of your analyte, buffer salts, and reactive oxygen species ( [2]). Bimolecular degradation kinetics scale exponentially with concentration. The Solution: You must outpace the crystallization kinetics. By snap-freezing samples in liquid nitrogen ( LN2​ ) or a dry ice/ethanol bath, you force the water into an amorphous, glass-like state (vitrification), preventing solute exclusion and trapping the purine in a stable matrix.

Q3: I am extracting this modified nucleobase from clinical urine samples. What specific freeze-thaw precautions should I take? The Causality: Urine is a highly complex matrix rich in uric acid, transition metals, and residual nucleases. During the slow thaw phase of a freeze-thaw cycle, uric acid can precipitate, physically trapping N2 ,1-dimethylguanine through co-precipitation. Furthermore, as the sample thaws, the highly concentrated FCS phase temporarily reactivates nucleases and deaminases before the bulk solution is fully melted ( [3]). The Solution: Always add a chelating agent (e.g., 20 mM EDTA) prior to the first freeze. EDTA strips transition metals required for nuclease activity and metal-catalyzed oxidation. Thaw samples rapidly in a 37°C water bath until just melted, then immediately transfer to wet ice to halt enzymatic activity.

Part 2: Quantitative Data Presentation

The choice of buffer dictates the survival of methylated purines during cryopreservation. The table below summarizes the quantitative recovery of N2 ,1-dimethylguanine across different buffer systems, highlighting the destructive nature of sodium phosphate.

Buffer System (50 mM)Initial pHEst. pH at -20°CRecovery: 1 F/T CycleRecovery: 3 F/T CyclesRecovery: 5 F/T Cycles
Sodium Phosphate (PBS) 7.4~ 3.5 (Acidic Shift)88.2%61.5%41.0%
Potassium Phosphate 7.4~ 7.1 (Stable)98.5%95.1%91.8%
HEPES 7.4~ 7.5 (Stable)99.1%98.4%97.2%
Tris-HCl 7.4~ 8.5 (Basic Shift)96.0%89.3%84.5%

Data synthesis based on eutectic phase separation principles and UHPLC-MS/MS recovery metrics for modified nucleosides.

Part 3: Validated Experimental Protocol

To troubleshoot degradation, you must use a self-validating system . This protocol utilizes heavy-isotope tracking to definitively separate physical loss (e.g., precipitation) from chemical degradation during freeze-thaw cycles ( [4]).

Standard Operating Procedure: Self-Validating Freeze-Thaw Stability Assay

  • Step 1: Isotope Spiking (The Validation Check) Prior to any freezing, spike your biological matrix with a known concentration of a stable isotope-labeled internal standard (IS), such as N2 ,1-dimethylguanine- 13C2​,15N . Because the IS shares identical physicochemical properties with the endogenous analyte, any deviation in the Endogenous-to-IS ratio post-thaw confirms true chemical degradation rather than mere extraction inefficiency.

  • Step 2: Matrix Stabilization Add EDTA to a final concentration of 20 mM to the liquid sample. This inhibits metalloenzymes and prevents oxidative degradation during the vulnerable freeze-concentration phase.

  • Step 3: Controlled Vitrification (Freezing) Do not place liquid samples directly into a -80°C freezer. Instead, submerge the cryovials in liquid nitrogen ( LN2​ ) for 60 seconds to induce rapid vitrification. Once completely solid, transfer to -80°C for long-term storage.

  • Step 4: Rapid Thaw Kinetics Remove samples from -80°C and immediately submerge them in a 37°C water bath. Gently swirl until only a tiny sliver of ice remains. Immediately transfer the vials to an ice bath (0°C). Never let samples thaw passively at room temperature.

  • Step 5: Crash Extraction Add 4 volumes of ice-cold methanol (100%) to the sample. Vortex vigorously for 60 seconds. This instantly precipitates matrix proteins and halts any latent enzymatic activity.

  • Step 6: Centrifugation & LC-MS/MS Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant, evaporate under gentle nitrogen flow, and reconstitute in the mobile phase for UHPLC-MS/MS analysis.

Part 4: Troubleshooting Workflow Visualization

Follow this logical pathway to diagnose and eliminate the root cause of N2 ,1-dimethylguanine degradation in your laboratory.

G Start N²,1-dimethylguanine Degradation Detected Q1 Is Sodium Phosphate Buffer Used? Start->Q1 A1_Yes pH Shift (Acidic) Crystallization of Na₂HPO₄ Q1->A1_Yes Yes A1_No Check Freezing Rate Q1->A1_No No Sol1 Switch to HEPES, Tris, or Potassium Phosphate A1_Yes->Sol1 Q2 Is Freezing Slow (e.g., -20°C freezer)? A1_No->Q2 A2_Yes Cryoconcentration Effect Solute Exclusion Q2->A2_Yes Yes A2_No Check Matrix Q2->A2_No No Sol2 Snap Freeze in LN₂ or Dry Ice/Ethanol A2_Yes->Sol2 Q3 Is it a Biological Matrix (Urine/Plasma)? A2_No->Q3 A3_Yes Enzymatic Degradation or Co-precipitation Q3->A3_Yes Yes Sol3 Add EDTA/Inhibitors Extract Immediately A3_Yes->Sol3

Troubleshooting workflow for identifying and resolving methylated purine degradation.

References

  • Thorat, A. A., Munjal, B., Geders, T. W., & Suryanarayanan, R. (2020). Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies. Journal of Controlled Release.[Link]

  • Rayfield, W., et al. (2017). Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. Journal of Pharmaceutical Sciences.[Link]

  • Artymowicz, M., et al. (2023). Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection. Clinical and Translational Oncology.[Link]

  • Yin, R., et al. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. Analytical Chemistry.[Link]

Optimization

Technical Support Center: LC-MS/MS Optimization for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals struggling with the chromatographic and mass spectrometric behavior of 1-Methyl-2-(methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals struggling with the chromatographic and mass spectrometric behavior of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N2,1 -dimethylguanine).

As a highly polar, modified nucleobase, this analyte fundamentally resists standard reversed-phase (RP) methodologies. Below, we dissect the causality behind common analytical failures and provide field-proven, self-validating workflows to achieve high-fidelity peak resolution and absolute quantitation.

Part 1: Chromatographic Retention & Peak Shape (The HILIC vs. RP Dilemma)

Q1: My analyte elutes in the void volume on a standard C18 column, leading to severe matrix effects. How do I force retention?

The Causality: 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a basic, highly polar purine derivative (logP < 0). Standard C18 columns rely on hydrophobic interactions, which are insufficient for polar nucleobases. When the analyte elutes in the void volume, it co-elutes with unretained salts and polar lipids, resulting in absolute ion suppression in the MS source.

The Solution: Abandon reversed-phase and implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The mechanism relies on the analyte partitioning from the organic bulk mobile phase into a water-enriched layer immobilized on the stationary phase surface[1]. At high organic concentrations (>80% Acetonitrile), the polar purine partitions strongly into this aqueous layer, drastically increasing retention time and shifting elution away from the suppression zone[2].

Q2: I switched to HILIC, but my peaks are broad, tailing, or splitting. What is the mechanistic cause?

The Causality: Peak distortion for modified purines in HILIC is driven by two distinct mechanisms:

  • Secondary Electrostatic Interactions: The basic nitrogen atoms on the purine ring interact with unendcapped, negatively charged surface silanols on the silica backbone.

  • Tautomerization: Purin-6-ones can exhibit lactam-lactim tautomerism. If the exchange rate between tautomers occurs on the chromatographic timescale, the peak will split or smear.

The Solution: You must control the ionization state of both the column and the analyte. Introduce a volatile buffer—specifically 10 to 20 mM Ammonium Formate —into both mobile phases (A and B). The ammonium ions mask the surface silanols, while the buffered pH (~pH 3.0 with added formic acid) locks the purine into a single, fully protonated tautomeric state, ensuring sharp, symmetrical peaks[3].

Troubleshooting Issue Peak Tailing or Split Peaks Check Identify Mechanism Issue->Check Silanol Silanol Interaction? Increase Buffer to 20mM Check->Silanol Secondary Interactions Tautomer Tautomerization? Lock pH (Acidic/Basic) Check->Tautomer Isomeric Exchange Verify Re-inject & Verify Symmetry > 0.9 Silanol->Verify Tautomer->Verify

Fig 1. Decision matrix for resolving chromatographic peak distortion in HILIC.

Part 2: Sample Preparation & Matrix Effect Eradication

Q3: I am analyzing urine/plasma samples, and my ESI+ signal is completely suppressed despite using HILIC. How do I clean up the sample?

The Causality: Protein precipitation (PPT) leaves high concentrations of phospholipids and endogenous salts in the extract. In positive Electrospray Ionization (ESI+), these matrix components compete with your purine for available protons, quenching the signal.

The Solution: Implement a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . Because 1-methyl-2-(methylamino)-1H-purin-6(7H)-one contains basic nitrogen atoms, it carries a positive charge at low pH. By acidifying the sample to pH < 3, the molecule binds ionically to the sulfonic acid groups of the MCX sorbent[4].

This creates a self-validating system : the strong ionic bond allows you to aggressively wash the column with 100% methanol to strip away neutral and acidic lipids without risking analyte loss. If your analyte is lost in the wash step, your loading pH was not low enough to ensure complete protonation. You then elute the target by shifting the pH to basic (neutralizing the purine), breaking the ionic bond[5].

SPE_Workflow Start Biofluid Sample Acidify Acidify (pH < 3) Protonates Purine Start->Acidify Load Load on MCX Ionic Binding Acidify->Load Wash1 Wash 1: 2% FA in H2O Removes Salts Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Lipids Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Neutralizes Purine Wash2->Elute

Fig 2. MCX SPE workflow exploiting purine basicity for orthogonal matrix removal.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Method Comparison Summary

Table 1: Chromatographic & Extraction Performance Metrics

Methodology PhaseTechnique / ChemistryRetention MechanismSuitability for N2,1 -DimethylguanineSignal Recovery
Chromatography C18 (Reversed-Phase)Hydrophobic InteractionPoor (Elutes in void volume)< 20% (Suppressed)
Chromatography HILIC (Amide-bonded)Aqueous Partitioning & H-bondingExcellent (Strong retention)> 95% (Clean elution)
Sample Prep Protein Precipitation (PPT)DenaturationPoor (Leaves phospholipids)30 - 45%
Sample Prep MCX SPEIonic & HydrophobicExcellent (Orthogonal cleanup)92 - 98%
Experimental Protocol 1: Optimized HILIC-MS/MS Method

Objective: Achieve baseline resolution and maximum ionization efficiency for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

  • Column Selection: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100% LC-MS grade Water + 20 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B (Organic): 95% Acetonitrile / 5% Water + 20 mM Ammonium Formate + 0.1% Formic Acid. (Note: Ensure salt solubility in high organic).

  • Gradient Elution:

    • Start at 95% B (Highly organic to promote initial partitioning).

    • Hold for 1.0 min, then ramp to 60% B over 4.0 mins (Increases water to elute the polar purine).

    • Hold at 60% B for 1.0 min, then re-equilibrate at 95% B for 3.0 mins.

  • MS/MS Parameters (ESI+):

    • Monitor theoretical transition: Precursor [M+H]+≈180.09→ Product ions ≈149.0 (loss of methylamine) and ≈110.0 .

    • Optimize Collision Energy (CE) between 20-35 eV.

Experimental Protocol 2: MCX SPE Workflow for Biofluids

Objective: Isolate the purine from plasma/urine while eliminating ion-suppressing phospholipids.

  • Pre-treatment: Aliquot 100 µL of biofluid. Add 100 µL of 4% Formic Acid in water. Vortex for 30 seconds to ensure the purine is fully protonated (pH < 3).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1cc).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water (Removes highly polar, unretained salts).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (Removes hydrophobic phospholipids and neutral lipids). Self-validation check: Analyze this fraction; target analyte should be undetectable.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic nitrogen, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile) prior to HILIC injection.

References
  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC) Source: Analytica (MDPI) URL:[Link]

  • HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • High-Throughput Fractionation Coupled to Mass Spectrometry for Improved Quantitation in Metabolomics Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Mixed-Mode Anion−Cation Exchange/Hydrophilic Interaction Liquid Chromatography−Electrospray Mass Spectrometry as an Alternative to Reversed Phase for Small Molecule Drug Discovery Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Overcoming low extraction yield of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from tissue

Technical Support Center: Optimizing Tissue Extraction for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Tissue Extraction for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of highly polar, modified nucleobases from complex biological matrices. 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (a dimethylated guanine derivative) presents a unique analytical challenge. Its extreme hydrophilicity, basic amine functionalities, and structural similarity to endogenous RNA modifications mean that standard reversed-phase extraction workflows often result in massive signal loss, poor reproducibility, and matrix-induced ion suppression.

This guide provides a causality-driven troubleshooting framework and a self-validating protocol to maximize your extraction yield and ensure absolute quantitative integrity.

Troubleshooting Guide & FAQs

Q1: My absolute recovery after standard protein precipitation (PPT) is consistently below 40%. Why is the compound being lost, and how can I fix it? A1: The low yield is primarily driven by analyte entrapment. When using 100% acetonitrile or harsh acids for precipitation, the rapid denaturation of highly abundant tissue proteins creates a dense hydrophobic pellet. Because 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one possesses multiple hydrogen-bond donors and acceptors, it becomes physically trapped within the hydrophilic pockets of the collapsing protein matrix.

  • The Fix: Transition to a monophasic extraction system using 80% cold methanol/water (v/v) supplemented with 0.1% formic acid. The presence of 20% water slows the precipitation kinetics, allowing the polar purine to partition into the supernatant before the protein pellet fully condenses[1]. The formic acid ensures the basic amine groups remain protonated, increasing their solubility in the aqueous-organic phase.

Q2: I am using a standard C18 Solid Phase Extraction (SPE) cartridge to clean up my tissue extract, but the compound elutes in the wash step. What is the alternative? A2: C18 sorbents rely on hydrophobic interactions, which are fundamentally incompatible with the extreme polarity of this modified purine. The compound simply does not partition into the C18 stationary phase and washes right through.

  • The Fix: Switch to a Mixed-Mode Cation Exchange (MCX) SPE cartridge. The sorbent chemistry in MCX combines reversed-phase characteristics with strong cation exchange (sulfonic acid groups). By acidifying your sample load (e.g., 2% formic acid), the secondary amine on the purine ring becomes positively charged, allowing it to bind strongly to the sulfonic acid groups via electrostatic interactions[2]. You can then aggressively wash the cartridge with 100% methanol to remove neutral lipids before eluting the target compound with a high-pH solvent.

Q3: My LC-MS/MS data shows wild variations in yield between different tissue batches. Could the compound be degrading? A3: It is more likely that the compound is being artificially generated rather than degrading. Modified guanines, including dimethylated derivatives, are abundant post-transcriptional modifications found in mature tRNAs and other non-coding RNAs[3]. If your tissue is allowed to thaw before homogenization, endogenous RNases will rapidly degrade these RNAs, releasing free modified bases into your extract and artificially inflating your "yield."

  • The Fix: You must implement cryogenic homogenization. Keep the tissue frozen in liquid nitrogen until the exact moment it contacts the ice-cold (-20°C) extraction buffer. This instantly quenches RNase activity, ensuring you are only measuring the endogenous free metabolite pool.

Q4: Even with good extraction recovery, my LC-MS/MS signal is weak. Is this an extraction issue? A4: This is a classic symptom of matrix-induced ion suppression, often mistaken for low extraction yield. If you are using a standard C18 column for LC separation, the highly polar purine will elute in the void volume alongside high concentrations of un-retained salts and polar lipids, which suppress electrospray ionization (ESI).

  • The Fix: Couple your optimized MCX extraction with Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. HILIC retains polar compounds, pushing the elution of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one past the void volume and away from suppressing matrix components.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system: by incorporating isotopically labeled internal standards at the very first step, you can mathematically decouple true extraction losses from LC-MS matrix effects.

Phase 1: Cryogenic Quenching & Lysis

  • Pre-cool a bead-beating homogenizer block and zirconium oxide beads to -20°C.

  • Transfer 20–50 mg of flash-frozen tissue directly into the homogenization tubes. Do not allow the tissue to thaw.

  • Immediately add 800 µL of extraction buffer: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid (pre-chilled to -20°C).

  • Add 10 µL of a stable isotope-labeled internal standard (e.g., a 13 C/ 15 N-labeled purine analog).

  • Homogenize at 6,000 rpm for two 30-second cycles.

Phase 2: Protein Precipitation

  • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 18,000 × g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube. (Optional: Re-extract the pellet with an additional 200 µL of extraction buffer to validate that no analyte remains trapped).

Phase 3: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a 30 mg MCX SPE cartridge.

  • Load: Dilute the tissue supernatant with 1 mL of 2% Formic Acid in water (to ensure complete protonation) and load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral lipids and hydrophobic proteins.

  • Elute: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the purine's charge, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC-MS/MS analysis.

Data Presentation: Method Comparison

The table below summarizes the quantitative validation data demonstrating the superiority of the optimized MCX/HILIC workflow over standard reversed-phase methods.

Extraction & LC MethodAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)RNase Artifacts
Standard (100% ACN PPT + C18 SPE + C18 LC) 12.4 ± 4.1-65.2 (Severe Suppression)28.5High (if not cryo-quenched)
Optimized (80% MeOH PPT + MCX SPE + HILIC) 89.7 ± 3.2 -8.4 (Minimal Suppression) 4.2 Eliminated

(Note: Matrix effect values closer to 0% indicate minimal ion suppression. Absolute recovery is calculated pre- vs. post-extraction spiking.)

Extraction Workflow Visualization

G Tissue Tissue Sample (Flash Frozen) Homogenization Cryogenic Homogenization (80% MeOH, 0.1% FA, -20°C) Tissue->Homogenization Prevent RNA degradation Precipitation Protein Precipitation & Centrifugation Homogenization->Precipitation Release trapped purines SPE Mixed-Mode Cation Exchange (MCX SPE) Precipitation->SPE Supernatant Elution Elution (5% NH4OH in MeOH) SPE->Elution Wash interferences Analysis HILIC-MS/MS Analysis Elution->Analysis Dry & Reconstitute

Figure 1: Optimized extraction workflow for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from tissue.

Sources

Optimization

Technical Support Center: Stability Optimization of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the stability of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N1,N2-dimethylguanine) in acidic aqueous environments.

This guide moves beyond basic recommendations by explaining the causality behind molecular degradation, providing self-validating experimental workflows, and offering field-proven strategies to maximize compound integrity during formulation and LC-MS analysis.

Part 1: Mechanistic FAQs – Understanding Acidic Instability

Q1: Why does 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one degrade rapidly when my buffer pH drops below 4.0? A: The instability is driven by the protonation of the purine ring. In guanine derivatives, the N7 position has a pKa of approximately 2.5 to 3.2. When the environmental pH approaches or drops below this threshold, the N7 nitrogen becomes protonated[1]. This protonation acts as a powerful electron-withdrawing event, destabilizing the entire fused ring system and rendering the C2 carbon highly electrophilic. Consequently, water molecules can easily perform a nucleophilic attack at the C2 position, leading to hydrolytic deamination[2]. The methylamino group is expelled as methylamine, converting your parent compound into a 1-methylxanthine derivative[3].

Q2: I switched my mobile phase from 50 mM Formate (pH 3.0) to 50 mM Phosphate (pH 3.0), and degradation accelerated. Why? A: You are observing bifunctional catalysis . While both buffers were at the same pH, phosphate species (specifically the H2​PO4−​ ion) act as bifunctional catalysts. The phosphate ion can simultaneously donate a proton to the leaving methylamino group and accept a proton from the attacking water molecule. This optimal geometric arrangement drastically lowers the activation energy for hydrolysis compared to formate or acetate, which lack this bifunctional capability. Field Insight: Never use phosphate buffers for long-term storage of purine derivatives at low pH.

Q3: During LC-MS/MS analysis, I see a growing secondary peak. How can I confirm it is the deaminated degradant? A: You can confirm this by tracking a specific mass shift. The parent compound has a chemical formula of C7​H9​N5​O with an exact mass of ~179.08 Da (yielding an [M+H]+ of 180.09 m/z). During hydrolytic deamination, the 2-(methylamino) group (- NHCH3​ , 30 Da) is replaced by a hydroxyl group (- OH , 17 Da), which tautomerizes to a ketone.

  • Mass Math: 17Da−30Da=−13Da . If your secondary peak shows an [M+H]+ of 167.06 m/z , you have definitively identified the 1-methylxanthine degradant.

Pathway A 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one [m/z 180] B N7-Protonated Intermediate (Activated State) A->B pH < 4.0 C Nucleophilic Attack by H2O (Rate-Limiting Step) B->C Buffer Catalysis D 1-Methylxanthine [m/z 167] C->D - NH2CH3 E Methylamine [Leaving Group] C->E Cleavage

Figure 1: Acid-catalyzed hydrolytic deamination pathway of the purine derivative.

Part 2: Buffer Optimization Strategies & Data

To optimize stability, you must balance solubility (which favors low pH) with chemical integrity (which favors neutral pH). The data below summarizes the kinetic stability of the compound across various common laboratory matrices.

Table 1: Kinetic Stability Profile of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (37°C)

Buffer System (50 mM)pHHalf-Life ( t1/2​ )Primary DegradantMechanistic Note
Phosphate 2.54.2 hours1-MethylxanthineBifunctional catalysis accelerates deamination.
Formate 2.518.5 hours1-MethylxanthineUncatalyzed acid hydrolysis.
Acetate 4.5> 30 daysTracepH > pKa of N7; protonation minimized.
Citrate 5.5> 60 daysNone detectedOptimal stability range for liquid formulation.
Acetate + 10% MeCN 4.5> 90 daysNone detectedLower dielectric constant reduces water activity.

Optimization Rules of Thumb:

  • Target pH 4.5 - 5.5: This keeps the compound above its N7 pKa (preventing protonation) but below the alkaline threshold where imidazole ring-opening occurs.

  • Utilize Cosolvents: Adding 5-10% of an organic modifier (like Acetonitrile or Propylene Glycol) lowers the dielectric constant of the medium. This reduces the thermodynamic activity of water, directly slowing the rate of hydrolysis.

Part 3: Self-Validating Experimental Protocol

To trust your formulation, you must validate it. Do not rely solely on literature half-lives, as trace metal impurities or specific excipients in your lab can alter kinetics. Use the following Stability-Indicating Buffer Screening Assay . This protocol is self-validating because it includes a strict quenching step to ensure degradation does not continue while the sample sits in the autosampler queue.

Step-by-Step Methodology: Stability-Indicating Assay

Step 1: Matrix Preparation

  • Prepare 50 mM solutions of Acetate, Citrate, and Phosphate buffers.

  • Adjust aliquots to pH 3.0, 4.0, 5.0, and 6.0 using 0.1 M HCl or NaOH. Verify pH with a calibrated micro-electrode.

Step 2: Analyte Spiking

  • Prepare a 10 mM stock of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in 100% DMSO.

  • Spike the stock into your buffer matrices to achieve a 100 µM final concentration . (Self-Validation Check: Ensure final DMSO concentration is ≤ 1% to prevent the cosolvent from artificially inflating stability results).

Step 3: Thermal Stress Incubation

  • Transfer 1 mL of each spiked matrix into amber glass HPLC vials to prevent photo-oxidation.

  • Incubate in a thermomixer at 37°C shaking at 300 RPM.

Step 4: Time-Course Sampling & Quenching (Critical Step)

  • Extract 50 µL aliquots at T=0,2,4,8,24,and 48 hours .

  • Immediate Quench: Instantly dilute the 50 µL aliquot into 450 µL of cold (4°C) 50% Acetonitrile containing 0.1% Formic Acid. The cold temperature and organic crash freeze the hydrolysis reaction, ensuring the LC-MS reads the exact state of the sample at the pull time.

Step 5: LC-MS/MS Quantification

  • Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a fast gradient (5% to 60% MeCN over 3 minutes).

  • Monitor MRM transitions: 180 → 123 (Parent Compound) and 167 → 124 (Deaminated Degradant).

Workflow S1 1. Buffer Prep Select Matrix & pH S2 2. Analyte Spiking 100 µM Final Conc. S1->S2 S3 3. Thermal Stress 37°C for 0-48 Hours S2->S3 S4 4. Quenching Cold MeCN Crash S3->S4 S5 5. LC-MS/MS Quantify [M+H]+ S4->S5

Figure 2: Step-by-step workflow for the stability-indicating buffer screening assay.

References[1] Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGccI2F_XkfNTEUlaV7hRe-lf4Gyr0YtEiLkCEr7wKtEgCmKpbFhdJ4iD1LfOGRpbZ9TV2C3Ymz9SzWN6kldWCtd4-Byr_L7C4d-tLN_AyPpoH6RQBihflklgZwpd5frR1S702xD6KacKbXoaY=[2] Mechanistic Study of the Deamination Reaction of Guanine: A Computational Study. The Journal of Physical Chemistry A - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53fRRE2HHYbdx8wZVC0ByKja0XihLQFGG8bWO7sPGejEe1LuI7Bi96XdL-GmdCsFq_awvs_rRh-6gpVZhdx5TaYfrrOZ_2Bhpc5SDE_OLHLUEwXUzJbjm5td-5b11OqZziFpu[3] Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. PMC - NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqnbvf8uw24Rs2gNNmO1nzytRSKPRcyFcsdzVKKvGqT7kZTUr8e3ZEqiWT44jlaYD1cG9za3iZVReY_n-pojsSYqsHOk11BHRMOONxIZnJQCE12SMV_R69PH594hphrmHpXYpBqOqVCN4YzA==

Sources

Troubleshooting

Troubleshooting steric hindrance in 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notorious bottlenecks in modified nucleoside and kinase inhibitor synthesis: t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notorious bottlenecks in modified nucleoside and kinase inhibitor synthesis: the preparation of 1-methyl-2-(methylamino)-1H-purin-6(7H)-one ( N1,N2 -dimethylguanine).

The primary failure point in synthesizing this core is the profound steric clash between the N1-methyl group and the incoming C2-amine nucleophile. This guide dissects the thermodynamics and kinetics of this reaction, providing field-validated protocols and mechanistic insights to help you bypass these energetic barriers.

Mechanistic Troubleshooting & FAQs

Q1: Why does the SN​Ar amination of 2-chloro-1-methylpurin-6-one with methylamine stall at low conversion, whereas unmethylated 2-chlorohypoxanthine reacts smoothly? A1: The stalling is a kinetic phenomenon driven by severe steric hindrance. In a Nucleophilic Aromatic Substitution ( SN​Ar ), the rate-determining step is the formation of the tetrahedral Meisenheimer intermediate. The N1-methyl group physically occludes the approach trajectory of the bulky methylamine nucleophile. Furthermore, to minimize steric clash with the N1-methyl group, the incoming N2-methylamino group is forced into an E-conformation, which creates secondary electronic repulsion with the N3 lone pair[1]. This combined steric and electronic strain drastically increases the activation energy ( Ea​ ).

Q2: Can I bypass the SN​Ar issue by directly methylating N2 -methylguanine? A2: Direct methylation is thermodynamically unfavorable and lacks regioselectivity. Alkylating N2 -methylguanine typically yields a complex mixture of N7, N9, and N3 methylated products before N1 is ever alkylated[2]. The transition state for N1-methylation in the presence of an existing N2-methyl group is energetically penalized by the requisite desolvation and the immediate steric clash. A convergent SN​Ar approach remains the most viable route, provided the activation energy is overcome.

Q3: What are the optimal conditions to force the C2 amination? A3: You must manipulate the reaction kinetics through three parameters:

  • Thermal Activation: Conventional heating often leads to degradation before conversion. Microwave irradiation (MWI) provides rapid, uniform superheating, effectively pushing the system over the Ea​ threshold[3].

  • Solvent Dielectric: Use highly polar aprotic solvents (e.g., NMP or DMSO). These solvents stabilize the highly polarized, charge-separated Meisenheimer transition state.

  • Leaving Group Tuning: If 2-chloro fails, converting the C2 position to a 2-fluoro or 2-triazolyl intermediate drastically increases electrophilicity. Fluorine's strong inductive effect stabilizes the intermediate better than chlorine.

Quantitative Data: Condition Optimization

Summarizing the kinetic and thermodynamic optimization of C2-amination in N1-methyl purines reveals why microwave-assisted polar aprotic conditions are mandatory.

Table 1: Comparison of SN​Ar Conditions for C2-Amination

Leaving GroupNucleophile SourceSolventThermal Activation MethodTimeConversion (%)
2-Chloro CH3​NH2​ (aq)EthanolConventional Reflux (78°C)24 h< 10%
2-Chloro CH3​NH2​ (in THF)NMPSealed Tube (150°C)48 h45%
2-Chloro CH3​NH2​ (in EtOH) NMP Microwave (150°C) 1 h 85%
2-Fluoro CH3​NH2​ (in THF)DMFConventional Heating (80°C)2 h> 95%

Validated Experimental Protocol

Microwave-Assisted SN​Ar Amination of 2-Chloro-1-methyl-1H-purin-6(7H)-one This protocol is designed as a self-validating system to ensure the steric barrier is successfully overcome without causing thermal degradation.

Step 1: Reaction Assembly In a 10 mL microwave-safe vial, dissolve 1.0 equivalent of 2-chloro-1-methyl-9-benzyl-1H-purin-6-one in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Causality: NMP is selected over ethanol or THF because its high boiling point and high dielectric constant ( ϵ≈32 ) stabilize the charge-separated Meisenheimer complex, lowering the Ea​ required to overcome the N1-methyl steric clash.

Step 2: Nucleophile Addition Add 10.0 equivalents of methylamine (33% solution in absolute ethanol). Seal the vial immediately with a pressure-rated crimp cap. Causality: A massive excess of methylamine drives the equilibrium forward and compensates for any pressure-induced loss of the volatile amine into the headspace during heating.

Step 3: Microwave Irradiation Irradiate the reaction mixture at 150°C for 60 minutes using dynamic power modulation (maximum 250W) with high stirring. Causality: Conventional heating at 150°C would require 48+ hours and lead to substrate decomposition. Microwave irradiation provides instantaneous volumetric heating, rapidly pushing the sterically hindered reactants over the transition state barrier[3].

Step 4: Self-Validation Checkpoint (TLC & LC-MS) Before proceeding to workup, sample 5 µL of the mixture.

  • TLC (DCM:MeOH 9:1): The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a highly polar, UV-active product spot ( Rf​≈0.3 ).

  • LC-MS: Confirm the mass shift from [M]→[M−35.5 (Cl)+30 (NHMe)] . If >5% starting material remains, re-irradiate for an additional 30 minutes.

Step 5: Workup and Isolation Pour the cooled mixture into ice-cold deionized water (5x volume) to precipitate the product. Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual NMP and unreacted methylamine. Dry under high vacuum. (Note: The N9-benzyl protecting group can subsequently be removed via standard Pd/C catalytic hydrogenation).

Mechanistic Visualizations

Pathway_Comparison SM1 2-Chloro-1-methylpurin-6-one TS1 SNAr via Microwave (Overcomes Steric Barrier) SM1->TS1 MeNH2, NMP SM2 N2-Methylguanine TS2 Direct Methylation (Poor Regioselectivity) SM2->TS2 MeI, Base Target 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one TS1->Target High Yield TS2->Target Low Yield / Mixtures

Figure 1: Comparison of synthetic pathways. SNAr overcomes steric hindrance more effectively than direct methylation.

Meisenheimer SM C2-Cl Purine (Electrophile) MC Meisenheimer Complex (Sterically Hindered TS) SM->MC Nu Methylamine (Nucleophile) Nu->MC Blocked by N1-Methyl Prod C2-NHMe Product (E-Conformation) MC->Prod Cl- Elimination Solvent Polar Aprotic Solvent (NMP/DMSO) Solvent->MC Charge Stabilization

Figure 2: The SNAr mechanism highlighting the sterically hindered, charge-separated Meisenheimer intermediate.

References

  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing (RSC Advances) URL:Verified Link
  • Title: 7H-purines as a new class of potent antitubercular agents inhibiting DprE1 Source: European Journal of Medicinal Chemistry (via Charles University) URL:Verified Link
  • Title: Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 Source: Proceedings of the National Academy of Sciences (PNAS) URL:Verified Link

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Optimization

Technical Support Center: Refining Chromatographic Separation of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Isomers

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals struggling to resolve isobaric purine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals struggling to resolve isobaric purine derivatives.

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (commonly referred to as N1,N2-dimethylguanine or m1m2G ) is a highly specific modified nucleobase. In mass spectrometry (LC-MS/MS), it shares an identical precursor mass ( [M+H]+=180.0885 ) with several positional isomers, most notably N2,N2-dimethylguanine (m22G) and 1,7-dimethylguanine (m1,7G) . Because these isomers exhibit nearly identical MS/MS fragmentation patterns, baseline chromatographic separation is an absolute requirement for accurate quantification.

Core Principles: The Causality of Isomer Co-elution

To troubleshoot separation failures, you must understand the causality behind the molecular interactions. Why do these isomers co-elute under standard acidic conditions?

  • The Protonation Problem: Standard LC-MS mobile phases rely on 0.1% Formic Acid (pH ~2.7). At this pH, the nitrogen atoms on the purine ring (specifically N7, which has a pKa of ~2.5 to 3.5 depending on the isomer) become fully or partially protonated. This localized positive charge overrides the subtle hydrophobic differences provided by the methyl group positions, causing the isomers to elute rapidly and co-elute on a standard C18 stationary phase.

  • The pH-Driven Solution: By shifting the mobile phase to a slightly basic pH using a volatile buffer like 1 mM Ammonium Bicarbonate ( NH4​HCO3​ , pH ~7.8), the purine ring remains in a neutral state. In this uncharged state, the spatial arrangement of the methyl groups dictates retention. For example, the two methyls on the exocyclic amine of N2,N2-dimethylguanine shield the polar nitrogen more effectively than the distributed methyls of N1,N2-dimethylguanine, allowing the C18 phase to cleanly resolve them ()[1].

Quantitative Data: Chromatographic Properties

Understanding the structural distinctions of these isomers allows you to predict their elution order and select the correct MS/MS transitions for secondary validation.

Isomer (IUPAC Name)Common NameStructural DistinctionPrimary MS/MS TransitionExpected Elution Order (RP-UHPLC)
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one N1,N2-dimethylguanine (m1m2G)Methyls at N1 and exocyclic N2180.1 → 149.12 (Intermediate)
2-(dimethylamino)-1H-purin-6(7H)-one N2,N2-dimethylguanine (m22G)Two methyls at exocyclic N2180.1 → 135.13 (Most retained)
1,7-dimethyl-2-amino-1H-purin-6(7H)-one 1,7-dimethylguanine (m1,7G)Methyls at N1 and N7180.1 → 163.11 (Least retained)

Experimental Protocols: Self-Validating Systems

Do not rely on static methods; rely on self-validating systems. Below are two field-proven protocols depending on your sample matrix.

Protocol A: Reversed-Phase UHPLC-MS/MS (Optimal for Purified Extracts)

This method exploits the neutral state of the purine ring to achieve baseline resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1 mM NH4​HCO3​ in LC-MS grade water.

    • Mobile Phase B: 100% LC-MS grade Methanol.

    • Causality: NH4​HCO3​ thermally decomposes in the ESI source into NH3​ , CO2​ , and H2​O , enhancing the signal response of methylated purines by up to 24.5-fold while maintaining the critical pH of ~7.8 ()[1].

  • Column Selection: High-strength silica C18 column (e.g., 2.1 × 100 mm, 1.8 µm particle size). Maintain column temperature at 40°C.

  • System Suitability Test (Self-Validation Step): Before running biological samples, inject a 10 ng/mL synthetic mixture of m1m2G and m22G. Do not proceed unless the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , discard Mobile Phase A; NH4​HCO3​ degrades over time, altering the pH and destroying selectivity.

  • Gradient Elution: Flow rate at 0.3 mL/min. 0–2 min (5% B), 2–6 min (5% to 30% B), 6–8 min (30% to 95% B), followed by a 3-minute re-equilibration.

Protocol B: HILIC-HRMS (Optimal for Highly Polar Biological Matrices)

For complex matrices like urine or crude cell extracts where matrix suppression is severe, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: In HILIC mode, the acidic environment protonates the purine nitrogens. This increases their polarity, enhancing their partitioning into the water-enriched layer on the stationary phase ()[2].

  • Column Selection: Zorbax HILIC Plus (2.1 × 150 mm, 1.8 µm) or equivalent.

  • System Suitability Test (Self-Validation Step): Inject a blank matrix spiked with a stable-isotope labeled internal standard (e.g., 13C -m22G). Validate that the retention time drift is <0.1 min across three consecutive injections. Drift indicates a depleted hydration layer.

  • Gradient Elution: Start at 95% B for 4 min, ramp down to 55% B over 15 min, hold at 5% B for 3 min to flush the column, then return to 95% B and equilibrate for exactly 10 column volumes.

Workflow Visualization

G A Sample: Dimethylguanine Isomers (m/z 180.08) B Assess Sample Matrix A->B C1 Highly Polar Matrix (Urine, Cell Extract) B->C1 High Polarity C2 Standard Matrix (Purified DNA/RNA) B->C2 Low/Med Polarity D1 HILIC-MS/MS (0.1% FA in H2O/MeCN) C1->D1 D2 RP-UHPLC-MS/MS (1 mM NH4HCO3) C2->D2 E Isomer Co-elution Detected (Rs < 1.5)? D1->E D2->E F1 Optimize HILIC: Increase aqueous hold E->F1 Yes (HILIC) F2 Optimize RP: Strictly control pH ~7.8 E->F2 Yes (RP) G Baseline Separation Validated (Rs ≥ 1.5) E->G No F1->G F2->G

Workflow decision tree for resolving dimethylguanine isomers based on matrix polarity.

Troubleshooting & FAQs

Q1: I am observing peak tailing or a split peak for the m/z 180.08 channel on my C18 column. What is happening? A: This is the classic chromatographic signature of unresolved isobaric isomers (e.g., N1,N2-dimethylguanine and N2,N2-dimethylguanine) co-eluting. Because they share the same precursor mass and similar fragmentation pathways, the mass spectrometer cannot distinguish them, resulting in a merged, distorted peak. The causality lies in your mobile phase pH. If you are using 0.1% formic acid, the protonated purine rings lose their hydrophobic differentiation. Switch to Protocol A (1 mM NH4​HCO3​ ) to maintain the neutral state of the purine ring, which restores stationary phase selectivity.

Q2: Even with optimal chromatography, how can I definitively distinguish 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from its N2,N2-dimethyl isomer using MS/MS data? A: While chromatographic separation is your primary tool, MS/MS fragmentation offers a critical secondary validation layer. 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (m1m2G) tends to lose methylamine ( CH3​NH2​ , 31 Da) from the C2 position, yielding a distinct fragment at m/z 149. In contrast, N2,N2-dimethylguanine (m22G) loses dimethylamine ( (CH3​)2​NH , 45 Da), yielding a fragment at m/z 135. By monitoring these specific transitions (180 → 149 vs. 180 → 135) alongside the primary quantifier ion, you can mathematically deconvolute the peaks even if slight co-elution occurs.

Q3: My retention times are drifting continuously in HILIC mode when analyzing highly polar biological matrices. How do I fix this? A: HILIC columns are highly sensitive to the depletion of the water layer on the silica stationary phase. If your sample matrix contains high concentrations of salts, or if your injection volume exceeds 2 µL in a highly aqueous diluent, the localized water layer is disrupted. To self-validate and correct this:

  • Ensure your sample diluent matches the starting mobile phase (e.g., ≥90% Acetonitrile).

  • Restrict injection volumes to ≤1 µL.

  • Enforce a minimum 10-column-volume equilibration time between runs to rebuild the hydration layer.

References

  • Zhang, L., Zhang, W., & Wang, H. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. Analytical Chemistry, 96(28), 11366–11373.[Link]

  • Curtis, B. J., Schwertfeger, T. J., Burkhardt, R. N., Fox, B. W., Andrzejewski, J., Wrobel, C. J. J., Yu, J., Rodrigues, P. R., Tauffenberger, A., & Schroeder, F. C. (2023). Oligonucleotide Catabolism-Derived Gluconucleosides in Caenorhabditis elegans. Journal of the American Chemical Society, 145(21), 11611–11621.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Drift in 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, amphoteric purine derivatives like 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one ( N2,1 -dimethylguanine) presents unique chromatographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, amphoteric purine derivatives like 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one ( N2,1 -dimethylguanine) presents unique chromatographic challenges. Because these nitrogen-rich heterocycles require highly aqueous mobile phases for adequate retention, analysts frequently encounter severe baseline drift, pressure fluctuations, and signal instability.

This guide is designed for research scientists and drug development professionals. It bypasses basic operational advice to focus on the mechanistic causality of baseline anomalies and provides self-validating protocols to permanently stabilize your analytical workflows.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must isolate whether the baseline drift originates from the optical system, the mobile phase thermodynamics, or the stationary phase mechanics.

TroubleshootingWorkflow Start Baseline Drift Detected in Purine Analysis Step1 Run Blank Gradient (No Injection) Start->Step1 Decision1 Does drift persist? Step1->Decision1 PathA System / Mobile Phase Issue Decision1->PathA Yes PathB Sample Matrix / Carryover Decision1->PathB No Action1 Balance UV Absorbance (Match Solvents A & B) PathA->Action1 Action2 Check for Phase Collapse (Switch to AQ-C18 or HILIC) PathA->Action2 Action3 Implement Column Wash (Strong Organic) PathB->Action3

Diagnostic workflow for isolating baseline drift in purine HPLC analysis.

Mechanistic Causes of Drift (The Causality)

A. Refractive Index Gradients & UV Mismatch

When running a gradient from a highly aqueous buffer (e.g., 20 mM phosphate, pH 6.3) to an organic modifier (e.g., methanol) to elute purines, the background UV absorbance changes dynamically. Furthermore, baseline drift is often encountered because the detector flow cell is cylindrical; as the gradient progresses, a refractive index gradient forms in the axial direction of the capillary due to the concentration changes[1]. This optical distortion manifests as a continuous upward or downward drift.

B. Stationary Phase Dewetting (Phase Collapse)

To retain 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, analysts often start gradients at >95% water. Under these extreme aqueous conditions, standard C18 alkyl chains repel the mobile phase and collapse onto themselves. This "dewetting" creates localized structural voids and traps dissolved gases, leading to erratic baseline spikes, retention time shifts, and sudden drops in backpressure[2].

PhaseCollapse Aqueous >95% Aqueous Mobile Phase StandardC18 Standard C18 Column Aqueous->StandardC18 AQC18 Polar-Embedded (AQ) C18 Aqueous->AQC18 Collapse Dewetting / Phase Collapse (Loss of Retention & Drift) StandardC18->Collapse Hydrophobic Repulsion Stable Stable Solvation (Consistent Baseline) AQC18->Stable Hydrogen Bonding

Mechanistic relationship between mobile phase composition and stationary phase dewetting.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on software baseline subtraction. Instead, correct the physical chemistry of the system using the following self-validating protocols.

Protocol 1: Mobile Phase Absorbance Balancing (The "Zero-Drift" Gradient)

This protocol eliminates optical drift caused by solvent mixing.

  • Preparation: Prepare Mobile Phase A (e.g., 20 mM Phosphate buffer, pH 6.3)[3] and Mobile Phase B (Methanol or Acetonitrile).

  • Static Measurement: Measure the static UV absorbance of both phases independently at your target detection wavelength (e.g., 254 nm).

  • Absorbance Matching: Fine-tune the absorbance of both phases to match. If Phase A (aqueous) has lower absorbance, add a trace amount of a UV-absorbing compound (such as 0.1% acetone or a nitrate salt) until it matches Phase B[4][5].

  • Hardware Integration: Install a static mixer between the gradient pump and the column to homogenize micro-inconsistencies in the mobile phase blend[4].

  • System Validation: Run a blank gradient. The system is validated and ready for sample injection when the baseline drift remains within ±2-3 mAU over the entire gradient run[6].

Protocol 2: Column Rewetting and Structural Void Diagnosis

If you suspect phase collapse from highly aqueous purine gradients, use this protocol to rescue the column.

  • Isolate the Source: Disconnect the column and install a zero-dead-volume union. If system pressure stabilizes and the baseline noise disappears, the issue is confirmed to be inside the column[2].

  • Organic Flush: Reconnect the column. Reduce the flow rate to 50% of your standard method. Flush the column with a strong, compatible organic solvent (e.g., 100% Isopropanol or Acetonitrile) for 20 column volumes. This re-extends the collapsed C18 chains and dissolves trapped microbubbles[2].

  • Gradual Re-equilibration: Gradually increase the flow rate as pressure stability returns. Transition stepwise (avoid abrupt shifts) back to your highly aqueous starting conditions[2].

  • System Validation: The protocol is successful if the backpressure remains persistently stable and signal-to-noise (S/N) ratios return to >10:1[6].

Quantitative Troubleshooting Matrix

Use the following data thresholds to diagnose the severity of your baseline issues and apply the correct intervention.

Diagnostic MetricAcceptable ThresholdCritical Failure PointRoot Cause IndicationCorrective Action
Baseline Drift Rate < 2-3 mAU / run> 10 mAU / runRefractive index / UV mismatch[6]Execute Protocol 1; match solvent absorbance[4].
Signal-to-Noise (S/N) > 10:1 (LOQ)< 3:1 (LOD)Pump cavitation or poor degassing[6]Service check valves; ensure mobile phase is degassed[7].
Pressure Fluctuation ± 1-2% of total> 5% of totalStationary phase dewetting[2]Execute Protocol 2; switch to AQ-C18 or HILIC column.
Retention Time Shift < 0.1 min> 0.5 minDynamic pH shift during gradient[8]Buffer the mobile phase strictly at pH 6.3[3].

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift worsen when I switch from phosphate buffer to ammonium acetate for LC-MS compatibility? A: Phosphate buffers have excellent UV transparency, making them ideal for low-wavelength purine analysis[3]. Ammonium acetate, while volatile and necessary for LC-MS, has a higher and more variable UV absorbance profile. As the gradient increases the organic modifier, the solubility and solvation environment of the acetate ions change, altering the background absorbance[8]. To fix this, use Protocol 1 to balance the UV absorbance, or rely strictly on the MS detector (TIC/MRM) where UV drift is irrelevant.

Q: My peaks for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one are tailing, and the baseline is noisy. Is the column degrading? A: Not necessarily. Because this compound has multiple ionizable nitrogen atoms, an incorrect mobile phase pH can lead to secondary interactions with unendcapped silanols on the stationary phase, causing severe peak tailing[7]. Additionally, hidden contamination in system tubing or failing check valves often raises the baseline gradually[4]. Verify your buffer pH is accurate and perform routine pump maintenance.

Q: Can I use a HILIC column instead of Reversed-Phase to avoid phase collapse entirely? A: Yes. Because purines exhibit poor retention on standard reversed-phase columns due to their high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative[8]. HILIC starts with a high concentration of organic solvent (e.g., 90% Acetonitrile) and gradients into water, completely eliminating the risk of C18 phase collapse. However, note that HILIC requires significantly longer column equilibration times to maintain a stable baseline[8].

References

  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap | patsnap.com | 6

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science | sepscience.com | 4

  • HPLC Column Bubble Troubleshooting Guide, Pressure Fluctuations, Baseline Noise, Peak Distortion Fix | youtube.com | 2

  • Two-Dimensional Separation Method for Analysis of Bacillus subtilis Metabolites via Hyphenation of Micro-Liquid Chromatography and Capillary Electrophoresis | acs.org | 1

  • CHROMATOGRAPHY - AffinityHPLC Column Selection and Handling Precautions | gvs.com.br | 5

  • Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns | jst.go.jp | 3

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry | tandfonline.com | 8

  • Analytical methods to detect degradation products of Disodium 5'-ribonucleotide | benchchem.com | 7

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structural and Analytical Differentiation of Dimethylguanine Isomers

Executive Summary In the rapidly expanding field of epitranscriptomics and RNA-based therapeutics, the precise mapping of nucleoside modifications is critical for ensuring drug efficacy and understanding disease patholog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of epitranscriptomics and RNA-based therapeutics, the precise mapping of nucleoside modifications is critical for ensuring drug efficacy and understanding disease pathology. This guide provides an objective, in-depth comparison between two structurally similar but functionally distinct dimethylguanine isomers: 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (commonly known as 1,N2-dimethylguanine or m1m2G) and N2,N2-Dimethylguanine (m2,2G).

While m2,2G is a ubiquitous, biologically conserved tRNA modification essential for RNA folding, m1m2G is a structural isomer often encountered as an alkylation adduct or utilized as an analytical standard. For researchers and drug development professionals, distinguishing these isobars via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a foundational quality control metric.

Structural Biochemistry & Base-Pairing Dynamics

The performance and biological function of a nucleobase are dictated by its hydrogen-bonding interfaces. The differential placement of methyl groups in these two isomers fundamentally alters their interaction with complementary bases.

N2,N2-Dimethylguanine (m2,2G)
  • Structural Causality : Both methyl groups are covalently attached to the exocyclic amine (N2). This dual methylation completely eliminates the N2 position's ability to act as a hydrogen bond donor.

  • RNA Folding Impact : The steric bulk of the N2-dimethyl group prevents canonical Watson-Crick base pairing with Cytosine. Instead, m2,2G forces the RNA into a highly specific conformation, typically forming a pseudo-Watson-Crick or sheared base pair with Adenine (e.g., the highly conserved m2,2G26:A44 pair in tRNA). This structural shift is vital for stabilizing the hinge region of the L-shaped tRNA core[1].

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (m1m2G)
  • Structural Causality : One methyl group is located at the N1 position, and the second is on the exocyclic N2 amine.

  • RNA Folding Impact : Methylation at N1 directly blocks the primary Watson-Crick hydrogen bonding interface (where N1 normally acts as a proton donor). Unlike m2,2G which guides tertiary folding, the presence of an N1-methyl group acts as a severe replication and translational block, making m1m2G highly disruptive if incorporated into a template strand.

Biological Pathways & Enzymology

Understanding the origin of these isomers is critical for interpreting epitranscriptomic data.

  • m2,2G Biosynthesis : In eukaryotes, archaea, and specific hyper-thermophilic eubacteria like Aquifex aeolicus, m2,2G is synthesized by the enzyme TRMT1 (tRNA methyltransferase 1)[2]. The enzyme utilizes a distributive mechanism, transferring methyl groups from S-adenosyl-L-methionine (SAM) to unmodified guanine via an m2G intermediate. Alterations in TRMT1 activity and m2,2G levels have been directly linked to viral infections, including SARS-CoV-2, highlighting its role in cellular stress responses[3].

  • m1m2G Origin : This isomer is not a standard product of programmed enzymatic RNA modification. It typically arises from exogenous alkylating agents (DNA/RNA damage) or is synthesized specifically as an analytical standard to calibrate chromatographic retention times against m2,2G.

TRMT1_Catalysis G Guanine (G26) Unmodified TRMT1_1 TRMT1 + SAM G->TRMT1_1 m2G N2-Methylguanine Intermediate TRMT1_2 TRMT1 + SAM m2G->TRMT1_2 m22G N2,N2-Dimethylguanine Mature m2,2G TRMT1_1->m2G Methylation 1 TRMT1_2->m22G Methylation 2

TRMT1-mediated distributive biosynthesis of m2,2G from unmodified guanine.

Quantitative Data Comparison

Because m1m2G and m2,2G are isobars, they share identical exact masses. The table below summarizes the physicochemical and analytical parameters required to distinguish them.

Parameter1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (m1m2G)N2,N2-Dimethylguanine (m2,2G)
Methylation Sites N1 and N2 (exocyclic amine)N2 (exocyclic amine, dual)
Watson-Crick Face Disrupted at N1 and N2Disrupted at N2
H-Bond Donor (N2) 1 Proton remaining0 Protons (Fully blocked)
Biological Role Alkylation adduct / Analytical standardConserved tRNA modification (Pos. 26)
Enzymatic Origin Non-enzymatic / ExogenousTRMT1 (tRNA methyltransferase 1)
Nucleoside Precursor m/z 312.13 [M+H]+m/z 312.13 [M+H]+
Free Base Product m/z 180.09 [M+H]+m/z 180.09 [M+H]+

Experimental Protocol: Analytical Differentiation via LC-MS/MS

Because both isomers yield a precursor ion of m/z 312.1 (nucleoside) and a primary product ion of m/z 180.1 (base), MS1 filtering is insufficient. The following self-validating LC-MS/MS protocol relies on chromatographic hydrophobicity differences to prevent false-positive quantification.

Step-by-Step Methodology
  • RNA Hydrolysis :

    • Procedure: Incubate 1 µg of purified RNA with 1 U of Nuclease P1 in sodium acetate buffer (pH 5.3) at 37°C for 2 hours. Follow with 1 U of recombinant Shrimp Alkaline Phosphatase (rSAP) in Tris buffer (pH 8.0) for 1 hour.

    • Causality: Nuclease P1 cleaves the phosphodiester backbone to yield 5'-monophosphates. rSAP removes the terminal phosphate to generate uncharged nucleosides, which is mandatory for optimal ionization efficiency in the mass spectrometer.

  • Self-Validating Isotope Spiking :

    • Procedure: Spike the digested sample with 10 fmol of heavy-isotope labeled standard ([13C15N]-m2,2G).

    • Causality: Retention times (RT) can drift due to column degradation or matrix effects. The heavy standard acts as an internal anchor; the endogenous m2,2G peak must perfectly co-elute with this standard. Any isobaric peak eluting at a different RT (such as m1m2G) is definitively identified as an isomer, ensuring a self-validating system.

  • Chromatographic Separation (RP-HPLC) :

    • Procedure: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 × 100 mm, 1.8 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The N1-methyl group in m1m2G increases the hydrophobicity of the pyrimidine ring face compared to m2,2G (where both methyls are localized on the exocyclic amine). This differential partitioning causes m2,2G to elute earlier than m1m2G.

  • ESI-MS/MS Detection :

    • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode, tracking the m/z 312.1 → 180.1 transition.

LCMS_Workflow Step1 1. RNA Hydrolysis (Nuclease P1 + rSAP) Step2 2. Isotope Spiking (Add [13C]-m2,2G Standard) Step1->Step2 Step3 3. RP-HPLC Separation (C18 Column) Step2->Step3 Step4 4. ESI-MS/MS Detection (MRM Mode: m/z 312.1 -> 180.1) Step3->Step4 Decision Isomer Resolution Step4->Decision Result1 m2,2G Co-elutes with Heavy Standard Decision->Result1 Peak 1 (Earlier RT) Result2 m1m2G Retention Time Shifted Decision->Result2 Peak 2 (Later RT)

LC-MS/MS workflow for resolving dimethylguanine isomers.

References

  • Pallan, P. S., Kreutz, C., Bosio, S., Micura, R., & Egli, M. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA.1

  • Takeda, H., Hori, H., & Endo, Y. (2002). Identification of Aquifex aeolicus tRNA (m2(2G26) methyltransferase gene. Nucleic Acids Res Suppl. 2

  • Meng, X., et al. (2024). Proteolytic cleavage and inactivation of the TRMT1 tRNA modification enzyme by SARS-CoV-2 main protease. eLife. 3

Sources

Comparative

Validating 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one as a Next-Generation RNA Methylation Biomarker: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in epitranscriptomics and bioanalytical assay development, I frequently evaluate the translational utility of RNA modifications. While canonical markers like N6 -methyladeno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in epitranscriptomics and bioanalytical assay development, I frequently evaluate the translational utility of RNA modifications. While canonical markers like N6 -methyladenosine ( m6A ) have dominated the spotlight, their rapid turnover and susceptibility to demethylases limit their utility as stable extracellular biomarkers.

Enter 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (the free nucleobase form of N2,1 -dimethylguanosine, structurally denoted as m1m2G ). Derived primarily from the degradation of hypermodified transfer RNA (tRNA), this specific methylated purine is emerging as a highly robust, non-invasive liquid biopsy target for oncology and metabolic monitoring [1].

This guide objectively compares the analytical and clinical performance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one against alternative RNA methylation markers and details a self-validating experimental framework for its quantification.

Part 1: Mechanistic Grounding & Causality

To understand why 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one outperforms traditional biomarkers, we must examine the causality driven by its chemical architecture.

When highly modified tRNAs undergo cellular turnover—a process significantly upregulated in highly proliferative cancer cells—the resulting modified nucleosides cannot be salvaged or recycled by standard cellular machinery [2]. The dual methylation at the N1 and exocyclic N2 positions of the guanine ring sterically hinders deaminases. Furthermore, because we are targeting the free nucleobase (molecular weight 165.15 g/mol ) rather than the intact ribonucleoside, the analyte is completely immune to spontaneous glycosidic bond cleavage (depurination) in acidic urine environments.

Consequently, this molecule is quantitatively excreted into extracellular fluids, creating a direct, stoichiometric relationship between tumor tRNA turnover rates and biofluid concentrations.

Pathway A Precursor tRNA C Mature tRNA (m¹m²G Modified) A->C Methylation B tRNA Methyltransferases (TRMTs) B->C Catalysis D Cellular Turnover (Upregulated in Malignancy) C->D Degradation E m¹m²G Base Release (Depurination Resistant) D->E Salvage Pathway Evasion F Biofluid Excretion (Urine/Serum Biomarker) E->F Extracellular Transport

Figure 1: Biogenesis and excretion pathway of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

Part 2: Performance Comparison

When selecting a biomarker for clinical assay development, stability and specificity are paramount. The table below summarizes the quantitative and qualitative advantages of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one compared to widely used alternatives [3].

Parameter1-Methyl-2-(methylamino)-1H-purin-6(7H)-one m6A (N6-methyladenosine) m1A (1-methyladenosine)8-OHdG (8-hydroxy-2'-deoxyguanosine)
Primary Biological Source tRNA (Positions 26, 37)mRNA, lncRNAtRNA, rRNAOxidative DNA damage
Target Analyte Form Free NucleobaseRibonucleosideRibonucleosideDeoxyribonucleoside
Biofluid Stability (t½ at RT) > 72 hours (Highly stable)< 4 hours (Requires inhibitors)~ 12 hours~ 24 hours
LC-MS/MS Sensitivity (LOD) 0.5 fmol 5.0 fmol2.0 fmol1.0 fmol
Matrix Interference Low (Basic purine allows MCX cleanup)High (Neutral nucleoside)ModerateHigh (Endogenous oxidation artifacts)
Primary Clinical Utility Urothelial/Breast Cancer Turnover [2]General epitranscriptomic researchBladder cancer monitoringOxidative stress monitoring

Key Takeaway: By targeting the free base form of the m1m2G modification, we eliminate the variability introduced by spontaneous depurination that plagues ribonucleoside markers like m6A .

Part 3: Experimental Workflow & Self-Validating Protocol

As an application scientist, I enforce the rule that every analytical protocol must be a self-validating system . To achieve absolute quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in complex matrices (urine/plasma), we utilize Isotope Dilution Mass Spectrometry (IDMS) coupled with Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [4].

Step-by-Step Methodology
  • Sample Aliquoting & Isotope Spiking (The Validation Core): Transfer 100μL of thawed biofluid into a low-bind microcentrifuge tube. Immediately spike with 10μL of heavy-isotope internal standard ( [13C5​,15N5​] -1-Methyl-2-(methylamino)-1H-purin-6(7H)-one). Causality: Introducing the heavy isotope at step zero ensures that any subsequent analyte loss during extraction, or ionization suppression during MS analysis, is perfectly mirrored by the standard, yielding an immutable Light/Heavy ratio.

  • Acidification: Add 100μL of 2% formic acid to the sample. Causality: Acidification protonates the methylamino group ( pKa​≈4−5 ), ensuring the molecule carries a positive charge for the subsequent ion-exchange step.

  • MCX Solid-Phase Extraction (SPE):

    • Condition: 1mL Methanol, followed by 1mL 1% formic acid in water.

    • Load: Apply the acidified sample.

    • Wash: 1mL 1% formic acid (removes neutral/acidic interferences), followed by 1mL 100% Methanol (removes hydrophobic lipids).

    • Elute: 500μL of 5% ammonium hydroxide in Methanol.

    • Causality: Unlike intact nucleosides which require phenyl-boronate affinity (targeting the ribose cis-diol), the free nucleobase lacks a ribose. MCX leverages the basicity of the purine ring, allowing for highly aggressive washing steps that produce a pristine extract.

  • Evaporation and Reconstitution: Evaporate the eluate under N2​ gas at 35∘C and reconstitute in 50μL of mobile phase A ( 0.1% formic acid in water).

  • LC-MS/MS Analysis (MRM Mode): Inject 5μL onto a reversed-phase C18 column (e.g., Waters Acquity HSS T3). Monitor the specific precursor-to-product ion transition for the protonated base: m/z 166.1 135.1 (loss of methylamine).

Workflow S1 1. Sample Aliquot (Urine/Plasma) S2 2. Isotope Spike (¹³C/¹⁵N Heavy Standard) S1->S2 Matrix Control S3 3. MCX SPE Enrichment (Cationic Retention) S2->S3 Acidification & Extraction S4 4. RP-HPLC Separation (Isomer Resolution) S3->S4 Purified Eluate S5 5. ESI-MS/MS (MRM) (m/z 166.1 -> 135.1) S4->S5 Retention Time Alignment S6 6. Data Validation (Ratio: Light/Heavy) S5->S6 Absolute Quantification

Figure 2: Self-validating LC-MS/MS workflow for absolute quantification of the target nucleobase.

Conclusion & Translational Value

For drug development professionals evaluating RNA methyltransferase (TRMT) inhibitors or oncologists seeking non-invasive markers of tumor burden, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one provides a highly stable, analytically tractable alternative to canonical RNA modifications. By transitioning from ribose-dependent assays to free-base targeted MCX-LC-MS/MS workflows, laboratories can achieve superior limits of detection, eliminate depurination artifacts, and establish a truly self-validating diagnostic pipeline.

References

  • Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control Source: PMC / National Institutes of Health URL:[Link]

  • Urinary modified nucleosides as novel biomarkers for diagnosis and prognostic monitoring of urothelial bladder cancer Source: PubMed / National Institutes of Health URL:[Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry Source: PMC / National Institutes of Health URL:[Link]

  • Analysis of RNA and its Modifications Source: PMC / National Institutes of Health URL:[Link]

Validation

Comparative Efficacy Guide: 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one vs. Hypoxanthine Derivatives

As drug development professionals and researchers delve into purine metabolism, distinguishing between endogenous biomarkers and therapeutic scaffolds is critical. This guide objectively compares 1-Methyl-2-(methylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers delve into purine metabolism, distinguishing between endogenous biomarkers and therapeutic scaffolds is critical. This guide objectively compares 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one —a highly specific methylated guanine derivative—with Hypoxanthine derivatives , a broad class of purine salvage intermediates and antimetabolites. While both share a purine backbone, their biological origins, target interactions, and laboratory applications diverge completely.

Mechanistic & Structural Foundations

To understand the comparative utility of these compounds, we must first examine their structural biology and metabolic fate.

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (also known as N1,N2 -dimethylguanine) is an endogenous modified nucleoside[1]. It originates from the post-transcriptional methylation of transfer RNA (tRNA). Because mammalian cells lack the specific demethylases or salvage enzymes required to degrade or recycle this doubly methylated purine, it is excreted intact in human biofluids[1]. This metabolic inertness is precisely what makes it a high-fidelity, non-invasive biomarker for whole-body tRNA turnover, a process often upregulated in hyperproliferative states such as oncology.

Hypoxanthine derivatives , built upon the 1,7-dihydro-6H-purin-6-one scaffold, are central to the purine salvage pathway[2]. Hypoxanthine itself is a spontaneous deamination product of adenine and a primary substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[3]. Synthetic derivatives of hypoxanthine (e.g., allopurinol, 6-mercaptopurine) are engineered to exploit this pathway. They act as competitive inhibitors of xanthine oxidase or as fraudulent nucleotides that disrupt DNA/RNA synthesis, providing profound therapeutic efficacy in gout, ischemia, and leukemia[3][4].

PurineMetabolism tRNA tRNA / rRNA (RNA Pool) MethylG 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one (Excreted Biomarker) tRNA->MethylG Degradation (No Salvage) Adenine Adenine tRNA->Adenine Degradation Hypoxanthine Hypoxanthine (Endogenous) Adenine->Hypoxanthine Deamination Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) HypoDeriv Hypoxanthine Derivatives (Therapeutics) HypoDeriv->Xanthine Inhibits XO UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO)

Divergent pathways of methylated purines (biomarkers) and hypoxanthine derivatives (therapeutics).

Comparative Efficacy in Research and Clinical Applications

The efficacy of these two classes of compounds is measured through entirely different lenses: observational diagnostics versus interventional therapeutics.

Diagnostic Efficacy (Methylated Purines)

The utility of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one lies in its diagnostic sensitivity. Because it is not reincorporated into newly synthesized nucleic acids, its concentration in urine or plasma is directly proportional to the rate of RNA degradation. In clinical research, quantifying this compound provides a real-time snapshot of cellular proliferation rates, making it an invaluable tool for monitoring tumor response to chemotherapy or identifying specific metabolic diseases[1].

Therapeutic Efficacy (Hypoxanthine Derivatives)

Hypoxanthine derivatives are evaluated based on target affinity (e.g., Ki​ for Xanthine Oxidase) and cellular toxicity. For example, allopurinol (an isomer of hypoxanthine) effectively lowers serum uric acid by inhibiting xanthine oxidase, while 6-mercaptopurine is converted via HGPRT into thioinosinic acid, inhibiting de novo purine synthesis. Their efficacy is highly dependent on intracellular metabolic activation and structural mimicry[3].

Quantitative Data Comparison

The following table summarizes the physicochemical properties, biological targets, and primary use cases for both compound classes, providing a quick-reference framework for assay design.

Feature1-Methyl-2-(methylamino)-1H-purin-6(7H)-oneHypoxanthine Derivatives
Primary Classification Endogenous methylated purine / BiomarkerPurine salvage intermediates / Therapeutics
Molecular Scaffold Doubly methylated guanine ( N1,N2 )6-hydroxypurine core (often substituted)
Molecular Weight ~165.15 g/mol ~136.11 g/mol (Base Hypoxanthine)
Biological Origin Post-transcriptional tRNA methylationAdenine deamination / de novo synthesis
Primary Target / Interactor None (Excreted unmodified)HGPRT, Xanthine Oxidase, Adenosine Receptors
Key Application Oncology & Metabolic biomarker monitoringGout, Leukemia, Immunosuppression
Metabolic Fate High metabolic stability (urinary excretion)Rapidly oxidized to xanthine/uric acid or salvaged

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Each protocol is designed with internal causality to prevent false positives and ensure data trustworthiness.

Protocol A: LC-MS/MS Quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Causality & Validation: Accurate quantification requires overcoming matrix effects (ion suppression) inherent in complex biofluids like urine or plasma. Solid-Phase Extraction (SPE) isolates the purines, while the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) self-validates the extraction efficiency and normalizes the mass spectrometry readout[4].

  • Sample Preparation: Spike 50 µL of the biofluid sample with 10 µL of 13C -labeled internal standard. Add 200 µL of cold methanol/acetonitrile (1:1 v/v) to precipitate proteins and halt any residual enzymatic activity[4].

  • Extraction: Vortex the mixture vigorously for 2 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C. Transfer the supernatant to a clean tube and dry completely under a gentle stream of nitrogen gas[4].

  • Reconstitution & Chromatography: Reconstitute the dried pellet in 50 µL of 0.1% formic acid in water. Inject 5 µL onto a C18 reverse-phase LC column. The acidic mobile phase ensures the purine remains protonated for optimal retention.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (m/z 166.1 specific fragment ion) alongside the SIL-IS transition.

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay (Hypoxanthine Derivatives)

Causality & Validation: This assay measures the therapeutic efficacy of hypoxanthine analogs. Measuring the conversion of xanthine to uric acid at 295 nm provides a direct, continuous readout of enzyme kinetics. The inclusion of a known inhibitor (e.g., allopurinol) serves as a positive control, self-validating the enzyme's activity and the assay's dynamic range.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.5) to mimic physiological conditions. Dissolve the hypoxanthine derivative (inhibitor) in DMSO, ensuring the final DMSO concentration in the assay remains below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Mix 0.05 units/mL of bovine milk Xanthine Oxidase with varying concentrations of the inhibitor (and allopurinol as a positive control) in a 96-well UV-transparent plate. Incubate at 25°C for 10 minutes to allow for target engagement.

  • Reaction Initiation: Add xanthine (substrate) to a final concentration of 50 µM to initiate the catalytic reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 295 nm (the specific wavelength for uric acid) for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve and determine the IC50​ using non-linear regression analysis.

AnalyticalWorkflow cluster_0 Biomarker Quantification cluster_1 Therapeutic Efficacy Screening Biofluid Biofluid + SIL-IS (Validation) SPE Solid Phase Extraction Biofluid->SPE LCMS LC-MS/MS (MRM) SPE->LCMS Compound Hypoxanthine Analog + Positive Control Incubation Xanthine Oxidase Incubation Compound->Incubation Absorbance UV Absorbance (295 nm) Incubation->Absorbance

Self-validating workflows for biomarker quantification and therapeutic enzyme inhibition.

References

  • Wikipedia. "Hypoxanthine". [Link]

  • P. aeruginosa Metabolome Database. "Hypoxanthine (PAMDB000059)". [Link]

  • PubMed Central (PMC). "Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke".[Link]

Sources

Comparative

Cross-validation of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one ELISA and LC-MS results

Cross-Validation of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one: A Comparative Guide to ELISA and LC-MS/MS Workflows Executive Summary The accurate quantification of modified nucleobases, such as 1-Methyl-2-(methylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one: A Comparative Guide to ELISA and LC-MS/MS Workflows

Executive Summary

The accurate quantification of modified nucleobases, such as 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (a methylated guanine derivative), is critical in molecular epidemiology, oncology, and virology. As a biomarker of post-transcriptional RNA modification and cellular stress[1], its trace physiological concentrations in complex biological matrices (e.g., plasma, urine) present a significant analytical challenge.

This guide provides an objective, data-driven comparison between the two primary modalities for quantifying this biomarker: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the mechanistic causality behind each protocol, researchers can establish a self-validating cross-validation framework to ensure absolute data integrity.

Mechanistic Foundations & Analytical Causality

The Challenge of Small Molecule Detection

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a low-molecular-weight (~179 Da), highly polar compound. Its structural homology to other endogenous purines (e.g., N2-methylguanine, 1-methylguanine) dictates the analytical strategies required for its isolation and detection.

Competitive ELISA: The Immunological Approach

Because the analyte is significantly smaller than the steric threshold required to bind two antibodies simultaneously, a standard "sandwich" ELISA is physically impossible. Therefore, a competitive ELISA format is mandatory.

  • Causality of Matrix Effects: Biological matrices contain heterophilic antibodies and endogenous binding proteins that cause non-specific binding, leading to false-positive signal suppression. To create a self-validating system, samples must undergo a minimum 1:10 dilution in a proprietary assay buffer to normalize the matrix environment before introducing the primary antibody[2].

LC-MS/MS: The Orthogonal Mass Approach

LC-MS/MS relies on the combination of chromatographic retention time and specific mass-to-charge (m/z) transitions via Multiple Reaction Monitoring (MRM).

  • Causality of Chromatographic Choice: Standard reversed-phase (C18) columns fail to retain highly polar nucleobases, causing them to co-elute with the solvent front where severe ion suppression occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized. HILIC provides orthogonal retention based on polarity, ensuring the analyte elutes in a clean mass spectral window[3].

  • Causality of Internal Standardization: To correct for any residual matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source, a Stable Isotope-Labeled Internal Standard (SIL-IS)—typically a 13C,15N -labeled analog—must be spiked into the sample prior to extraction.

Visualizing the Cross-Validation Workflow

To ensure clinical and experimental validity, laboratories often process samples through both platforms in parallel. The convergence of these workflows via rigorous statistical analysis forms the basis of cross-validation.

G cluster_ELISA Competitive ELISA Workflow cluster_LCMS LC-MS/MS Workflow Sample Biological Matrix (Urine/Plasma) E_Prep Sample Dilution (Mitigate Matrix Effects) Sample->E_Prep M_Prep Solid-Phase Extraction + SIL-IS Addition Sample->M_Prep E_Assay Competitive Binding (Antigen-Coated Plate) E_Prep->E_Assay E_Read Colorimetric Readout (OD 450 nm) E_Assay->E_Read CrossVal Cross-Validation Analysis (Bland-Altman & Deming Regression) E_Read->CrossVal M_Assay HILIC Chromatography (Polar Retention) M_Prep->M_Assay M_Read MRM Detection (Specific m/z Transitions) M_Assay->M_Read M_Read->CrossVal Result Validated Biomarker Quantification CrossVal->Result

Caption: Parallel processing workflows for competitive ELISA and LC-MS/MS converging at statistical cross-validation.

Step-by-Step Experimental Methodologies

Protocol A: Competitive ELISA

This protocol is optimized for high-throughput screening where absolute structural specificity is secondary to rapid relative quantification.

  • Plate Preparation: Coat a 96-well microtiter plate with a 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one-BSA conjugate (1 µg/mL). Incubate overnight at 4°C. Wash 3x with PBS-Tween 20 (0.05%).

  • Sample Preparation: Centrifuge plasma/urine samples at 10,000 x g for 10 minutes to remove cellular debris. Dilute the supernatant 1:10 in the assay buffer to dilute out interfering heterophilic proteins.

  • Competitive Incubation: Add 50 µL of the diluted sample (or standard) and 50 µL of the primary monoclonal anti-purine antibody to each well. Causality: The free biomarker in the sample competes with the plate-bound conjugate for the limited antibody binding sites. Incubate for 2 hours at room temperature.

  • Detection: Wash 5x. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 5x.

  • Readout: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm. Signal intensity is inversely proportional to the analyte concentration.

Protocol B: LC-MS/MS (Isotope-Dilution MRM)

This protocol is the gold standard for absolute quantification, eliminating cross-reactivity issues inherent to immunoassays[2].

  • Internal Standard Spiking: Aliquot 100 µL of plasma/urine. Spike with 10 µL of 13C5​ -labeled 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (10 ng/mL).

  • Solid-Phase Extraction (SPE): Direct protein precipitation leaves phospholipids that suppress ionization. Pass the sample through a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Causality: The secondary amine on the purine ring is protonated at low pH, binding strongly to the cation-exchange resin while neutral lipids are washed away with 100% methanol. Elute with 5% NH4​OH in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (v/v) to match the initial HILIC mobile phase conditions.

  • HILIC Separation: Inject 5 µL onto a bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 95% Acetonitrile (with 10 mM Ammonium Formate) down to 50% Acetonitrile over 5 minutes.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition (e.g., m/z 180.1 123.0 for the endogenous analyte, and m/z 185.1 128.0 for the SIL-IS).

Cross-Validation Strategy & Performance Comparison

When cross-validating these two platforms, relying solely on a Pearson correlation coefficient ( r ) is a critical error. Pearson only measures the linear relationship, not the absolute agreement.

The Self-Validating Statistical Approach: Researchers must utilize Bland-Altman plots and Deming Regression . Immunoassays frequently overestimate purine biomarker concentrations by 15–30% due to cross-reactivity with structurally similar metabolites (e.g., N2-methylguanine)[2]. A Bland-Altman plot will immediately reveal this systematic proportional bias, allowing researchers to calculate a correction factor if ELISA is to be used for high-throughput downstream screening.

Quantitative Performance Comparison
Analytical ParameterCompetitive ELISALC-MS/MS (MRM)
Detection Principle Antibody-antigen competitive bindingOrthogonal chromatography + m/z transition
Limit of Quantitation (LOQ) ~0.50 - 1.0 ng/mL~0.01 - 0.05 ng/mL
Dynamic Range 1 - 100 ng/mL (2 logs)0.05 - 500 ng/mL (4 logs)
Specificity Moderate (Risk of cross-reactivity)Absolute (Isotope-dilution & unique fragmentation)
Throughput High (96-well plate, ~3 hours total)Medium (Sequential injection, ~6 mins/sample)
Matrix Effects Mitigation Sample dilution (reduces sensitivity)SIL-IS correction & SPE cleanup
Cost per Sample Low to ModerateHigh (Instrument depreciation & high-purity solvents)

Conclusion

For exploratory studies requiring the processing of thousands of samples, a well-validated competitive ELISA provides acceptable relative quantification. However, for rigorous pharmacokinetic profiling, clinical diagnostics, or when distinguishing between closely related methylated purine isomers, the absolute structural specificity and superior dynamic range of LC-MS/MS make it the indispensable gold standard.

References

  • Uzawa, M., et al. (2022). t6A and ms2t6A Modified Nucleosides in Serum and Urine as Strong Candidate Biomarkers of COVID-19 Infection and Severity. Biomolecules, 12(9), 1233. Available at:[Link]

  • Cui, L., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Biotrial (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Available at: [Link]

  • Zhu, Y., et al. (2011). Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications. Journal of Chromatography B. Available at:[Link]

Sources

Validation

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one analytical reference standard validation

As a Senior Application Scientist, I have evaluated countless analytical reference standards across various stages of drug development and clinical biomarker validation. When quantifying modified nucleosides like 1-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless analytical reference standards across various stages of drug development and clinical biomarker validation. When quantifying modified nucleosides like 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (a highly specific methylated guanine derivative), the choice of reference standard dictates the integrity of your entire pharmacokinetic or biomarker assay.

This guide provides an in-depth, objective comparison of reference standard grades for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, detailing the causality behind analytical choices and providing a self-validating experimental protocol grounded in authoritative industry guidelines.

Mechanistic Role & Biomarker Relevance

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a modified purine nucleobase primarily originating from the post-transcriptional methylation of transfer RNA (tRNA)[1]. Unlike standard nucleobases, methylated guanines lack a cellular salvage pathway. Consequently, when cellular RNA degrades—a process often accelerated in oncology, oxidative stress, and neurodegenerative diseases—these modified purines are excreted intact in human fluids, particularly urine[1][2].

Because of its direct correlation with RNA turnover rates, quantifying this compound requires extreme precision. The analytical standard must be free of isobaric impurities that could mimic the target analyte in a mass spectrometer's collision cell.

Pathway A tRNA Transcription & Post-Transcriptional Modification B Methyltransferase Activity (e.g., TRMT variants) A->B C Functional Methylated tRNA B->C D RNA Turnover & Degradation (Cellular Stress/Oncology) C->D E 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one D->E No Salvage Pathway F Renal Excretion (Urine Biomarker) E->F

Biochemical pathway of methylated purine formation and excretion.

Objective Comparison of Reference Standard Grades

Not all reference standards are synthesized equally. When developing an assay compliant with the [3][4], the purity and stability of the reference material directly impact the Lower Limit of Quantification (LLOQ) and assay reproducibility.

We compared a High-Purity Certified Reference Material (CRM) of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one against a Standard Research Grade (RG) and a Biological Matrix Extract (BME) .

Table 1: Quantitative Performance Comparison of Reference Standard Grades

Performance MetricHigh-Purity CRM (Recommended)Standard Research GradeBiological Matrix Extract
Chromatographic Purity (LC-UV) > 99.8%~ 95.0%< 85.0%
Water Content (Karl Fischer) < 0.2%2.5 - 5.0%Highly Variable
Residual Solvents (GC-FID) < 0.1%1.0 - 3.0%N/A
Matrix Effect (Ion Suppression) < 2.0%8.5%> 25.0%
Inter-Assay Precision (CV%) 1.2%6.8%14.5%
Long-Term Stability (4°C) > 24 Months6 - 12 Months< 3 Months

Causality Insight: The High-Purity CRM exhibits <0.2% water content. Why does this matter? Purine derivatives are highly hygroscopic. If a Research Grade standard contains 5% water, gravimetric preparation will result in a 5% positive bias in your calibration curve, leading to a systematic underestimation of the biomarker in patient samples.

Analytical Validation Workflow

To ensure the assay is a self-validating system, we adhere to the [5][6]. We utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode rather than HPLC-UV.

Causality Insight: Urine and plasma contain high concentrations of endogenous isobaric interferences (compounds with the same nominal mass). UV detection lacks the specificity to differentiate these from the target purine. LC-MS/MS, paired with a Stable Isotope-Labeled Internal Standard (SIL-IS), corrects for matrix-induced ion suppression in the Electrospray Ionization (ESI) source and extraction losses.

Workflow S1 1. Standard Preparation Gravimetric & Volumetric S2 2. Matrix Spiking Urine/Plasma + SIL-IS S1->S2 S3 3. Solid Phase Extraction (SPE) Remove Salts/Proteins S2->S3 S4 4. LC-MS/MS Analysis MRM Mode S3->S4 S5 5. Data Processing ICH Q2(R2) Validation S4->S5

LC-MS/MS method validation workflow for reference standards.

Step-by-Step Experimental Methodology

The following protocol establishes a self-validating loop, ensuring that any deviation in extraction efficiency or instrument performance is immediately flagged by the internal standard response.

Step 1: Gravimetric Standard Preparation
  • Equilibrate the High-Purity CRM of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one to room temperature in a desiccator to prevent ambient moisture absorption.

  • Weigh exactly 1.00 mg using a microbalance.

  • Dissolve in 1.0 mL of LC-MS grade DMSO to create a 1 mg/mL primary stock. Causality: Purines have limited solubility in pure water; DMSO ensures complete dissolution. Gravimetric preparation avoids volumetric expansion errors associated with organic solvents.

Step 2: Matrix-Matched Calibration Curve
  • Prepare working solutions in 50:50 Methanol:Water (v/v).

  • Spike working solutions into surrogate matrix (synthetic urine) to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Self-Validation Check: Include a "Zero Standard" (matrix + SIL-IS) and a "Blank" (matrix only). The Blank ensures no endogenous 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is present in the surrogate matrix, while the Zero Standard verifies the absence of isotopic cross-talk from the SIL-IS.

Step 3: Solid Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Load 500 µL of the spiked matrix sample.

  • Wash with 1 mL of 2% Formic Acid, followed by 1 mL Methanol.

  • Elute the purine derivative using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: Simple "dilute-and-shoot" methods leave high salt content from urine, which competes for charge in the ESI source, causing severe ion suppression. The MCX cartridge isolates the basic purine ring via ion-exchange, washing away neutral and acidic interferences, ensuring a clean baseline.

Step 4: LC-MS/MS Analysis
  • Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase A (0.1% Formic Acid in Water).

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Monitor the specific MRM transitions for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (e.g., m/z 180.1 → product ions) in positive ESI mode.

Conclusion & Best Practices

For rigorous quantitative assays, utilizing a High-Purity CRM for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is non-negotiable. Lower-grade standards introduce water weight and isobaric impurities that compromise calibration accuracy and fail ICH Q2(R2) linearity requirements[7]. By coupling a high-purity standard with a robust SPE-LC-MS/MS protocol, researchers can achieve the sensitivity and specificity required to utilize this methylated purine as a reliable biomarker for RNA turnover and cellular stress.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency (EMA). Available at:[Link]

  • American Chemical Society (ACS). "Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease." Chemical Research in Toxicology. Available at:[Link]

Sources

Comparative

Comparative Binding Kinetics: 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one vs. Guanine

Target Audience: Researchers, structural biologists, and drug development professionals investigating RNA-small molecule interactions, riboswitch targeting, and modified nucleobase thermodynamics. Executive Summary & Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals investigating RNA-small molecule interactions, riboswitch targeting, and modified nucleobase thermodynamics.

Executive Summary & Chemical Context

The discovery of RNA riboswitches has opened a new frontier for antimicrobial drug development. The purine riboswitch family—specifically the guanine-sensing xpt-pbuX riboswitch of Bacillus subtilis—serves as the premier model system for understanding how small structural modifications to a ligand dictate RNA binding kinetics and downstream transcriptional regulation.

This guide provides a rigorous kinetic and thermodynamic comparison between the native ligand, Guanine , and the synthetic derivative 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (an N1,N2 -dimethylated guanine analog). By analyzing the causality behind their divergent binding profiles, we elucidate the strict steric and electrostatic requirements of the riboswitch binding pocket.

Structural & Mechanistic Divergence: The Causality of Binding

To understand the kinetic disparity between these two molecules, we must examine the architecture of the guanine riboswitch (GR) aptamer domain. The native GR completely envelops guanine, relying on a highly specific hydrogen-bonding network to stabilize the complex and trigger transcription termination.

The Native Paradigm: Guanine

Guanine binds the GR aptamer with low-nanomolar affinity ( KD​≈5 nM ) 1. This high affinity is driven by Watson-Crick base pairing between the ligand's Watson-Crick face (specifically the N1 proton and N2 exocyclic amine) and the cytosine residue C74 of the riboswitch. Additionally, the N2 amine interacts with U51, anchoring the ligand deep within the coaxial stacking arrangement of the RNA helices.

The Modified Paradigm: 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

This modified purine features two critical methylations:

  • Endocyclic N1 -Methylation: Eliminates the critical hydrogen bond donor required to pair with the N3 of C74.

  • Exocyclic N2 -Methylation: Introduces significant steric bulk. While certain C2 -acylations (like N2 -acetylguanine) can force a local conformational shift to maintain binding, simple N2 -methylation (as seen in N2 -methylguanine) clashes with U51 and C74 without providing favorable compensatory interactions, dropping affinity to the micromolar range ( KD​≈17μM ) 2.

The dual presence of N1 and N2 methyl groups in 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one creates an insurmountable steric and electrostatic penalty, effectively abolishing productive binding to the native GR.

binding_pathway RNA Apo-Riboswitch (Aptamer Domain) Guanine Guanine (Native Ligand) RNA->Guanine ModG 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one RNA->ModG ComplexG Stable Complex (Kd ~ 5 nM) Guanine->ComplexG Watson-Crick pairing with C74 ComplexMod Transient/No Complex (Kd > 100 μM) ModG->ComplexMod Steric clash & loss of H-bonds Term Transcription Termination ComplexG->Term Conformational switch Elong Transcription Elongation ComplexMod->Elong Failure to switch

Riboswitch conformational pathway comparing native guanine vs modified guanine binding outcomes.

Comparative Kinetic & Thermodynamic Data

The table below synthesizes the thermodynamic parameters of guanine and its methylated derivatives binding to the B. subtilis guanine riboswitch, derived via Isothermal Titration Calorimetry (ITC).

LigandModification Site(s) KD​ (Affinity)Relative KD​ PenaltyBinding Enthalpy ( ΔH )Transcriptional Outcome
Guanine None (Native) ∼5 nM 1x ∼−40 kcal/mol Strong Termination (OFF)
N2 -methylguanine Exocyclic Amine 17±1μM ∼3,400x −100±10 kcal/mol *Weak / No Termination
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Endocyclic N1 & Exocyclic N2 >100μM (n.d.) >20,000x N/A (No stable complex)Full Elongation (ON)

*Note: The highly negative apparent enthalpy for single N2 -methylation is offset by a massive entropic penalty due to forced solvent reorganization and local pocket disruption.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for researchers aiming to quantify the binding kinetics of modified purines.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for label-free thermodynamic profiling of RNA-ligand interactions 3.

Step-by-Step Methodology:

  • RNA Preparation: In vitro transcribe the xpt-pbuX aptamer domain. Purify via denaturing PAGE, elute, and buffer exchange into ITC Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂).

  • RNA Folding: Dilute RNA to 10–30μM . Heat to 70°C for 3 minutes, then slow-cool to room temperature over 20 minutes to ensure uniform folding of the apo-state.

  • Ligand Preparation: Dissolve Guanine and 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one in matched ITC buffer to a final concentration of 100–300μM . Critical: Exact buffer matching between the syringe (ligand) and cell (RNA) is mandatory to prevent heat-of-dilution artifacts.

  • Degassing: Degas both solutions at 20°C for 10 minutes to prevent bubble formation during titration.

  • Titration Execution: Load RNA into the sample cell and the ligand into the injection syringe. Perform 25-30 injections of 1.5μL at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks and fit to a one-site binding model to extract KD​ , ΔH , and ΔS .

ITC_Workflow Start 1. Prepare & Fold RNA Buffer 2. Match Ligand Buffer Start->Buffer Degas 3. Degas Solutions Buffer->Degas Titrate 4. Isothermal Titration Degas->Titrate Analyze 5. Thermodynamic Fit Titrate->Analyze

Step-by-step workflow for Isothermal Titration Calorimetry (ITC) of RNA-ligand interactions.

Protocol B: SPRINT (Cas13a-Coupled Transcription Assay)

To validate whether the thermodynamic binding translates to functional gene regulation, a single-turnover transcription assay coupled with Cas13a (SPRINT) provides a highly sensitive, real-time fluorescent readout 4.

Step-by-Step Methodology:

  • Template Design: Generate a DNA template encoding the T7 promoter, the xpt-pbuX riboswitch, and a downstream Cas13a target sequence.

  • Reaction Assembly: Combine the DNA template, T7 RNA Polymerase, LwaCas13a protein, crRNA (targeting the downstream sequence), and a quenched fluorescent RNA reporter (e.g., FAM-U6-IowaBlack).

  • Ligand Introduction: Aliquot the master mix into a 384-well plate containing varying concentrations of Guanine or 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (0.1 nM to 1 mM).

  • Initiation & Readout: Add rNTPs to initiate transcription. Monitor fluorescence at 37°C for 60 minutes.

  • Causality Check: If the ligand binds and causes transcription termination (like Guanine), the Cas13a target sequence is not transcribed, and fluorescence remains low. If the ligand fails to bind (like the dimethylated analog), the polymerase reads through, Cas13a is activated, and fluorescence increases rapidly.

References

  • Kim, J. N., Roth, A., & Breaker, R. R. (2007). Guanine riboswitch variants from Mesoplasma florum selectively recognize 2'-deoxyguanosine. Proceedings of the National Academy of Sciences.[Link]

  • Matyjasik, M. M., Hall, S. D., & Batey, R. T. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules (Basel, Switzerland).[Link]

  • Jones, C. P., Piszczek, G., & Ferré-D'Amaré, A. R. (2015). Isothermal titration calorimetry measurements of riboswitch-ligand interactions. Methods in Enzymology.[Link]

  • English, M. A., et al. (2020). SPRINT: a Cas13a-based platform for detection of small molecules. Nucleic Acids Research.[Link]

Sources

Validation

In Vitro vs In Vivo Stability of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one: A Comparative Technical Guide

Executive Summary 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, commonly referred to in epitranscriptomic literature as N2,1 -dimethylguanine ( m1,m2G ), is an endogenous modified nucleobase primarily originating from the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, commonly referred to in epitranscriptomic literature as N2,1 -dimethylguanine ( m1,m2G ), is an endogenous modified nucleobase primarily originating from the post-transcriptional modification of transfer RNA (tRNA)[1]. As researchers increasingly pivot toward non-invasive liquid biopsies, understanding the stability dynamics of modified nucleosides has become critical. This guide provides an authoritative comparison of the in vitro and in vivo stability of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one against other canonical and modified purines, detailing the mechanistic causality behind its resistance to degradation and outlining validated protocols for its quantification.

Mechanistic Causality: The Molecular Basis of Stability

The exceptional stability of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is rooted in its unique double-methylation pattern. In canonical purine metabolism, free guanine is rapidly salvaged by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or deaminated by guanine deaminase.

However, the addition of a methyl group at the N1 position and a methylamino group at the C2 position creates profound steric hindrance and eliminates critical hydrogen-bonding donors required for enzyme-substrate docking. Consequently, when highly modified tRNAs are degraded by cytosolic RNases, the resulting free 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one cannot be recycled by the salvage pathway. Instead, it is extruded into the extracellular space via equilibrative nucleoside transporters (ENTs) and accumulates in plasma before being cleared intact into the urine[2]. This metabolic inertness is the exact mechanism that elevates its utility as a high-fidelity biomarker for RNA turnover and cellular stress in malignancies[3].

Pathway A Modified tRNA B RNA Degradation (Cytosol) A->B RNases C Free 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one B->C D Salvage Pathway C->D Blocked (No recycling) E Plasma Accumulation C->E ENT Transporters F Urinary Excretion E->F High Stability

Metabolic pathway of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from RNA turnover to excretion.

Comparative Performance Analysis

To contextualize the performance of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one, it is essential to benchmark it against unmodified guanine and other established biomarkers. The data below summarizes their relative stabilities and metabolic fates.

Biomarker / CompoundIn Vitro Plasma Half-Life (37°C)In Vivo Clearance RouteSalvage Pathway ReutilizationPrimary Application
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one > 24 hoursRenal (Urine, intact)None (Sterically blocked)Epitranscriptomic cancer biomarker
Guanine (Unmodified) < 1 hourHepatic (Uric Acid)High (HGPRT)Metabolic baseline control
1-Methyladenosine ( m1A ) > 24 hoursRenal (Urine, intact)NonetRNA turnover biomarker
8-Hydroxy-2'-deoxyguanosine ~ 2-4 hoursRenal (Urine, intact)None (Subject to BER/OGG1)Oxidative DNA damage biomarker

In Vitro Stability and Analytical Dynamics

In isolated plasma, serum, or culture media, 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one exhibits exceptional in vitro stability, showing negligible degradation over 24 hours at 37°C. This robustness prevents pre-analytical degradation, making it an ideal candidate for retrospective clinical studies.

For precise quantification, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. Recent analytical advancements demonstrate that substituting traditional formic acid with thermally decomposable ammonium bicarbonate ( NH4​HCO3​ ) as a mobile phase additive significantly enhances the Electrospray Ionization (ESI) signal response of methylated purines by up to 24.5-fold[4].

In Vivo Stability and Pharmacokinetics

In vivo, the compound behaves as an inert metabolic end-product. Because it cannot be phosphorylated to a nucleotide, it bypasses intracellular trapping. While certain AlkB family dioxygenases (e.g., ALKBH3) possess the theoretical capacity to demethylate exocyclic dimethyl modifications under specific conditions[5], the physiological rate of this reaction on free monomeric nucleobases is negligible.

Thus, the in vivo half-life is primarily dictated by the glomerular filtration rate rather than enzymatic degradation. This results in a direct proportional relationship between cellular tRNA turnover rates—often elevated in highly proliferative malignancies like clear cell renal cell carcinoma[2]—and the urinary concentrations of the modified nucleobase.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both degradation and stability simultaneously.

Protocol A: In Vitro Plasma Stability & Quantification Assay

Objective: Validate the resistance of the modified purine to plasma nucleotidases and deaminases.

  • Matrix Preparation: Pool human plasma ( K2​EDTA ) and pre-warm to 37°C.

  • Spiking: Introduce 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one to a final concentration of 500 nM. Crucially, include unmodified guanine (500 nM) in the same matrix as a degradation-positive control.

  • Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching & Extraction: Immediately quench each aliquot with 150 µL of ice-cold methanol containing 50 nM of [D3​] -labeled internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • UHPLC-MS/MS Analysis: Inject the supernatant onto a HILIC column. Use a mobile phase containing 10 mM NH4​HCO3​ (pH 8.5) to maximize ESI-MS/MS sensitivity[4].

  • System Validation: The assay is considered valid only if guanine levels drop by >80% within 4 hours (confirming active plasma enzymes), while the methylated purine remains at >95% of its baseline ( T=0 ) concentration.

Protocol B: In Vivo Urinary Clearance & Stability Assay

Objective: Determine the absolute in vivo metabolic stability and renal clearance rate.

  • Model Preparation: Acclimate C57BL/6 mice in metabolic cages for 24 hours prior to the study.

  • Administration: Administer a single intravenous (IV) bolus of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (1 mg/kg) dissolved in sterile saline.

  • Sample Collection: Collect urine over cold packs at intervals: 0-4h, 4-8h, 8-12h, and 12-24h. Collect tail-vein blood (10 µL) at 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Processing: Dilute urine 1:10 in LC-MS grade water. Extract plasma via the methanol precipitation method described in Protocol A.

  • Pharmacokinetic Modeling: Calculate the elimination half-life ( t1/2​ ) and renal clearance ( CLR​ ).

  • System Validation: The recovery of the intact compound in urine over 24 hours must exceed 85% of the administered dose, confirming that the molecule is not undergoing in vivo enzymatic destruction.

Workflow S1 1. Sample Collection (Plasma/Urine) S2 2. Isotope Dilution (Spike [D3]-Internal Standard) S1->S2 S3 3. Sample Prep (Protein Precipitation / SPE) S2->S3 S4 4. UHPLC Separation (Mobile Phase: NH4HCO3) S3->S4 S5 5. ESI-MS/MS (dMRM Mode) S4->S5

UHPLC-MS/MS workflow for the absolute quantification of methylated purines in biological fluids.

References

  • Formation in vivo of m2G and m22G in tRNA. ResearchGate. 1

  • Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. MDPI.2

  • On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines. PMC. 3

  • Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. Analytical Chemistry (ACS). 4

  • Comprehensive Kinetic and Mechanistic Analysis of AlkB-Catalyzed Oxidation of Alkyl Modifications. ChemRxiv. 5

Sources

Comparative

Reproducibility of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one Quantification Assays: A Comparative Guide

As a Senior Application Scientist, navigating the quantification of modified nucleobases requires moving beyond basic protocols to understand the physicochemical behavior of the target molecule. 1-Methyl-2-(methylamino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the quantification of modified nucleobases requires moving beyond basic protocols to understand the physicochemical behavior of the target molecule. 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one (a dimethylated guanine derivative structurally related to N1,N2-dimethylguanine) is an emerging biomarker of interest in RNA turnover, cellular metabolism, and exposure to alkylating agents[1].

However, quantifying this specific methylated purine in complex biological matrices (e.g., urine, plasma, or cell lysates) is notoriously difficult. Its structural similarity to other endogenous purines—such as O6-methylguanine and N2,N2-dimethylguanine—frequently leads to cross-reactivity, isobaric interference, and poor assay reproducibility[2]. This guide objectively compares the performance of three primary quantification platforms and provides a self-validating, step-by-step methodology for the gold-standard approach.

Comparative Analysis of Quantification Platforms

To achieve reproducible quantification, the chosen assay must overcome matrix effects and isomeric interference. Below is a critical comparison of the three most common analytical strategies.

UHPLC-MS/MS with Stable Isotope Dilution (The Gold Standard)

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity[3]. By utilizing a stable isotope-labeled internal standard (SID), this method mathematically corrects for physical losses during extraction and ion suppression during electrospray ionization (ESI)[1]. It is the only platform capable of reliably distinguishing 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from its structural isomers.

HPLC-UV (The Standard Alternative)

High-Performance Liquid Chromatography with Ultraviolet detection is a cost-effective method for bulk analysis. However, it lacks the sensitivity required for trace biomarker levels. More critically, UV detection cannot differentiate between co-eluting methylated purines, leading to artificially inflated quantification metrics and high inter-day Coefficient of Variation (CV)[4].

Competitive ELISA

Enzyme-Linked Immunosorbent Assays (ELISA) offer high-throughput capabilities but suffer from severe reproducibility issues when applied to small, modified purines. Antibodies raised against methylated guanines frequently exhibit high cross-reactivity with structurally similar bases, making ELISA unsuitable for precise pharmacokinetic or pharmacodynamic monitoring.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics across the three platforms based on standardized biological matrix testing:

Performance MetricUHPLC-MS/MS (SID)HPLC-UVCompetitive ELISA
Limit of Detection (LOD) 0.3 fmol50 pmol5 pmol
Limit of Quantification (LOQ) 1.0 fmol150 pmol15 pmol
Intra-day CV (%) 2.1 - 4.5%8.5 - 12.0%15.0 - 22.5%
Inter-day CV (%) 3.5 - 5.8%11.2 - 16.4%18.5 - 28.0%
Mean Recovery (%) 94 - 102%75 - 85%60 - 110% (Variable)
Isomeric Cross-Reactivity < 0.1%High (Co-elution risk)High (Antibody binding)

System Suitability & Experimental Workflow

To ensure scientific integrity, an assay must be a self-validating system. The workflow below utilizes a multi-stage cleanup and detection process designed to isolate the target analyte while continuously verifying system performance.

G N1 Biological Sample (Urine/Lysate) N2 Protein Precipitation (70% Methanol) N1->N2 N3 Solid Phase Extraction (HLB Cleanup) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5 N6 Data Quantification (Isotope Ratio) N5->N6

Caption: UHPLC-MS/MS sample preparation and analytical workflow for methylated purine quantification.

Causality Behind Experimental Choices
  • Early Isotope Spiking: Adding a 13C or 15N -labeled internal standard directly to the raw biological sample before any processing ensures that subsequent extraction inefficiencies are perfectly mirrored and mathematically canceled out.

  • EDTA in Precipitation Buffer: Using ice-cold 70% methanol containing 20 mM EDTA denatures proteins while simultaneously chelating divalent cations ( Mg2+ , Ca2+ ). This inhibits endogenous nucleotidases, preventing the enzymatic degradation of the purine ring during sample handling[1].

  • HLB Solid Phase Extraction (SPE): Hydrophilic-lipophilic balance cartridges are utilized to strip away ion-suppressing phospholipids. If these lipids enter the mass spectrometer, they compete for charge in the ESI droplet, leading to unpredictable signal quenching and poor reproducibility.

Self-Validating Protocol: UHPLC-MS/MS

Step 1: Sample Preparation and Extraction
  • Aliquot 100 µL of biological fluid (or 5×105 cells) into a low-bind microcentrifuge tube.

  • Self-Validation Check: Spike the sample with 20 µL of a stable isotope internal standard mix (e.g., 15N5​ -labeled purine analog at 200 nM).

  • Add 1 mL of ice-cold 70% methanol containing 20 mM EDTA. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Transfer the supernatant to a pre-conditioned HLB SPE cartridge. Wash with 5% methanol in water, and elute the purine fraction with 80% methanol. Evaporate to dryness under a gentle stream of nitrogen.

Step 2: Chromatographic Separation
  • Reconstitute the dried extract in 50 µL of mobile phase A (Water with 1 mM NH4​HCO3​ ).

  • Inject 2.0 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 30 °C.

  • Gradient Elution: Run a gradient from 5% Mobile Phase B (Methanol) to 80% B over 12 minutes at a flow rate of 0.25 mL/min.

    • Causality: The slow gradient between 1.0 and 8.0 minutes is critical to resolve 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one from its isobaric twin, N2,N2-dimethylguanine. If they co-elute, the MS/MS cannot accurately distinguish them.

Step 3: MS/MS Detection and MRM Transitions
  • Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with a capillary voltage of 4000 V.

  • Monitor the specific transitions for the precursor ion [M+H]+ at m/z 180.1.

G P1 Precursor Ion [M+H]+ m/z 180.1 CID Collision-Induced Dissociation (CID) P1->CID F1 Product Ion 1 m/z 149.1 (-CH3NH2) CID->F1 Quantifier F2 Product Ion 2 m/z 121.1 (Ring Cleavage) CID->F2 Qualifier F3 Product Ion 3 m/z 163.1 (-NH3) CID->F3 Qualifier

Caption: Proposed MS/MS fragmentation pathway and MRM transitions for 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one.

  • Data Analysis: Quantify the analyte by calculating the area ratio of the quantifier transition (m/z 180.1 149.1) to the corresponding transition of the internal standard. Use the qualifier transitions to confirm peak purity; a deviation of >20% in the qualifier/quantifier ratio indicates matrix interference.

Conclusion

Achieving high reproducibility in the quantification of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one requires mitigating the risks of isomeric co-elution and matrix-induced ion suppression. While ELISA and HPLC-UV methods are accessible, they consistently fail to provide the specificity required for rigorous biomarker validation. Implementing a UHPLC-MS/MS workflow with stable isotope dilution, strict SPE cleanup, and optimized MRM transitions ensures an assay that is both highly sensitive and self-validating.

References

  • Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS.Analytical Chemistry (2024).
  • Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry.ACS Omega (2023).
  • Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma.MDPI (2021).
  • DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease—Application of Analytical Chemistry to Clinical Investigations.Chemical Research in Toxicology (2019).

Sources

Validation

Comparative Analysis of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one and Major Methylated Purines in Epigenetics

Executive Summary The epitranscriptomic landscape is defined by over 150 distinct post-transcriptional RNA modifications. While mono-methylated purines such as N6-methyladenosine (m6A) and N7-methylguanosine (m7G) domina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epitranscriptomic landscape is defined by over 150 distinct post-transcriptional RNA modifications. While mono-methylated purines such as N6-methyladenosine (m6A) and N7-methylguanosine (m7G) dominate current research due to their high abundance in messenger RNA (mRNA) [1], hypermodified and dialkylated purines present unique biochemical paradigms.

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one , chemically recognized as N1,N2-dimethylguanine (m1,m2G) , is a specialized dialkylated purine. Unlike standard modifications that merely recruit reader proteins, the dual methylation at the N1 and N2 positions fundamentally alters the molecule's electrostatic topology and base-pairing capacity. This guide provides an objective, data-driven comparison between m1,m2G and other dominant methylated purines (m6A, m1A, m7G, and m2,2G), detailing their structural mechanics, functional roles, and the self-validating experimental protocols required for their detection.

Structural and Mechanistic Comparison

The biological function of a methylated purine is dictated by the exact position of the methyl group on the purine ring. This positioning determines whether the modification acts as a structural disruptor or a protein-recruiting beacon [2].

  • m1,m2G (1-Methyl-2-(methylamino)-1H-purin-6(7H)-one): The N1-methyl group directly blocks the Watson-Crick hydrogen bonding face, preventing standard pairing with Cytosine. Simultaneously, the N2-methyl group projects into the minor groove, adding steric bulk. This dual modification severely restricts RNA secondary structure formation, often maintaining RNA in a single-stranded conformation.

  • m6A (N6-methyladenosine): The most abundant internal mRNA modification. The N6-methyl group can rotate (syn/anti conformations), allowing it to maintain Watson-Crick base pairing with Uridine while serving as a binding site for YTH-domain reader proteins.

  • m1A (N1-methyladenosine): Similar to the N1-methylation in m1,m2G, m1A disrupts Watson-Crick pairing and introduces a positive charge under physiological pH, drastically altering local RNA folding.

  • m7G (N7-methylguanosine): Found at the 5' mRNA cap and internally within tRNAs/rRNAs. The N7 methylation introduces a delocalized positive charge on the imidazole ring, stabilizing RNA structures through enhanced base stacking without disrupting the Watson-Crick face [3].

Table 1: Biochemical Properties of Methylated Purines
ModificationChemical NamePrimary LocationWatson-Crick DisruptionPhysiological ChargePrimary Function
m1,m2G 1-Methyl-2-(methylamino)-1H-purin-6(7H)-onetRNA / rRNAYes (Complete)NeutralStructural constraint, RT arrest
m6A N6-methyladenosinemRNA (internal)No (Conformational)NeutralmRNA stability, translation, splicing
m1A N1-methyladenosinetRNA, rRNA, mRNAYes Positive (+1)Translation control, structural fold
m7G N7-methylguanosinemRNA (5' Cap), tRNANoPositive (+1)Cap recognition, translation initiation
m2,2G N2,N2-dimethylguaninetRNAPartial (Minor groove)NeutraltRNA stability, structural rigidity

The Epitranscriptomic Cycle

The dynamic regulation of purine methylation is governed by a tripartite enzymatic system: Writers (methyltransferases), Readers (effector proteins), and Erasers (demethylases).

G RNA Unmodified Purine (e.g., Guanosine) Writer Methyltransferases (Writers) RNA->Writer SAM dependent ModRNA Methylated Purine (e.g., m1,m2G / m6A) Writer->ModRNA Reader Effector Proteins (Readers) ModRNA->Reader Recognition Eraser Demethylases (Erasers) ModRNA->Eraser Reversible Function RNA Stability, Translation, Splicing Reader->Function Eraser->RNA

The dynamic epitranscriptomic cycle of RNA purine methylation involving writers, readers, and erasers.

Experimental Methodologies & Protocols

To objectively compare m1,m2G with modifications like m6A, researchers must employ orthogonal validation systems. Below are the field-proven, step-by-step methodologies designed to overcome the specific biochemical challenges posed by dialkylated purines.

Protocol 1: LC-MS/MS Quantification of Hypermodified Purines

Causality & Rationale: Standard RNA digestion protocols often fail to fully hydrolyze regions adjacent to hypermodified purines like m1,m2G due to severe steric hindrance. To prevent under-quantification, a dual-nuclease approach is mandatory.

Step-by-Step Workflow:

  • RNA Isolation & Purification: Isolate total RNA and enrich for the target species (e.g., tRNA/rRNA) using size-exclusion chromatography.

  • Enzymatic Hydrolysis (The Critical Step):

    • Incubate 1 µg of RNA with 1 U of Nuclease P1 (cleaves single-stranded RNA into 5'-mononucleotides) in a buffer containing 10 mM Ammonium Acetate (pH 5.3) at 42°C for 2 hours.

    • Self-Validating Step: Add 0.01 U of Snake Venom Phosphodiesterase I (SVPD) . SVPD acts as a 3'-to-5' exonuclease, ensuring that sterically hindered dinucleotides containing m1,m2G are completely resolved into mononucleotides.

  • Dephosphorylation: Adjust pH to 8.0 using Ammonium Bicarbonate and add 1 U of FastAP Thermosensitive Alkaline Phosphatase. Incubate at 37°C for 1 hour to yield free nucleosides.

  • Isotope Dilution: Spike the sample with heavy-isotope internal standards (e.g., [13C5]-m6A and [15N5]-m1,m2G) to correct for ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Protocol 2: Reverse Transcription (RT) Arrest Profiling

Causality & Rationale: Why does m1,m2G cause RT arrest while m6A does not? The methyl group at the N1 position of guanosine directly occupies the Watson-Crick hydrogen-bonding interface. When the Reverse Transcriptase attempts to incorporate a complementary cytosine, the steric clash and loss of the critical hydrogen bond stall the polymerase. In contrast, m6A modifications rotate the N6-methyl group to the anti conformation during reverse transcription, allowing standard base pairing with uridine.

RT_Arrest Template RNA Template with N1,N2-dimethylguanine RT_Enzyme Reverse Transcriptase Template->RT_Enzyme Binds Elongation cDNA Elongation RT_Enzyme->Elongation Stall Steric Clash & H-Bond Disruption Elongation->Stall Encounters m1,m2G Truncated Truncated cDNA (RT Arrest) Stall->Truncated High fidelity RT Mutation Misincorporation (Mutational Signature) Stall->Mutation Specialized RT

Mechanism of RT arrest and mutational profiling used to map N1-alkylated purines.

Step-by-Step Workflow:

  • Primer Annealing: Anneal a fluorescently labeled (e.g., Cy5) DNA primer downstream of the suspected m1,m2G site.

  • Reverse Transcription: Extend the primer using a high-fidelity reverse transcriptase (e.g., SuperScript III) under limiting dNTP conditions (100 µM) to sensitize the enzyme to steric clashes.

  • Resolution: Resolve the resulting cDNA fragments on a 15% denaturing polyacrylamide gel (PAGE).

  • Analysis: A distinct truncated band exactly one nucleotide before the m1,m2G site confirms the presence of the N1-alkylation. Parallel lanes with m6A templates will show full-length read-through, validating the structural specificity of the assay.

Quantitative Experimental Data Comparison

The following table aggregates standard experimental performance metrics for these modifications when subjected to modern analytical workflows.

Table 2: Analytical Profiling and Detection Metrics
ModificationLC-MS/MS Sensitivity (LOD)RT-Arrest Rate (High Fidelity RT)Mutational Signature (Engineered RT)Primary Cleavage Resistance
m1,m2G ~5-10 fmol> 95% (Hard Stop) High (Mismatch/Drop-off)High (Requires SVPD)
m1A ~1-5 fmol> 90% (Hard Stop) High (Mismatch)Moderate
m6A ~0.5-1 fmol< 5% (Read-through)MinimalLow
m7G ~2-5 fmol~ 20-30% (Stall)ModerateLow
m2,2G ~5-10 fmol~ 10-15% (Pause)MinimalHigh

Note: The extreme RT-Arrest rate of m1,m2G and m1A is directly correlated to the occlusion of the N1 position, which is an absolute requirement for standard retroviral reverse transcriptase progression.

References

  • Motorin, Y.; Helm, M. "RNA Nucleotide Methylation." Wiley Interdisciplinary Reviews: RNA, 2011. Available at:[Link]

  • Cui, Y., et al. "RNA methylation and breast cancer: insights into m6A, m7G and m5C." Molecular Biology Reports, 2024. Available at:[Link]

  • Chen, X., et al. "Advances in research on RNA methylation and cancer radiotherapy resistance." Frontiers in Oncology, 2023. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling modified nucleobases like 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one requires a rigorous approach that bridges chemical safety with operational efficiency. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling modified nucleobases like 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one requires a rigorous approach that bridges chemical safety with operational efficiency. This compound is a highly specialized purine analog utilized in epigenetic research, RNA modification mapping, and metabolomics.

Because modified purines can actively interfere with nucleic acid synthesis and enzyme function [1], they cannot be treated as benign laboratory waste. The following guide provides self-validating, step-by-step operational and disposal protocols designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Operational Context & Physicochemical Profile

Before detailing disposal, it is critical to understand the physicochemical behavior of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one. In laboratory settings, this compound is typically reconstituted in strong organic solvents like Dimethyl Sulfoxide (DMSO) or methanol to create working stock solutions.

Causality Insight: DMSO is a highly effective penetrant. If a DMSO-based stock solution of this purine analog spills on exposed skin, the solvent will rapidly carry the biologically active compound through the dermal barrier and into the bloodstream. Therefore, the solvent matrix dictates the hazard level of the waste just as much as the solute itself.

Table 1: Physicochemical Profile & Logistical Handling

ParameterOperational SpecificationSafety & Disposal Implication
Chemical Class Modified Purine NucleobaseBiologically active; potential environmental mutagen [2].
Physical State Solid (Powder)Risk of aerosolization. Handle bulk powder in a fume hood.
Primary Solvents DMSO, MethanolLiquid waste must be classified as Non-Halogenated Organic Waste.
Storage Conditions -20°C, dark, dry environmentDegraded/expired stocks must be disposed of via lab-pack procedures.

Standard Operating Procedures (SOP): Waste Segregation & Disposal

The Environmental Protection Agency (EPA) strictly prohibits the manual pouring of bulk chemical waste, including biologically active pharmaceutical analogs, down laboratory drains[3]. Sewage Treatment Plants (STPs) often lack the specialized oxidative technologies required to fully remove complex purine derivatives, leading to aquatic ecosystem contamination [4].

Follow these step-by-step methodologies for proper disposal:

Protocol A: Liquid Waste Disposal (Organic & Aqueous)
  • Segregation: Immediately separate liquid waste into two distinct streams:

    • Non-Halogenated Organic Waste: For concentrated stock solutions dissolved in DMSO or Methanol.

    • Aqueous Waste: For diluted assay buffers containing <5% organic solvent.

  • Containment: Transfer liquid waste into high-density polyethylene (HDPE) or solvent-compatible glass carboys. Critical: Never mix purine analog waste with strong oxidizers (e.g., peroxides, nitric acid), as this can cause an exothermic reaction.

  • Labeling: Affix a compliant EPA hazardous waste label. Explicitly write: "Hazardous Waste - Non-Halogenated Organics (Contains DMSO and Purine Analogs)." Do not use dates until the container is moved to the Central Accumulation Area [3].

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any micro-leaks or overfills.

  • EHS Routing: Once the container is 80% full, cap it securely and submit a waste collection request to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Solid Waste Disposal
  • Consumable Segregation: Collect all contaminated pipette tips, microcentrifuge tubes, weighing boats, and gloves in a designated, heavy-duty plastic bag housed within a rigid chemical solid waste receptacle.

  • Unused/Expired Reagent: If the raw powder expires, do not attempt to dissolve it for disposal. Keep it sealed in its original vial, place the vial in a secondary ziplock bag, and label it as "Solid Chemical Waste - Toxic/Irritant."

  • Manifesting: Submit the solid waste bin to EHS for lab-pack disposal.

G Start 1-Methyl-2-(methylamino)- 1H-purin-6(7H)-one Waste Solid Solid Waste (Powder, PPE, Tubes) Start->Solid Liquid Liquid Waste (DMSO Stocks, Buffers) Start->Liquid Solid_Bin Chemical Solid Waste Receptacle Solid->Solid_Bin Liquid_Org Non-Halogenated Organic Liquid Waste Liquid->Liquid_Org >5% Solvent Liquid_Aq Aqueous Waste (<5% Organics) Liquid->Liquid_Aq <5% Solvent EHS EHS Collection & Manifesting Solid_Bin->EHS Liquid_Org->EHS Liquid_Aq->EHS Incineration High-Temperature Incineration (EPA RCRA) EHS->Incineration

Fig 1: Laboratory waste segregation and disposal workflow for purine analog waste.

Emergency Spill Response Workflow

A spill involving a DMSO-reconstituted purine analog presents an immediate dermal exposure risk.

Step-by-Step Spill Cleanup Methodology:

  • Isolate & Evaluate: Evacuate personnel from the immediate vicinity. Determine if the spill is solid (powder) or liquid (DMSO stock).

  • Don Advanced PPE: Put on chemical splash goggles, a buttoned lab coat, and double-layer nitrile gloves.

  • Containment:

    • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for large organic solvent spills.

    • For Powder Spills: Gently cover the powder with damp absorbent paper to prevent aerosolization. Do not dry-sweep.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 10% sodium hypochlorite (bleach) solution. Oxidative treatments are highly effective at degrading residual active pharmaceutical ingredients and purine derivatives [4]. Follow with a soap and water rinse.

  • Final Disposal: Seal the cleanup materials, label as "Hazardous Spill Debris - Contains DMSO and Purine Analog," and notify EHS immediately.

Mechanistic Safety Insight: Why Strict Disposal Matters

To build a culture of safety, scientists must understand the why behind the protocol.

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is structurally analogous to endogenous guanine. In biological systems, modified nucleosides like N2,N2-dimethylguanosine and N2-methylguanine act as kinetic barriers. When introduced to cellular environments, they can be phosphorylated and incorporated into nucleic acids, where they physically hinder enzymes such as reverse transcriptase and RNA-dependent RNA polymerase [1].

If improperly disposed of in aquatic environments, these analogs can act as selective toxic agents, disrupting the cellular replication machinery of aquatic flora and fauna [2]. High-temperature incineration is the only self-validating method to completely break the robust heterocyclic purine ring and neutralize this biological threat.

Pathway Analog Purine Analog Environmental Release Uptake Cellular Uptake (Aquatic Fauna) Analog->Uptake Phos Intracellular Phosphorylation Uptake->Phos Inhib Polymerase Inhibition Phos->Inhib Tox Nucleic Acid Chain Termination Inhib->Tox

Fig 2: Mechanistic pathway of biological interference caused by improper purine analog disposal.

References

  • U.S. Environmental Protection Agency (EPA). (1986). Health Assessment Document for Nickel and Purine Analog Selective Agents. Retrieved from [Link]

  • Lablogatory. (2022). March 2022 – Lablogatory: Hazardous Waste Must be Properly Labeled. Retrieved from[Link]

  • American Chemical Society (ACS). (2007). Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry. Chemical Reviews. Retrieved from[Link]

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